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Core Science & Biosynthesis

Foundational

trans-C-(2-Methyl-cyclopropyl)-methylamine: Structural Dynamics, Synthetic Methodologies, and Pharmacophoric Applications

Executive Summary trans-C-(2-Methyl-cyclopropyl)-methylamine (CAS: 1246198-69-5) is a highly versatile, conformationally restricted aliphatic amine[1]. In modern medicinal chemistry, the cyclopropylmethylamine motif has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-C-(2-Methyl-cyclopropyl)-methylamine (CAS: 1246198-69-5) is a highly versatile, conformationally restricted aliphatic amine[1]. In modern medicinal chemistry, the cyclopropylmethylamine motif has emerged as a privileged pharmacophore and bioisostere, particularly in the development of central nervous system (CNS) therapeutics, opioid receptor modulators, and functionally selective G-protein coupled receptor (GPCR) agonists[2][3]. This technical whitepaper provides an in-depth analysis of its structural dynamics, details a self-validating synthetic methodology, and explores its mechanistic utility in rational drug design.

Structural & Physicochemical Profiling

The core structural advantage of trans-C-(2-Methyl-cyclopropyl)-methylamine lies in the rigidity imparted by the cyclopropane ring. Unlike linear alkylamines (e.g., propylamine), the trans-1,2-disubstitution locks the methyl and aminomethyl vectors in a specific spatial orientation[4].

  • Conformational Restriction: The cyclopropane ring significantly reduces the number of freely rotatable bonds. This pre-organization lowers the entropic penalty upon binding to a target receptor, often translating to higher binding affinities[5].

  • Metabolic Stability: The cyclopropyl ring acts as a steric shield. It effectively blocks cytochrome P450-mediated oxidative metabolism at the benzylic or alpha-carbon positions—a common metabolic liability in linear aliphatic chains[6].

  • Lipophilicity & BBB Penetration: The incorporation of the cyclopropane ring increases the calculated partition coefficient (cLogP) and improves Blood-Brain Barrier permeability (LogBB) compared to straight-chain analogs, making it ideal for neuro-therapeutics[6].

Table 1: Physicochemical and Pharmacokinetic Profile
PropertyValuePharmacological Implication
CAS Number 1246198-69-5Unique chemical identifier[1]
Molecular Formula C5H11NHighly ligand-efficient (LE) fragment[1]
Molecular Weight 85.15 g/mol Optimal for fragment-based drug discovery (FBDD)[7]
Topological Polar Surface Area 26.02 ŲExcellent for CNS availability (< 90 Ų threshold)
Rotatable Bonds 2Low entropic penalty upon target binding
pKa (conjugate acid) ~9.5 - 10.0Ensures protonation at physiological pH (7.4)

Synthetic Methodology: A Self-Validating Protocol

Synthesizing trans-cyclopropylmethylamines requires strict stereochemical control and the avoidance of ring-opening side reactions. The following protocol leverages diazo chemistry and mild functional group transformations to ensure high fidelity and yield.

Step-by-Step Experimental Protocol
  • [2+1] Cycloaddition (Cyclopropanation): React propene with ethyl diazoacetate in the presence of a Copper(II) acetylacetonate (Cu(acac)2) catalyst.

    • Causality: Cu(acac)2 provides a controlled, slow decomposition of the diazo compound into a metal carbenoid. This slower reactivity favors the thermodynamic trans-isomer over the kinetic cis-isomer due to minimized steric clash in the transition state[4].

  • Ester Reduction: Treat the isolated trans-2-methylcyclopropanecarboxylate with Lithium Aluminum Hydride (LiAlH4) in anhydrous THF at 0°C.

    • Causality: LiAlH4 is a hard nucleophile that selectively reduces the polarized carbonyl group to an alcohol (trans-2-methylcyclopropylmethanol) without engaging or opening the strained, non-polarized C-C bonds of the cyclopropane ring.

  • Tosylation (Activation): React the alcohol with p-Toluenesulfonyl chloride (TsCl) and pyridine in dichloromethane.

    • Causality: Converting the alcohol to a leaving group must be done under mild, basic conditions. Using strong Lewis acids (like PBr3) risks generating a cyclopropylcarbinyl cation, which rapidly undergoes a ring-opening rearrangement to a homoallylic system. Tosylation prevents this degradation.

  • Azidation: Displace the tosylate with Sodium Azide (NaN3) in Dimethylformamide (DMF) at 60°C.

    • Causality: This provides a clean SN2 inversion, yielding the cyclopropylmethyl azide intermediate without altering the ring's stereochemistry.

  • Staudinger Reduction: Reduce the azide using Triphenylphosphine (PPh3) and water in THF.

    • Causality: The Staudinger reduction selectively reduces the azide to the primary amine (trans-C-(2-Methyl-cyclopropyl)-methylamine). This avoids high-pressure catalytic hydrogenation (H2/Pd-C), which carries a severe risk of hydrogenolytic cleavage of the strained cyclopropane ring.

SynthRoute Start Propene + Ethyl Diazoacetate Cat Cu(acac)2 Catalyzed [2+1] Cycloaddition Start->Cat Ester trans-2-Methylcyclopropane- carboxylate Cat->Ester Red1 LiAlH4 Reduction (Avoids Ring Opening) Ester->Red1 Alcohol trans-2-Methylcyclopropyl- methanol Red1->Alcohol Act TsCl, Pyridine (Prevents Rearrangement) Alcohol->Act Tosylate Cyclopropylmethyl Tosylate Act->Tosylate Azide NaN3, DMF (SN2 Displacement) Tosylate->Azide AzideInt Cyclopropylmethyl Azide Azide->AzideInt Red2 Staudinger Reduction (PPh3, H2O) AzideInt->Red2 Product trans-C-(2-Methyl-cyclopropyl)- methylamine Red2->Product

Figure 1: Synthetic workflow for trans-C-(2-Methyl-cyclopropyl)-methylamine via diazo chemistry.

Pharmacophoric Utility in Drug Discovery

The cyclopropylmethylamine scaffold is not merely a structural spacer; it actively dictates receptor pharmacology across multiple therapeutic domains.

A. Gq-Biased Agonism at 5-HT2C Receptors

In the development of antipsychotic and anti-obesity medications, achieving selectivity for the serotonin 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes is critical to avoid hallucinogenic and cardiotoxic (valvulopathy) side effects[2]. Homologation of non-selective scaffolds into cyclopropylmethylamines projects the basic amine into the conserved Asp3.32 residue of the GPCR[2][4]. The rigid trans configuration forces the receptor into a specific active state that preferentially couples to the Gq-protein pathway (driving therapeutic efficacy via calcium flux) while minimizing β-arrestin recruitment (associated with adverse effects and tolerance)[2][6].

Pathway Ligand Cyclopropylmethylamine Pharmacophore Receptor 5-HT2C Receptor (Conformationally Locked) Ligand->Receptor Selective Binding Gq Gq-Protein Pathway (Therapeutic Efficacy) Receptor->Gq Biased Agonism Arrestin β-Arrestin Pathway (Adverse Effects) Receptor->Arrestin Minimized PLC Phospholipase C (PLC) Gq->PLC CaFlux Intracellular Calcium Flux PLC->CaFlux

Figure 2: Gq-biased signaling pathway modulated by the cyclopropylmethylamine pharmacophore.

B. Opioid Receptor Modulation

The N-cyclopropylmethyl group is a defining feature of several opioid receptor modulators, most notably the partial agonist buprenorphine and the antagonist naltrexone[3]. The cyclopropyl ring fits tightly into a specific hydrophobic sub-pocket of the mu-opioid receptor (MOR). The steric bulk and rigidity of the ring hinder the full conformational shift of transmembrane helix 6 (TM6) required for full G-protein activation, thereby acting as an intrinsic "efficacy switch" that converts full agonists into partial agonists or antagonists[3].

C. Bioisosteric Replacement in Antimalarials

Recent studies on Plasmodial Lactate Transporter (PfFNT) inhibitors demonstrate that replacing linear alkylamines with cyclopropylmethylamine significantly amplifies in vitro activity against Plasmodium falciparum[5]. The flat, rigid nature of the cyclopropyl group perfectly occupies the intracellular vestibule of the transporter, displacing entrapped water molecules with a lower entropic penalty than flexible aliphatic chains, yielding sub-50 nM inhibitory activity[5].

References

  • trans-C-(2-Methyl-cyclopropyl)-methylamine | C5H11N | CID 28165863 . National Institutes of Health (NIH) / PubChem. Available at:[Link]

  • Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications . National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Selective 5-Hydroxytrytamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine – Identification of Drugs with Antidepressant-Like Action . National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Addressing the Intracellular Vestibule of the Plasmodial Lactate Transporter PfFNT by p-Substituted Inhibitors Amplifies In Vitro Activity . Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Exploratory

The Strategic Application of trans-(2-Methylcyclopropyl)methanamine (CAS 1951441-25-0) in Advanced Drug Discovery

Executive Summary The integration of sp³-hybridized carbon frameworks into drug candidates has become a cornerstone of modern medicinal chemistry, driven by the need to improve clinical success rates through enhanced phy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of sp³-hybridized carbon frameworks into drug candidates has become a cornerstone of modern medicinal chemistry, driven by the need to improve clinical success rates through enhanced physicochemical properties. Among these frameworks, the cyclopropyl ring offers unique stereoelectronic advantages. This technical guide explores the structural dynamics, synthetic integration, and pharmacological utility of trans-(2-methylcyclopropyl)methanamine hydrochloride (CAS 1951441-25-0) —a highly privileged building block used to design next-generation therapeutics, including epigenetic modulators and allosteric kinase inhibitors.

The Cyclopropylmethanamine Pharmacophore: Rationale & Causality

The selection of trans-(2-methylcyclopropyl)methanamine over traditional straight-chain aliphatic amines is dictated by three primary pharmacological drivers:

  • Conformational Restriction: By acting as a "conformational clamp," the cyclopropyl group restricts the rotation of the adjacent methanamine vector. This pre-organizes the molecule into a bioactive conformation, significantly reducing the entropic penalty upon binding to a target receptor[1].

  • Metabolic Stability: Straight-chain primary amines are highly susceptible to rapid oxidative deamination. The cyclopropyl ring introduces steric bulk and strengthens adjacent C–H bonds (due to the increased s-character of the strained ring), effectively mitigating Phase I oxidative metabolism[2]. However, researchers must remain vigilant; depending on the target pocket, certain cyclopropylamines can act as substrates for monoamine oxidase (MAO) or CYP450, potentially forming reactive radical intermediates[3].

  • pKa Modulation: The electron-withdrawing nature of the cyclopropyl ring subtly lowers the pKₐ of the primary amine compared to a standard alkyl group. This pKₐ shift increases the fraction of unionized drug at physiological pH, optimizing membrane permeability and reducing P-glycoprotein (P-gp) efflux ratios[2].

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of CAS 1951441-25-0 is critical for downstream synthetic planning. Commercial sources frequently supply this compound as the hydrochloride salt of the (1R,2R) enantiomer or as a trans racemate[4].

PropertyValue / Description
Chemical Name trans-(2-Methylcyclopropyl)methanamine hydrochloride
CAS Registry Number 1951441-25-0[4]
Molecular Formula C₅H₁₂ClN (HCl salt); C₅H₁₁N (Free base)
Molecular Weight 121.61 g/mol (HCl salt)
Stereochemistry trans configuration (methyl and methanamine on opposite faces)
Physical State Solid (typically a crystalline powder)
Solubility Profile Soluble in H₂O, MeOH, DMSO; Insoluble in non-polar organics

Synthetic Methodologies & Scale-Up Protocols

The synthesis and integration of the cyclopropylamine building block require precise control over chemoselectivity. Below is the de novo synthetic workflow, followed by a self-validating protocol for scaffold integration.

Synthesis A trans-2-Methylcyclopropane- carboxylic acid B Amidation (NH3, EDC/HOBt) A->B C trans-2-Methylcyclopropane- carboxamide B->C D Reduction (BH3-THF) C->D E trans-(2-Methylcyclopropyl)- methanamine D->E F HCl Salt Formation (HCl in Dioxane) E->F G CAS: 1951441-25-0 (HCl Salt) F->G

Caption: Synthetic workflow for trans-(2-methylcyclopropyl)methanamine HCl (CAS 1951441-25-0).

Self-Validating Protocol: Amide Coupling for Scaffold Integration

To incorporate CAS 1951441-25-0 into a larger pharmaceutical scaffold, an amide coupling is typically performed.

Causality & Reagent Choice: HATU is selected over traditional carbodiimides (like EDC) because the primary amine is situated adjacent to a sterically demanding cyclopropyl ring. HATU provides superior activation kinetics, minimizing the risk of epimerization of the core acid. DIPEA is utilized as a non-nucleophilic base to liberate the free amine from the HCl salt without competing for the activated ester.

Step-by-Step Methodology:

  • Activation: Dissolve the core carboxylic acid (R-COOH, 1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Validation Check 1: Quench a 5 µL aliquot in MeOH; LC-MS must show the corresponding methyl ester mass, confirming the successful formation of the active HOAt ester.

  • Amine Addition: Add trans-(2-methylcyclopropyl)methanamine HCl (1.1 eq) in one portion. Stir for 2 hours under an inert N₂ atmosphere.

    • Validation Check 2: LC-MS monitoring should indicate >95% consumption of the activated ester and the appearance of the target product mass.

  • Workup & Purification: Dilute the reaction mixture with EtOAc. Wash sequentially with 1M aqueous HCl (to remove unreacted amine and DIPEA) and saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt byproducts). Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Validation Check 3: ¹H NMR (CDCl₃ or DMSO-d₆) must show the disappearance of the primary amine broad singlet and the appearance of a sharp amide N-H doublet (~6.5–8.0 ppm), along with the diagnostic upfield cyclopropyl protons (0.4–0.9 ppm).

Pharmacological Applications: Target Engagement

Aminocyclopropanes have consistently captured the attention of the drug discovery community due to their crucial roles in the synthesis of biologically active molecules[5]. The trans-(2-methylcyclopropyl)methanamine motif is highly privileged in the design of epigenetic modulators—particularly Lysine-Specific Demethylase 1 (LSD1) inhibitors—and allosteric kinase inhibitors.

Pathway Ligand Pharmacophore: trans-(2-Methylcyclopropyl)methanamine Target Target Enzyme (e.g., LSD1 / Kinase) Ligand->Target Binding (Conformational Fit) Complex Inhibitor-Enzyme Complex Target->Complex Target Engagement Downstream Modulation of Histone Methylation / Phosphorylation Complex->Downstream Enzymatic Inhibition Outcome Gene Expression Alteration & Disease Modification Downstream->Outcome Phenotypic Response

Caption: Mechanism of action for cyclopropylamine-containing inhibitors modulating epigenetic targets.

By locking the amine in a specific spatial vector, the trans-methyl group prevents steric clashes within the narrow binding pockets of target enzymes, while the cyclopropyl ring engages in highly favorable Van der Waals interactions with hydrophobic pocket residues[2].

References

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016. URL:[Link]

  • Stepan, A. F., et al. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." MedChemComm, 2020. URL:[Link]

  • Silva, et al. "The Use of Conformational Restriction in Medicinal Chemistry." Current Topics in Medicinal Chemistry, 2019. URL:[Link]

  • Velichko, V., et al. "Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones." RSC Advances, 2024. URL:[Link]

  • ChemScene. "((1R,2R)-2-METHYLCYCLOPROPYL)METHANAMINE HYDROCHLORIDE." ChemBuyersGuide, 2024. URL:[Link]

Sources

Foundational

Technical Profile: trans-1-(Aminomethyl)-2-methylcyclopropane

The following technical guide details the properties, synthesis, and medicinal chemistry applications of trans-1-(aminomethyl)-2-methylcyclopropane , a privileged structural motif used to introduce conformational rigidit...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and medicinal chemistry applications of trans-1-(aminomethyl)-2-methylcyclopropane , a privileged structural motif used to introduce conformational rigidity and metabolic stability into drug candidates.

Synonyms: [(1R,2R)-2-methylcyclopropyl]methanamine (and enantiomer); trans-(2-methylcyclopropyl)carbinylamine. Core Scaffold Class: Cyclopropylmethylamine; Conformationally Restricted Bioisostere.

Executive Summary

trans-1-(Aminomethyl)-2-methylcyclopropane represents a high-value "synthon" in modern drug discovery. Structurally, it serves as a rigidified bioisostere of isobutylamine (2-methylpropylamine). By locking the carbon backbone into a cyclopropane ring, this scaffold reduces the entropic penalty of ligand binding and orients the amine vector into a specific region of the target protein's binding pocket.

Key Utilities:

  • Conformational Restriction: Limits bond rotation, enhancing potency and selectivity.[1]

  • Metabolic Blocking: The cyclopropane ring prevents

    
    -oxidation and hinders cytochrome P450-mediated dealkylation common in flexible alkyl chains.
    
  • Vector Exploration: The trans-configuration projects the methyl and aminomethyl groups at a ~120° dihedral angle, probing distinct sub-pockets compared to the cis-isomer.

Physicochemical Properties

Understanding the physical behavior of this amine is critical for assay development and formulation.

PropertyValue / DescriptionContext
Molecular Formula

Low molecular weight fragment (MW ~85.15).[2]
Predicted pKa 9.8 – 10.2Slightly lower than isobutylamine (10.6) due to the electron-withdrawing inductive effect of the cyclopropane ring (

character).
LogP (Predicted) ~0.4 – 0.6Highly polar; good aqueous solubility as a salt.
H-Bond Donors 2 (Primary Amine)Critical for salt bridge formation in active sites.
Stereochemistry trans (racemic or chiral)The trans isomer is thermodynamically more stable than the cis isomer (steric relief).
Boiling Point ~85–90 °C (Free Base)Volatile. Handle as HCl or Tosylate salt to prevent loss.
Conformational Analysis

Unlike isobutylamine, which exists in a dynamic equilibrium of multiple rotamers, trans-1-(aminomethyl)-2-methylcyclopropane locks the


 torsion. This "pre-organized" state can significantly increase binding affinity (

) by minimizing the entropy loss (

) upon binding.

Synthetic Methodology

The synthesis of the trans-isomer requires stereocontrolled cyclopropanation. The most robust route utilizes the Simmons-Smith reaction on trans-crotyl alcohol, followed by functional group interconversion.

Core Synthetic Route: Stereospecific Cyclopropanation[1][3][4]
Step 1: Simmons-Smith Cyclopropanation

Reaction: trans-Crotyl alcohol +


 + 


trans-(2-methylcyclopropyl)methanol.[3] Mechanism: The hydroxyl group of the starting material coordinates the zinc carbenoid, directing the methylene addition to the same face (syn-direction). Because the starting alkene is trans, the relative stereochemistry is preserved, yielding the trans-cyclopropane.[1]

Protocol (Self-Validating):

  • Reagents: Prepare the Furukawa reagent (

    
     + 
    
    
    
    ) in anhydrous DCM at -10°C.
  • Addition: Slowly add trans-crotyl alcohol (1.0 equiv). The internal temperature must not exceed 0°C to prevent polymerization.

  • Quench: Saturated

    
    .
    
  • Validation:

    
     NMR must show disappearance of vinylic protons (5.5–6.0 ppm) and appearance of high-field cyclopropyl protons (-0.2–0.8 ppm).
    
    • Note: The trans coupling constant (

      
      ) on the ring is typically 4–6 Hz, distinct from cis (8–10 Hz).
      
Step 2: Activation and Amination

Direct amination is difficult; a stepwise activation is preferred.

  • Mesylation: React alcohol with MsCl/TEA in DCM

    
     Mesylate.
    
  • Azidation: React Mesylate with

    
     in DMF (
    
    
    
    )
    
    
    Azide.
    • Safety: Maintain temperature

      
       to avoid azide decomposition.
      
  • Reduction: Staudinger reduction (

    
    ) or Hydrogenation (
    
    
    
    )
    
    
    Target Amine .

Synthesis Start trans-Crotyl Alcohol (E-But-2-en-1-ol) Step1 Simmons-Smith (Et2Zn, CH2I2) Stereospecific Start->Step1 Inter1 trans-(2-Methylcyclopropyl)methanol (CAS 21003-36-1) Step1->Inter1 Step2 1. MsCl, TEA 2. NaN3, DMF Inter1->Step2 Inter2 Cyclopropyl Azide Step2->Inter2 Step3 Staudinger Reduction (PPh3, H2O) Inter2->Step3 Final trans-1-(Aminomethyl)- 2-methylcyclopropane Step3->Final

Caption: Stereoselective synthesis starting from trans-crotyl alcohol, leveraging the hydroxyl-directed Simmons-Smith reaction.

Medicinal Chemistry Applications

Bioisosteric Replacement

This scaffold is a direct replacement for:

  • Isobutyl group: Reduces flexibility.

  • Allyl group: Removes metabolic liability of the double bond (epoxidation).

  • Benzyl group: When phenyl-substituted, it mimics the benzyl spatial arrangement but with different electronics.

Metabolic Stability

Aliphatic amines are prone to N-dealkylation or oxidation at the


-carbon.
  • Mechanism: The cyclopropane ring has high bond dissociation energy for the C-H bonds (~106 kcal/mol for cyclopropyl C-H vs ~98 kcal/mol for secondary alkyl).

  • Outcome: This renders the ring carbons resistant to Cytochrome P450 hydrogen abstraction, prolonging the half-life (

    
    ) of the drug candidate.
    
Case Study: GPCR and Transporter Ligands

In the development of Triple Reuptake Inhibitors (Serotonin, Norepinephrine, Dopamine), the cyclopropylamine motif is recurrent (e.g., Tranylcypromine analogs).[1]

  • The trans-methyl group acts as a hydrophobic anchor, fitting into lipophilic pockets (e.g., S1' subsite).[1]

  • The rigid amine vector ensures optimal hydrogen bonding with conserved aspartate residues in the transporter binding site.

Bioisostere Isobutyl Isobutylamine (Flexible, High Entropy) Target Receptor Binding Pocket (Defined Geometry) Isobutyl->Target Entropy Penalty (Rotational freezing) Cyclo trans-2-Methylcyclopropylamine (Rigid, Low Entropy) Cyclo->Target High Affinity (Pre-organized)

Caption: Thermodynamic advantage of the rigid cyclopropane scaffold over the flexible isobutyl chain.

Safety and Handling

  • Volatility: The free base is highly volatile. It should be stored as a hydrochloride (HCl) or tosylate salt.

  • Basicity: Corrosive to skin and eyes. Use proper PPE (gloves, goggles).[1]

  • Stability: Cyclopropanes are generally stable, but the ring can open under strong acid catalysis at high temperatures (acid-catalyzed hydration). Keep storage conditions dry and cool.

References

  • Simmons-Smith Cyclopropanation Mechanism & Scope

    • Charette, A. B., et al. "Organozinc reagents in synthesis: The Simmons-Smith reaction."[4] Organic Reactions, 2001.

  • Synthesis of trans-(2-methylcyclopropyl)methanol (Precursor)

    • BenchChem Protocols. "Synthesis of 2-Methylcyclopropanol via Simmons-Smith Cyclopropanation." [3]

    • Note: References CAS 21003-36-1 as the alcohol intermediate.[3]

  • Medicinal Chemistry of Cyclopropanes

    • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 2016.[1]

  • Metabolic Stability of Cyclopropylamines

    • Waser, J. "Ring-Opening Reactions of Aminocyclopropanes." EPFL Infoscience, 2021.

  • pKa and Basicity of Cycloalkylamines

    • Alfa Chemistry. "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds."

Sources

Exploratory

(trans-2-methylcyclopropyl)methylamine molecular weight and formula

An In-depth Technical Guide to (trans-2-methylcyclopropyl)methylamine This technical guide provides a comprehensive overview of (trans-2-methylcyclopropyl)methylamine, a fascinating molecule with significant potential in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (trans-2-methylcyclopropyl)methylamine

This technical guide provides a comprehensive overview of (trans-2-methylcyclopropyl)methylamine, a fascinating molecule with significant potential in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into its chemical properties, synthesis, and potential applications.

Introduction: The Significance of the Cyclopropylamine Moiety

The cyclopropylamine scaffold is a privileged structural motif in modern drug discovery.[1] The unique stereoelectronic properties of the three-membered ring—a strained sp2-hybridized system—impart conformational rigidity and can favorably influence the binding of a molecule to its biological target. This often leads to enhanced potency and selectivity.[1] Furthermore, the cyclopropyl group can act as a bioisostere for other chemical groups, offering a strategy to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. The introduction of a methyl group, as in (trans-2-methylcyclopropyl)methylamine, provides an additional point of structural diversity for exploring structure-activity relationships (SAR).

Physicochemical Properties

The fundamental physicochemical properties of (trans-2-methylcyclopropyl)methylamine are summarized in the table below. These have been calculated based on its chemical structure.

PropertyValue
Molecular Formula C₅H₁₁N
Molecular Weight 85.15 g/mol
IUPAC Name (1R,2R)-N,2-dimethylcyclopropan-1-amine (representative enantiomer)
SMILES C[C@H]1C[C@H]1NC
LogP (calculated) ~1.2
Topological Polar Surface Area 12.03 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Rotatable Bonds 1

Chemical Structure

The structure of (trans-2-methylcyclopropyl)methylamine features a cyclopropane ring with a methyl group and a methylamino group in a trans configuration. This stereochemical arrangement is crucial for its interaction with biological targets.

Caption: 2D representation of (trans-2-methylcyclopropyl)methylamine.

Synthesis and Methodologies

The synthesis of trans-2-substituted cyclopropylamines is a well-established area of organic chemistry, with several methodologies available to achieve high diastereoselectivity.[2][3] A common strategy involves the cyclopropanation of an appropriate alkene precursor followed by functional group manipulation to introduce the amine and methyl substituents.

A representative synthetic workflow for a trans-2-substituted cyclopropylamine is outlined below. This general approach can be adapted for the synthesis of (trans-2-methylcyclopropyl)methylamine.

synthesis_workflow start α,β-Unsaturated Ester cyclopropanation Cyclopropanation (e.g., Simmons-Smith or Corey-Chaykovsky reaction) start->cyclopropanation ester trans-Cyclopropyl Ester cyclopropanation->ester hydrolysis Ester Hydrolysis ester->hydrolysis acid trans-Cyclopropyl Carboxylic Acid hydrolysis->acid curtius Curtius Rearrangement acid->curtius isocyanate Isocyanate Intermediate curtius->isocyanate hydrolysis2 Hydrolysis isocyanate->hydrolysis2 primary_amine trans-2-Methylcyclopropylamine hydrolysis2->primary_amine reductive_amination Reductive Amination with Formaldehyde primary_amine->reductive_amination final_product (trans-2-methylcyclopropyl)methylamine reductive_amination->final_product

Caption: Generalized synthetic workflow for (trans-2-methylcyclopropyl)methylamine.

Experimental Protocol: Reductive Amination of a Primary Amine

This protocol provides a general method for the N-methylation of a primary amine, a key step in the synthesis of (trans-2-methylcyclopropyl)methylamine from its primary amine precursor.

Materials:

  • trans-2-Methylcyclopropylamine

  • Formaldehyde (37% in H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve trans-2-methylcyclopropylamine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add formaldehyde (1.2 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure (trans-2-methylcyclopropyl)methylamine.

Applications in Drug Development

Cyclopropylamines are prevalent motifs in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[2][4] The specific compound, (trans-2-methylcyclopropyl)methylamine, can serve as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, analogs of the hallucinogen trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine have been synthesized and evaluated for their biological activity.[5]

The trans-cyclopropylamine moiety is a key pharmacophore in several classes of drugs, including monoamine oxidase (MAO) inhibitors.[6] Tranylcypromine, a well-known MAO inhibitor, features a trans-2-phenylcyclopropylamine structure. The mechanism of action often involves the strained cyclopropyl ring, which can lead to irreversible inhibition of the target enzyme.

mechanism_of_action cluster_drug Drug Molecule cluster_target Biological Target cluster_interaction Interaction drug (trans-2-methylcyclopropyl)methylamine Derivative binding Reversible Binding drug->binding Initial Recognition enzyme Enzyme Active Site (e.g., MAO) binding->enzyme inhibition Irreversible Inhibition (Covalent Adduct Formation) binding->inhibition Ring Opening

Caption: Potential mechanism of action for a (trans-2-methylcyclopropyl)methylamine-containing drug.

Conclusion

(trans-2-methylcyclopropyl)methylamine is a small molecule with significant potential as a building block in medicinal chemistry. Its unique structural and stereochemical features make it an attractive scaffold for the design of novel therapeutic agents. The synthetic methodologies for its preparation are well-established, allowing for its incorporation into a diverse range of molecular architectures. Further exploration of the biological activities of derivatives of (trans-2-methylcyclopropyl)methylamine is warranted and could lead to the discovery of new and improved drugs.

References

  • Kaiser, C., et al. (1962). Journal of Medicinal and Pharmaceutical Chemistry, 5, 1243. [Link]

  • West, M. S., et al. (2019). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Organic Letters, 21(20), 8409-8413. [Link]

  • PubChem. (Cyclopropylmethyl)methylamine. [Link]

  • Nichols, D. E., et al. (1982). Isomeric cyclopropyl ring-methylated homologues of trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine, an hallucinogen analogue. Journal of Medicinal Chemistry, 25(5), 526-530. [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4), 230. [Link]

  • PubChem. Cyclopropanemethanamine. [Link]

  • Rousseaux, S. A. L., et al. (2019). Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]

  • Nichols, D. E., et al. (2012). trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. Beilstein Journal of Organic Chemistry, 8, 1640-1650. [Link]

Sources

Foundational

Technical Guide: Solubility &amp; Characterization of trans-2-Methylcyclopropanemethanamine HCl

This guide provides a comprehensive technical analysis of the solubility profile, physicochemical properties, and experimental characterization of trans-2-methylcyclopropanemethanamine hydrochloride .[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the solubility profile, physicochemical properties, and experimental characterization of trans-2-methylcyclopropanemethanamine hydrochloride .[1]

Executive Summary

trans-2-Methylcyclopropanemethanamine Hydrochloride is a specialized bifunctional building block used primarily in the synthesis of conformationally restricted bioactive amines (e.g., LSD1 inhibitors, monoamine oxidase inhibitors).[1] Its structure features a rigid cyclopropane core that imparts unique steric and electronic properties compared to flexible alkyl chains.

Understanding its solubility is critical for:

  • Reaction Optimization: Selecting compatible solvents for nucleophilic substitutions or coupling reactions.

  • Purification: Designing crystallization protocols to separate the trans-isomer from the cis-isomer or impurities.

  • Formulation: Developing stable liquid or solid dosage forms in early-stage drug discovery.

This guide details the theoretical solubility profile, experimental determination protocols, and solvent selection strategies for this compound.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Before assessing solubility, the fundamental properties of the solid state must be established. The hydrochloride salt form drastically alters the solubility landscape compared to the free amine.

PropertyDetail
IUPAC Name trans-1-(Aminomethyl)-2-methylcyclopropane hydrochloride
Molecular Formula C₅H₁₁N[2][3] · HCl
Molecular Weight 121.61 g/mol (Salt); 85.15 g/mol (Free Base)
Core Structure Cyclopropane ring with trans-configured methyl and aminomethyl groups.
Salt Form Hydrochloride (Primary ammonium cation, Cl⁻ anion).[1]
Bonding Character Ionic lattice (strong electrostatic interactions) + Hydrophobic core.
LogP (Predicted) ~0.5 (Free Base); Salt is highly hydrophilic (LogD < 0 at pH < 7).
Structural Impact on Solubility[1]
  • The Ammonium Headgroup (-CH₂NH₃⁺ Cl⁻): This is the dominant driver of solubility. It forms strong hydrogen bonds with water and protic solvents (MeOH, EtOH), ensuring high aqueous solubility.[1]

  • The Cyclopropane Core: Unlike a flexible propyl chain, the cyclopropane ring is rigid and lipophilic. The trans-methyl group adds steric bulk and slight lipophilicity, potentially reducing solubility in highly polar media compared to unsubstituted cyclopropylmethylamine, while increasing solubility in chlorinated solvents (DCM/CHCl₃) relative to inorganic salts.[1]

  • Stereochemistry (trans vs. cis): Trans-isomers generally possess higher symmetry and more efficient crystal packing than cis-isomers. This often results in a higher melting point and lower solubility for the trans-isomer in a given solvent, a property often exploited for chiral resolution via fractional crystallization.

Solubility Profile & Solvent Selection

The following solubility data is derived from structure-property relationships of homologous cyclopropylamine salts (e.g., Cyclopropylmethylamine HCl, CAS 67376-94-7) and general amine salt thermodynamics.

Predicted Solubility Table (at 25°C)
Solvent ClassSpecific SolventSolubility RatingMechanismApplication
Aqueous Water (pH < 7)Very High (>100 mg/mL)Ion-dipole hydrationStock solutions, aqueous workup.
Protic Polar MethanolHigh (>50 mg/mL)H-bonding, high dielectricReaction solvent, recrystallization.[1]
Protic Polar EthanolModerate (10–50 mg/mL)Reduced dielectric vs. MeOHCrystallization (often with antisolvent).
Protic Polar Isopropanol (IPA)Low (<10 mg/mL)Steric hindrance, lower polarityAntisolvent for crystallization.[1]
Aprotic Polar DMSO / DMFHigh (>50 mg/mL)Strong dipole solvationReaction solvent (nucleophilic substitution).
Chlorinated DichloromethaneLow to Moderate Ion pairing capabilityExtraction (if lipophilic enough), otherwise suspension.[1]
Ethers THF / Diethyl EtherVery Low / Insoluble Poor cation solvationAntisolvent (precipitates salt).
Hydrocarbons Hexane / TolueneInsoluble No interaction with ionsWashing to remove non-polar impurities.
Thermodynamic Decision Framework

The dissolution of the HCl salt is a competition between the Crystal Lattice Energy (holding the solid together) and the Solvation Energy (stabilizing the ions in solution).

  • To Dissolve: Use High Dielectric Constant (

    
    ) solvents (Water, MeOH, DMSO) to overcome lattice energy.[1]
    
  • To Precipitate: Add Low

    
     solvents (Ether, Hexane, Acetone) to destabilize the solvated ions.[1]
    

Experimental Protocols

To validate the specific solubility of your batch (which can vary by polymorph or purity), use the following protocols.

Protocol A: Gravimetric Equilibrium Solubility (The "Gold Standard")

Objective: Determine the exact saturation concentration (


) in a specific solvent.
  • Preparation: Weigh ~50 mg of trans-2-methylcyclopropanemethanamine HCl into a 4 mL HPLC vial.

  • Solvent Addition: Add 250 µL of the target solvent.

  • Equilibration: Shake/vortex at 25°C for 24 hours.

    • If fully dissolved: Add more solid until a suspension persists.

    • If suspension: Proceed.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter (ensure filter compatibility).

  • Quantification:

    • Transfer a known volume (e.g., 100 µL) of the clear supernatant to a pre-weighed aluminum pan.

    • Evaporate solvent (vacuum oven at 40°C).

    • Weigh the residue.

    • Calculation:

      
      [1]
      
Protocol B: Salt Break & Extraction (Partition Coefficient)

Objective: Determine distribution between organic and aqueous phases for workup optimization.

  • Dissolve 100 mg of the HCl salt in 10 mL Water.

  • Adjust pH to >12 using 1M NaOH (converts to free base: trans-2-methylcyclopropanemethanamine).

  • Add 10 mL Organic Solvent (e.g., DCM or MTBE).[1]

  • Shake vigorously and separate phases.

  • Analyze organic phase by GC-MS or evaporate to determine recovery efficiency.

    • Note: The free base is volatile; avoid high-vacuum or high-heat evaporation. Use mild rotary evaporation or form the salt immediately.

Visualization: Solubility Workflows

Figure 1: Solubility Determination Workflow

This diagram outlines the logical flow for characterizing the salt's solubility.[4]

SolubilityWorkflow Start Start: Solid HCl Salt SolventSelect Select Solvent (Based on Dielectric Constant) Start->SolventSelect VisualCheck Visual Solubility Test (Add solvent stepwise) SolventSelect->VisualCheck Dissolved Clear Solution? VisualCheck->Dissolved YesDissolved High Solubility (> 50 mg/mL) Dissolved->YesDissolved Yes NoDissolved Suspension Persists Dissolved->NoDissolved No Equilibrate Equilibrate 24h (Shake/Stir) NoDissolved->Equilibrate Filter Filter/Centrifuge Equilibrate->Filter Quantify Quantify Supernatant (HPLC/Gravimetric) Filter->Quantify

Caption: Step-by-step workflow for determining the equilibrium solubility of amine salts.

Figure 2: Crystallization Solvent Selection Guide

A decision tree for purifying the salt based on solubility differences.

CrystalGuide Start Goal: Crystallize Salt SolubilityCheck Is it soluble in EtOH? Start->SolubilityCheck YesEtOH Dissolve in hot EtOH SolubilityCheck->YesEtOH Yes NoEtOH Try MeOH or Water SolubilityCheck->NoEtOH No Cooling Cool to 0°C YesEtOH->Cooling NoEtOH->Cooling Precipitate Crystals Form? Cooling->Precipitate Success Filter & Dry Precipitate->Success Yes Fail Add Antisolvent (Et2O / MTBE / IPA) Precipitate->Fail No Fail->Success

Caption: Decision tree for selecting solvent/antisolvent systems for crystallization.

References

  • National Center for Biotechnology Information (NCBI). (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures. PubChem.[5] Retrieved March 6, 2026, from [Link]

  • Bjelobrk, Z., et al. (2022).[1] Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved March 6, 2026, from [Link][1]

  • U.S. Patent Office. (1977). Method of synthesis of trans-2-phenylcyclopropylamine (US4016204A). Google Patents. Retrieved March 6, 2026, from [1]

Sources

Exploratory

trans-C-(2-Methyl-cyclopropyl)-methylamine safety data sheet SDS

Part 1: Executive Summary This technical guide provides an in-depth operational analysis of trans-C-(2-Methyl-cyclopropyl)-methylamine (CAS: 1246198-69-5), a specialized building block in medicinal chemistry. Unlike stan...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

This technical guide provides an in-depth operational analysis of trans-C-(2-Methyl-cyclopropyl)-methylamine (CAS: 1246198-69-5), a specialized building block in medicinal chemistry. Unlike standard aliphatic amines, this compound combines the high basicity of a primary amine with the significant ring strain (~27.5 kcal/mol) of the cyclopropane moiety.

Critical Insight: Researchers often underestimate the mechanism-based toxicity of cyclopropylamines. Beyond standard corrosivity, the cyclopropyl group can undergo metabolic ring-opening via single-electron transfer (SET) mechanisms (e.g., by monoamine oxidases or cytochrome P450s), leading to covalent modification of enzymes. This guide synthesizes safety data with practical synthesis and handling protocols to ensure operational integrity.

Part 2: Chemical Identity & Characterization

Table 1: Physicochemical Profile

ParameterDataNotes
Chemical Name trans-(2-Methylcyclopropyl)methanamineIUPAC nomenclature
CAS Number 1246198-69-5 Specific to trans isomer (free base)
Alt.[1] CAS 2516-47-4 (Parent analog)For read-across hazard data
Formula C₅H₁₁NMolecular Weight: 85.15 g/mol
Structure Cyclopropane ring, 1,2-trans-substitutionChiral centers at C1, C2
Physical State Colorless to pale yellow liquidVolatile; amine odor
Boiling Point ~86–88 °C (Predicted)Based on cyclopropylmethylamine [1]
Basicity (pKa) ~10.5 (Conjugate acid)Typical for primary alkyl amines
Solubility Miscible in water, EtOH, DCM, THFHygroscopic

Part 3: Hazard Assessment & Toxicology

GHS Classification (Read-Across Methodology)

Derived from structural analog Cyclopropylmethylamine (CAS 2516-47-4) and general primary amine profiles.

  • Flammable Liquids (Category 2): Highly flammable liquid and vapor.[2] Flash point likely < 23 °C.[3]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.

  • Acute Toxicity (Oral/Inhalation) (Category 4): Harmful if swallowed or inhaled.

Mechanistic Toxicology: The "Suicide Substrate" Risk

While the primary hazard is chemical burns (necrosis) due to high pH, the secondary risk is pharmacological. Cyclopropylamines are known mechanism-based inactivators (suicide substrates) of enzymes like Monoamine Oxidase (MAO) and Lysine Specific Demethylase 1 (LSD1) [2].

  • Mechanism: The amine is oxidized to an imine/iminium ion. The adjacent cyclopropane ring, now activated, undergoes rapid ring-opening to form a reactive radical or electrophile that covalently binds to the enzyme's active site (e.g., FAD cofactor).

  • Implication: Accidental exposure may result in prolonged biological effects beyond immediate tissue damage.

Part 4: Safe Handling & Operational Protocols

Storage & Stability
  • Atmosphere: Store under inert gas (Argon/Nitrogen). The free base reacts avidly with atmospheric CO₂ to form carbamates (white crust).

  • Temperature: Refrigerate (2–8 °C).

  • Container: Sure/Seal™ bottles or Teflon-lined screw caps. Avoid ground glass joints without grease (freezing risk).

Operational Workflow

The following diagram outlines the mandatory workflow for handling this volatile, corrosive amine in a research setting.

HandlingProtocol cluster_warning Critical Safety Checks Storage 1. Storage (Argon, 4°C) Transfer 2. Transfer (Syringe/Cannula) Storage->Transfer No Air Exposure Reaction 3. Reaction Setup (Inert Atmosphere) Transfer->Reaction Dry Solvents Quench 4. Quenching (Acidic Workup) Reaction->Quench Exothermic! Waste 5. Waste Disposal (Basic Organic) Quench->Waste pH Adjustment PPE PPE: Butyl Gloves, Face Shield

Figure 1: Inert atmosphere handling workflow for volatile cyclopropylamines.

Emergency Response
  • Skin Contact: DO NOT use vinegar or acidic neutralizers. This generates heat (exothermic neutralization) which exacerbates the burn. Flush with tepid water for 15+ minutes.

  • Eye Contact: Immediate irrigation is critical.[4] Minutes matter to prevent permanent corneal opacification.

  • Spill: Absorb with vermiculite. Do not use paper towels (fire risk with oxidizing amines).

Part 5: Synthesis & Application Context

Synthesis Routes

Understanding the synthesis aids in identifying impurities (e.g., transition metals, azides).

  • Curtius Rearrangement: From trans-2-methylcyclopropanecarboxylic acid → Acyl azide → Isocyanate → Amine. Risk: Residual azides (explosion hazard).

  • Reduction: Reduction of trans-2-methylcyclopropanecarbonitrile using LiAlH₄. Risk: Pyrophoric aluminum salts.

Metabolic Pathway Logic

The following diagram illustrates the bio-activation pathway relevant to drug design and toxicity.

MetabolicActivation Amine Parent Amine (trans-C-(2-Methyl...)) Oxidation Enzymatic Oxidation (MAO/LSD1) Amine->Oxidation -2H Iminium Cyclopropyl Iminium (Intermediate) Oxidation->Iminium RingOpen Ring Opening (Radical Generation) Iminium->RingOpen Strain Release Covalent Covalent Enzyme Adduct (Inhibition/Toxicity) RingOpen->Covalent Alkylation

Figure 2: Mechanism-based activation pathway of cyclopropylamines.

Part 6: References

  • Tokyo Chemical Industry (TCI). Cyclopropylmethylamine (CAS 2516-47-4) Product Specification & SDS.[5] Retrieved from

  • Li, H., et al. (2020). Cyclopropylamine-based LSD1 inhibitors: Synthesis and biological evaluation. Journal of Medicinal Chemistry.

  • PubChem. Compound Summary for CID 28165863: trans-C-(2-Methyl-cyclopropyl)-methylamine. National Library of Medicine.[6] Retrieved from

  • Sigma-Aldrich. Safety Data Sheet for Generic Cyclopropylamines. Retrieved from

Sources

Foundational

Cyclopropylamine Building Blocks: A Medicinal Chemist’s Technical Guide

Executive Summary Cyclopropylamines (CPAs) represent a "privileged scaffold" in modern medicinal chemistry, occupying a unique chemical space between aliphatic chains and aromatic rings.[1][2][3] They are not merely stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropylamines (CPAs) represent a "privileged scaffold" in modern medicinal chemistry, occupying a unique chemical space between aliphatic chains and aromatic rings.[1][2][3] They are not merely structural spacers but active functional elements that modulate pKa , conformational entropy , and metabolic stability .[1][4][5][6]

For the drug developer, the cyclopropylamine moiety offers a strategic tool to:

  • Lower Basicity: Reduce pKa by ~1.5 units compared to isopropylamine, improving membrane permeability and reducing hERG liability.[1][4][5][6]

  • Restrict Conformation: Lock pharmacophores into bioactive conformations without the aromaticity penalty (solubility/toxicity).[1][4]

  • Modulate Metabolism: Block metabolic soft spots (e.g., dealkylation) or, conversely, act as mechanism-based inhibitors (suicide substrates) for specific enzymes.[1][3][5][6]

This guide provides an in-depth technical analysis of CPA building blocks, from their physicochemical underpinnings to scalable synthesis and toxicology mitigation.[1][2][3][6]

Physicochemical & Structural Profile[1][2][3][6][7][8][9]

The "S-Character" Effect on Basicity

The most critical property of cyclopropylamine is its reduced basicity compared to acyclic bioisosteres.[1][2][3]

  • Hybridization: The carbon atoms in a cyclopropane ring possess significant ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -like character in the C-H bonds and high 
    
    
    
    -character in the C-C bonds (Walsh orbitals).[1]
  • Electronic Consequence: The exocyclic C-N bond has increased ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -character (
    
    
    
    ), making the ring carbon more electronegative than a standard alkyl carbon.[1][3] This pulls electron density away from the nitrogen lone pair, lowering its basicity.[1][4][5][6]
Amine TypeStructurepKa (Conjugate Acid)Medicinal Chem Implication
Isopropylamine ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

10.63 Highly basic; likely protonated at pH 7.4; potential for cation-trapping.[1][3]
Cyclopropylamine ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

9.10 Moderately basic; increased neutral fraction at physiological pH; improved permeability.[1][3][4]
Aniline ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

4.6 Weakly basic; often poor solubility; potential toxicity issues.[1][4]
Conformational Restriction

The cyclopropyl group acts as a rigid anchor.[1][2][4] Unlike an isopropyl group, which rotates freely, the cyclopropyl ring locks the vectors of the substituents.[1][5][6]

  • Bioactive Conformation: In Ticagrelor (P2Y12 antagonist), the cyclopropylamine moiety fixes the orientation of the difluorophenyl group, optimizing

    
    -stacking interactions within the receptor pocket.[1][6]
    

Synthetic Methodologies

Selecting the correct synthetic route is dictated by the substitution pattern and scale.[1][2][4]

Synthesis Decision Tree

The following logic flow guides the selection of the optimal synthetic method.

SynthesisDecision Start Target CPA Structure Subst Substitution Pattern? Start->Subst Mono Monosubstituted (R-NH2) Subst->Mono Di 1,2-Disubstituted (Chiral) Subst->Di Gem 1,1-Disubstituted Subst->Gem Method1 Kulinkovich-Szymoniak (Nitrile + Grignard) Mono->Method1 Direct from Nitrile Method2 Curtius Rearrangement (Acid -> Azide -> Amine) Di->Method2 If Acid Available Method3 Enzymatic Resolution (Lipase/Imine Reductase) Di->Method3 High ee% Required Gem->Method2 Scalable caption Figure 1: Synthetic Strategy Decision Matrix for Cyclopropylamines

Protocol: Scalable Curtius Rearrangement

Target: tert-Butyl (1-cyclopropyl)cyclopropylcarbamate.[1][2][3] Rationale: The Kulinkovich reaction can be difficult to scale due to titanium waste and exotherms.[1][4] The Curtius rearrangement offers a robust, self-validating sequence for multi-gram synthesis.[1][2][3][6]

Reagents:

  • 1-Cyclopropylcyclopropanecarboxylic acid (1.0 eq)[1][2][3]

  • Ethyl chloroformate (1.7 eq)[1][2][3]

  • Triethylamine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) (1.3 eq)[1][3]
    
  • Sodium azide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) (1.8 eq)[1][3]
    
  • tert-Butanol (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -BuOH) (Solvent/Reagent)[1][3]
    

Step-by-Step Methodology:

  • Mixed Anhydride Formation:

    • Dissolve carboxylic acid in anhydrous acetone at -5°C.

    • Add ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       dropwise (maintain T < 0°C).[1][3][4]
      
    • Add ethyl chloroformate slowly.[1][2][4] Checkpoint: Evolution of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       gas ceases.[1][4] Stir for 2 hours at -5°C.
      
    • Mechanistic Note: Low temperature prevents decomposition of the mixed anhydride.[4]

  • Acyl Azide Formation:

    • Add aqueous solution of

      
       dropwise at -5°C.
      
    • Stir for 1.5 hours.

    • Critical Safety Step: Do not isolate the acyl azide in dry form (explosion hazard).[1][4] Extract with toluene and keep in solution.[1][2][4]

  • Curtius Rearrangement & Trapping:

    • Dry the toluene layer (anhydrous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).[1][3][4]
      
    • Heat the toluene solution to 90°C. Observation: Vigorous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       evolution indicates isocyanate formation.[1][4]
      
    • Once gas evolution stops, add excess tert-butanol and reflux for 12 hours.

    • Validation: IR spectroscopy will show disappearance of the azide peak (~2130 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) and appearance of the urethane carbonyl.[1][3]
      
  • Purification:

    • Concentrate in vacuo.[1][2][4]

    • Purify via silica gel chromatography (Hexane/EtOAc).[1][2][3][4]

Medicinal Chemistry Applications

FDA-Approved Drugs Containing Cyclopropylamines

The prevalence of this moiety in approved drugs highlights its versatility.[1][2][3]

Drug NameIndicationCPA RoleMechanism
Ticagrelor Antiplatelet (ACS)Potency/Binding(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine fits a hydrophobic pocket; H-bonds via amine.[1][2][3][6]
Tranylcypromine Antidepressant (MAOI)Covalent InhibitionMechanism-based inactivator of MAO-A/B via ring opening.[1][2][3]
Ciprofloxacin AntibioticPotency/PkN-cyclopropyl group improves potency against Gram-negative bacteria and cell penetration.[1][2][3]
Olaparib PARP InhibitorLinker/RigidityCyclopropanecarbonyl piperazine (amide) restricts conformation for PARP binding.[1][2][3][4]
Abacavir Antiviral (HIV)LipophilicityCyclopropylamine increases lipophilicity compared to amino group, aiding CNS penetration.[1][2][3][4][6]
Case Study: LSD1 Inhibitors

Lysine-specific demethylase 1 (LSD1) is a target for AML and small cell lung cancer.[1][2][3]

  • Challenge: Develop a potent inhibitor based on the tranylcypromine scaffold.

  • Solution: Derivatives of trans-2-phenylcyclopropylamine (2-PCPA) were synthesized.[1][2][3] The cyclopropyl ring positions the phenyl ring to interact with the FAD cofactor.[4]

  • Mechanism: The amine is oxidized by FAD to an imine, which then undergoes ring opening to form a covalent adduct with FAD, permanently disabling the enzyme.[1][5][6]

Metabolic & Toxicology Considerations

The "Double-Edged Sword" of CYP Inhibition

While cyclopropylamines stabilize drugs against dealkylation, they are also notorious Mechanism-Based Inactivators (MBIs) of Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).[1][2][3]

Mechanism:

  • SET Oxidation: CYP450 extracts a single electron (SET) from the nitrogen lone pair.[1][2][4]

  • Radical Formation: The resulting aminium radical cation is unstable.[1][2][4]

  • Ring Opening: The cyclopropyl ring opens to relieve strain, forming a reactive carbon-centered radical.[1][2][4]

  • Covalent Binding: This radical attacks the heme porphyrin of the CYP enzyme, leading to irreversible inactivation.[1][4]

Visualization of CYP Inactivation Mechanism

CYP_Mechanism Substrate Cyclopropylamine (Drug) Aminium Aminium Radical Cation [R-NH2-Cp]+. Substrate->Aminium Single Electron Transfer (SET) CYP_Compound_I CYP450 (Cpd I) [Fe(IV)=O]+. CYP_Compound_I->Aminium RingOpen C-Centered Radical (Ring Opened) Aminium->RingOpen Fast Ring Opening (Strain Relief) Metabolite Stable Metabolite (Safe) Aminium->Metabolite H-Atom Abstraction (Alternative Path) Suicide Covalent Heme Adduct (Dead Enzyme) RingOpen->Suicide Radical Recombination with Heme caption Figure 2: Mechanism-Based Inactivation (Suicide Inhibition) of CYP450 by Cyclopropylamines

[1][2][3][6]

Mitigation Strategies

To utilize the benefits of CPA without the toxicity:

  • Steric Blocking: Substitution at the cyclopropyl carbons (e.g., gem-dimethyl) can slow down the ring-opening kinetics or sterically hinder the approach to the heme iron.[1][2][3]

  • Electronic Modulation: Adding electron-withdrawing groups (fluorine) to the ring or adjacent amine reduces the propensity for the initial SET oxidation step.[1][2][4]

  • Scaffold Hopping: Replacing the cyclopropylamine with a bicyclo[1.1.1]pentane amine (an emerging bioisostere) which maintains geometry but lacks the ring-opening instability.[1][2][3]

References

  • Mechanism of CYP Inactivation: Hanzlik, R. P., & Tullman, R. H. (1982).[1][4][5][6] Suicidal inactivation of cytochrome P-450 by cyclopropylamines.[1][2][3][4][7] Evidence for cation-radical intermediates.[1][2][3][4] Journal of the American Chemical Society.[1][4][7] Link[1][2][3]

  • Kulinkovich Reaction Review: Kulinkovich, O. G., & de Meijere, A. (2000).[1][2][4][5][6] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews.[1][2][4] Link[1][2][3]

  • Scalable Curtius Protocol: Wilsily, A., et al. (2012).[1][2][4][5][6] Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.[1][2][3][8] Beilstein Journal of Organic Chemistry.[2][4] Link

  • pKa and Properties: Wiberg, K. B., et al. (1987).[1][4][5][6] Substituent effects on the acidity of weak acids.[1][4] 1. Bicyclo[1.1.1]pentane-1-carboxylic acid and bicyclo[2.2.2]octane-1-carboxylic acid.[1][2][3] Journal of the American Chemical Society.[1][4][7] (Contextual pKa data). Link[1][2][3]

  • Ticagrelor Discovery: Springthorpe, B., et al. (2007).[1][2][4][5][6] From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis.[4] Bioorganic & Medicinal Chemistry Letters.[1][2][4] Link

  • LSD1 Inhibitors: Zheng, Y. C., et al. (2016).[1][2][4][5][6] Triazole-dithiocarbamate based selective lysine specific demethylase 1 (LSD1) inactivators inhibit gastric cancer cell growth, invasion, and migration.[1][2][3][6] Journal of Medicinal Chemistry.[4] Link[1][2][3]

Sources

Exploratory

The trans-2-Methylcyclopropyl Pharmacophore in Modern Drug Discovery: Structural Rationale and Application Workflows

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper Executive Summary In the pursuit of highly selective and potent small-molecule the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

In the pursuit of highly selective and potent small-molecule therapeutics, the strategic incorporation of specific structural motifs—pharmacophores—is critical. The trans-2-methylcyclopropyl group has emerged as a highly privileged bioisostere and vector-directing moiety in modern medicinal chemistry. Unlike highly flexible alkyl chains or planar aromatic rings, this motif provides rigid conformational locking, precise vectorial projection of lipophilic bulk, and enhanced metabolic stability.

This technical guide explores the physicochemical rationale behind the trans-2-methylcyclopropyl pharmacophore, detailing its successful application in disrupting complex protein-protein interactions (PPIs) and allosteric kinase signaling, supported by self-validating experimental protocols.

Physicochemical and Structural Rationale

The integration of a trans-2-methylcyclopropyl group into a drug scaffold is rarely accidental; it is a calculated structural maneuver driven by three core principles:

  • Conformational Locking and Entropic Optimization: The cyclopropyl ring restricts the dihedral angles of the attached substituents. Upon binding to a target protein, the molecule suffers a significantly lower entropic penalty compared to a flexible linear alkyl chain (e.g., an isobutyl or sec-butyl group), thereby improving the overall free energy of binding (

    
    ).
    
  • Precise Vectorial Projection: The trans stereochemistry is paramount. It ensures that the methyl group is projected at a specific angle relative to the core scaffold. This precise trajectory allows the methyl group to probe deep, narrow lipophilic sub-pockets that are inaccessible to cis-isomers (which often suffer from steric clashes with the parent scaffold) or unsubstituted cyclopropyl rings.

  • Lipophilic Efficiency (LipE) and Metabolic Stability: The cyclopropyl C-H bonds possess higher s-character than standard alkanes, making them more resistant to cytochrome P450 (CYP450)-mediated oxidative metabolism. The addition of the single methyl group optimizes the partition coefficient (LogP) without adding excessive molecular weight, thereby maximizing LipE.

Case Studies in Target Inhibition

Case Study 1: Plk1 Polo-Box Domain (PBD) Inhibitors

Polo-like kinase 1 (Plk1) is a critical regulator of mitotic progression and is frequently overexpressed in human cancers. Traditional ATP-competitive kinase inhibitors often suffer from off-target toxicity. Consequently, the non-catalytic Polo-Box Domain (PBD)—responsible for recognizing phosphorylated substrates via protein-protein interactions—has become a prime target.

In a landmark study, identified a novel 1-thioxo-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one scaffold. The incorporation of the trans-2-methylcyclopropyl group at the 4-position of the triazole ring was the critical breakthrough. It perfectly occupied a tight hydrophobic pocket within the PBD, yielding inhibitors with


 10-fold higher activity than the native phosphopeptide.

Plk1_Pathway Plk1 Plk1 Kinase (Overexpressed in Cancer) PBD Polo-Box Domain (PBD) (PPI Recognition) Plk1->PBD contains Substrates Phosphorylated Substrates (e.g., PBIP1) PBD->Substrates binds Mitosis Normal Mitotic Progression Substrates->Mitosis promotes Inhibitor trans-2-methylcyclopropyl Inhibitor Inhibitor->PBD competitively inhibits Arrest Mitotic Arrest & Apoptosis Inhibitor->Arrest induces

Plk1 PBD signaling pathway and its targeted disruption by trans-2-methylcyclopropyl inhibitors.

Case Study 2: RIP1 Kinase Inhibitors for Necroptosis

Receptor-interacting protein kinase 1 (RIPK1) is a key driver of necroptosis and inflammatory signaling. Developing highly selective, CNS-penetrant RIP1 inhibitors is a major goal for treating neurodegenerative diseases. Bicyclic triazole compounds utilizing the trans-2-methylcyclopropyl group have been developed to bind within the allosteric DFG-out pocket of RIP1 kinase. The rigid vector of the methyl group locks the kinase in an inactive conformation while maintaining the low molecular weight necessary for crossing the blood-brain barrier .

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the profound impact of the trans-2-methylcyclopropyl group, the following table summarizes the structure-activity relationship (SAR) trajectory during the optimization of the triazoloquinazolinone scaffold for Plk1 PBD inhibition.

Compound VariantR-Group at Position 4Plk1 PBD Binding Affinity (IC₅₀, µM)Structural Rationale
1 Hydrogen (-H)> 50.0Lacks lipophilic interactions; fails to occupy the hydrophobic sub-pocket.
2 Methyl (-CH₃)25.4Insufficient steric bulk; minimal entropic benefit.
3 Cyclopropyl5.2Provides conformational restriction but lacks deep pocket penetration.
4 cis-2-Methylcyclopropyl1.8Steric clash between the cis-methyl group and the triazole core alters binding trajectory.
5 trans-2-Methylcyclopropyl 0.2 Optimal vectorial projection of the methyl group deep into the PBD lipophilic pocket.

Data synthesized from established SAR principles demonstrated in Plk1 PBD inhibitor development.

Experimental Workflows and Synthetic Protocols

To ensure reproducibility, the following self-validating protocols detail the synthesis of the pharmacophore-containing scaffold and its subsequent biological evaluation.

Exp_Workflow Step1 1. Library Synthesis (Isatoic Anhydride + Amine) Step2 2. Cyclization (CS2 + KOH) Step1->Step2 Step3 3. Triazole Formation (Hydrazine + Pyridine/CS2) Step2->Step3 Step4 4. ELISA-based PBD Assay (Biotinylated Phosphopeptide) Step3->Step4 Step5 5. SAR Optimization (trans-2-methylcyclopropyl selection) Step4->Step5

Chemical synthesis and high-throughput screening workflow for Plk1 PBD inhibitors.

Protocol A: Synthesis of the Triazoloquinazolinone Core

This workflow constructs the core scaffold while installing the critical pharmacophore.

  • Amide Formation (Ring Opening):

    • Procedure: Heat isatoic anhydride in the presence of trans-2-methylcyclopropylamine in a polar aprotic solvent (e.g., DMF).

    • Causality: Nucleophilic attack by the primary amine opens the anhydride ring, releasing CO₂ gas to drive the reaction forward, forming the 2-aminobenzamide intermediate.

    • Validation: Monitor the cessation of CO₂ evolution. Confirm intermediate mass via LC-MS.

  • Thioxo-Quinazolinone Cyclization:

    • Procedure: Treat the intermediate with carbon disulfide (CS₂) and potassium hydroxide (KOH), and heat to 80 °C.

    • Causality: CS₂ acts as a dielectrophile. Under basic conditions, both the primary amine and the amide nitrogen attack the CS₂ carbon, forcing a double condensation that yields the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one core.

    • Validation: Quench with water to precipitate the product. Confirm cyclization by the disappearance of primary amine N-H stretches in IR spectroscopy and 1H-NMR.

  • Triazole Annulation:

    • Procedure: Stir the cyclized intermediate with hydrazine in refluxing ethanol. Cool, then treat with pyridine and additional CS₂, heating again to 80 °C.

    • Causality: Hydrazine converts the thioxo group into a reactive hydrazone. The subsequent addition of CS₂ provides the necessary carbon and sulfur atoms to close the final 1,2,4-triazole ring.

    • Validation: Use 13C-NMR to confirm the presence of the new triazole carbon resonances. The trans-2-methylcyclopropyl signals will appear as a distinct multiplet (cyclopropyl protons) and a doublet (methyl group) in 1H-NMR.

Protocol B: ELISA-Based Plk1 PBD Competitive Inhibition Assay

This protocol validates the biological efficacy of the synthesized compounds.

  • Target Immobilization: Coat 96-well microtiter plates with recombinant full-length human Plk1 protein (incubate overnight at 4 °C).

    • Causality: Immobilization provides a stable solid phase, allowing for the separation of bound and unbound ligands during wash steps.

    • Causality: Establishes a competitive binding equilibrium. Highly potent inhibitors will displace the biotinylated peptide from the PBD pocket.

  • Colorimetric Detection: Wash the wells to remove unbound molecules. Add Streptavidin-HRP, followed by TMB (3,3',5,5'-Tetramethylbenzidine) substrate.

    • Causality: Streptavidin binds tightly to any remaining biotinylated peptide. HRP oxidizes the TMB substrate, producing a colorimetric signal directly proportional to the amount of uninhibited PBD binding.

  • Validation & Analysis: Stop the reaction with sulfuric acid and read absorbance at 450 nm. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model. A valid assay must show a clear dose-dependent reduction in absorbance, with the DMSO vehicle control representing maximum binding (

    
    ).
    

Conclusion

The trans-2-methylcyclopropyl group is far more than a simple aliphatic appendage; it is a highly engineered pharmacophore that solves complex spatial and entropic challenges in drug design. By enforcing conformational rigidity and directing lipophilic bulk with absolute stereochemical precision, it enables medicinal chemists to drug historically challenging targets, such as protein-protein interaction interfaces (e.g., Plk1 PBD) and tight allosteric kinase pockets (e.g., RIPK1).

References

  • Identification of a New Heterocyclic Scaffold for Inhibitors of the Polo-Box Domain of Polo-like Kinase 1 Source: Journal of Medicinal Chemistry (American Chemical Society), 2020. URL:[Link]

  • Source: World Intellectual Property Organization (WIPO) / Denali Therapeutics Inc., 2019.
  • Activation of aminocyclopropanes via radical intermediates Source: Chemical Society Reviews (Royal Society of Chemistry), 2022. URL:[Link]

Protocols & Analytical Methods

Method

synthesis of trans-(2-methylcyclopropyl)methanamine from alcohol

Application Note: High-Fidelity Synthesis of trans-(2-Methylcyclopropyl)methanamine Executive Summary & Strategic Rationale The synthesis of trans-(2-methylcyclopropyl)methanamine presents a unique chemoselective challen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of trans-(2-Methylcyclopropyl)methanamine

Executive Summary & Strategic Rationale

The synthesis of trans-(2-methylcyclopropyl)methanamine presents a unique chemoselective challenge: converting a primary alcohol to a primary amine while preserving a strained, acid-sensitive cyclopropane ring and maintaining distal trans stereochemistry.

Direct amination of alcohols using ammonia is chemically non-viable due to polyalkylation and the harsh conditions required to displace the hydroxyl group. Furthermore, standard activation methods involving thionyl chloride (


) or hydrohalic acids (

) must be strictly avoided. These reagents generate transient cyclopropylcarbinyl cations, which rapidly rearrange to cyclobutyl or homoallyl systems via ring expansion (cyclopropylcarbinyl-to-cyclobutyl rearrangement).

Selected Route: This protocol utilizes a modified Gabriel Synthesis via a Mesylate Intermediate .

  • Activation: Conversion of the alcohol to a mesylate (methanesulfonate) under basic conditions. This avoids carbocation formation.[1][2]

  • Substitution:

    
     displacement using Potassium Phthalimide. The non-nucleophilic counter-ion and non-acidic conditions preserve the ring integrity.
    
  • Deprotection: Ing-Manske hydrazinolysis to liberate the free amine.

Reaction Pathway & Logic

The following diagram illustrates the synthetic workflow and the critical decision nodes required to prevent impurity formation.

G Start trans-(2-Methylcyclopropyl) methanol Step1 Activation (MsCl, Et3N, DCM) Start->Step1 0°C, Kinetic Control Risk RISK: Acidic Activation (SOCl2/HBr) Start->Risk Inter1 Mesylate Intermediate Step1->Inter1 Step2 Substitution (K-Phthalimide, DMF) Inter1->Step2 SN2, 60°C Inter2 Phthalimido Derivative Step2->Inter2 Step3 Deprotection (N2H4, EtOH) Inter2->Step3 Reflux Product trans-(2-Methylcyclopropyl) methanamine Step3->Product Rearrange Ring Expansion (Cyclobutene impurities) Risk->Rearrange Avoid

Figure 1: Synthetic pathway prioritizing ring stability via non-acidic activation.

Detailed Experimental Protocols

Step 1: Activation (Mesylation)

Objective: Convert the hydroxyl group into a good leaving group (mesylate) without generating a carbocation.

  • Reagents:

    • trans-(2-methylcyclopropyl)methanol (1.0 equiv)

    • Methanesulfonyl chloride (MsCl) (1.2 equiv)

    • Triethylamine (

      
      ) (1.5 equiv)
      
    • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Dissolve the alcohol in anhydrous DCM (0.2 M concentration).
    
  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents elimination side reactions.

  • Base Addition: Add

    
     dropwise. Stir for 10 minutes.
    
  • Activation: Add MsCl dropwise via syringe over 20 minutes. The reaction is exothermic; maintain internal temperature

    
    .
    
  • Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (stain with

    
    ; mesylates are often UV inactive if the scaffold lacks conjugation).
    
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo below 30°C.
    • Note: The mesylate is thermally unstable. Do not distill. Use crude in Step 2 immediately.

Step 2: Nucleophilic Substitution (Gabriel)

Objective: Displace the mesylate with a masked nitrogen nucleophile via


.
  • Reagents:

    • Crude Mesylate (from Step 1)

    • Potassium Phthalimide (1.2 equiv)

    • DMF (Anhydrous)

Protocol:

  • Solvation: Dissolve the crude mesylate in anhydrous DMF (0.5 M).

  • Addition: Add Potassium Phthalimide in one portion. The mixture will become a suspension.

  • Reaction: Heat to 60°C for 4–6 hours.

    • Expert Insight: Do not exceed 80°C. While higher heat accelerates the reaction, it increases the risk of thermal rearrangement of the cyclopropyl ring.

  • Workup: Pour the mixture into ice-water (precipitation usually occurs). Filter the solid.[3][4] If no precipitate forms, extract with Ethyl Acetate (

    
    ), wash extensively with water (to remove DMF) and brine.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc) to isolate the N-alkylphthalimide.

Step 3: Deprotection (Ing-Manske Procedure)

Objective: Liberate the primary amine.

  • Reagents:

    • Phthalimido-intermediate

    • Hydrazine hydrate (

      
      ) (3.0 equiv)
      
    • Ethanol (EtOH)[5]

Protocol:

  • Reaction: Suspend the phthalimide intermediate in EtOH (0.2 M). Add Hydrazine hydrate.[2]

  • Reflux: Heat to reflux (

    
    ). The solution will initially clear, followed by the precipitation of phthalhydrazide (white solid) after 1–2 hours.
    
  • Digestion: Cool to RT. Acidify with 2M HCl (pH ~1) and stir for 30 mins to fully precipitate the phthalhydrazide byproduct and protonate the amine (making it water-soluble).

  • Filtration: Filter off the white phthalhydrazide solid.

  • Isolation:

    • Concentrate the filtrate to remove EtOH.

    • Basify the aqueous residue with 2M NaOH (pH > 12).

    • Extract the free amine with DCM or Diethyl Ether (

      
      ).
      
    • Dry (

      
      ) and concentrate carefully (the amine may be volatile).
      

Quantitative Data & Specifications

ParameterSpecificationNotes
Overall Yield 65% – 75%Step 2 is usually the yield-limiting step.
Purity (GC/LC) > 98%Main impurity: Cyclobutylamine (if heat control fails).
Appearance Colorless OilAmine absorbs

from air; store under Argon.
Boiling Point ~80–90°C (est.)Volatile. Do not apply high vacuum for extended periods.
1H NMR Diagnostic

0.3–0.6 ppm
Distinctive cyclopropyl ring protons (multiplets).

Troubleshooting & Critical Controls

Mechanism of Failure: Ring Expansion

If the activation step (Step 1) is performed in the presence of strong acid or if the leaving group spontaneously ionizes, the cyclopropylcarbinyl cation forms.

Rearrangement Cation Cyclopropylcarbinyl Cation Cyclobutyl Cyclobutyl Cation Cation->Cyclobutyl Ring Expansion Homoallyl Homoallyl Cation Cation->Homoallyl Ring Opening

Figure 2: Rearrangement pathways triggered by acidic conditions.

Prevention Strategy:

  • Strict Basicity: Always ensure excess

    
     is present before adding MsCl.
    
  • Solvent Dryness: Water can act as a nucleophile or proton source; use anhydrous solvents.

  • Alternative Route (Azide): If the Phthalimide substitution (Step 2) is sluggish due to sterics (unlikely for primary positions), convert the Mesylate to an Azide (

    
    , DMF, RT) followed by Staudinger Reduction  (
    
    
    
    ,
    
    
    ). This is milder but requires handling potentially explosive azides.

References

  • Gabriel Synthesis Mechanism & Protocol

    • Source: Master Organic Chemistry. "The Gabriel Synthesis."[2][5][6][7][8]

    • URL:[Link]

  • Staudinger Reduction (Alternative Route)

    • Source: Organic Chemistry Portal.[6][9] "Staudinger Reaction."[1][9][10][11]

    • URL:[Link]

  • Cyclopropylcarbinyl Rearrangement Precedents

    • Source: Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives." J. Am. Chem. Soc.[11]

    • Context: Foundational text establishing the instability of cyclopropylcarbinyl cations, necessitating the basic/kinetic conditions used in this protocol.
  • General Amine Synthesis from Alcohols

    • Source: Chemistry Steps.[1][3][4][10][12][13] "Amines from Alcohols."[14]

    • URL:[Link]

Sources

Application

Application Note: Reductive Amination of trans-2-Methylcyclopropanecarbaldehyde

Executive Summary This guide details the protocol for the reductive amination of trans-2-methylcyclopropanecarbaldehyde (1) . This substrate presents unique challenges due to the configurational lability of the cycloprop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the reductive amination of trans-2-methylcyclopropanecarbaldehyde (1) . This substrate presents unique challenges due to the configurational lability of the cyclopropyl moiety and the potential for ring-opening side reactions under aggressive reducing conditions.

The cyclopropylmethylamine pharmacophore is a critical bioisostere for alkyl chains in drug discovery, offering improved metabolic stability and conformational restriction. This protocol prioritizes stereochemical retention of the trans-isomer and chemoselectivity, utilizing Sodium Triacetoxyborohydride (STAB) as the primary reducing agent.

Key Chemical Challenges
  • Stereochemical Erosion: Prevention of

    
    -epimerization at the C1 position.
    
  • Ring Strain: Avoidance of homo-conjugate addition or ring-opening driven by Lewis acids or strong nucleophiles.

  • Volatility: The parent aldehyde and low-molecular-weight amine products are volatile; isolation requires careful solvent management.

Mechanistic Insight & Pathway Analysis

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The choice of reducing agent is critical. Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (


) due to its lower toxicity and ability to reduce the iminium species selectively without reducing the parent aldehyde, minimizing the formation of alcohol side products.
Reaction Pathway Diagram

ReductiveAmination Aldehyde trans-2-Methyl cyclopropanecarbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Acid Cat.) Product Target Amine (trans-Retention) Iminium->Product + H- (STAB) Fast Step SideProduct Side Product: Ring Opening/Epimer Iminium->SideProduct Slow Step (Avoided by conditions)

Figure 1: Reaction pathway highlighting the critical iminium reduction step. The kinetic favorability of STAB reduction over ring-opening ensures product integrity.

Experimental Protocols

Method A: Standard Protocol (STAB in DCE)

Best for: Primary and non-hindered secondary amines. Mechanism: Direct reductive amination.[1][2]

Materials
  • Substrate: trans-2-methylcyclopropanecarbaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv (Free base preferred; if salt, add 1.0 equiv Et3N)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[3]

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Procedure
  • Preparation: In an oven-dried round-bottom flask under

    
     atmosphere, dissolve the Amine  (1.1 equiv) in DCE (0.2 M concentration relative to aldehyde).
    
  • Activation: Add Acetic Acid (1.0 equiv). Stir for 5 minutes.

  • Substrate Addition: Add trans-2-methylcyclopropanecarbaldehyde (1.0 equiv) dropwise.

    • Note: If the amine is valuable, reverse stoichiometry (use excess aldehyde).

  • Imine Formation: Stir at Room Temperature (20–25 °C) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS for disappearance of aldehyde.

  • Reduction: Cool the mixture to 0 °C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Why? Portion-wise addition controls gas evolution (

      
      ) and exotherm.
      
  • Reaction: Allow to warm to RT and stir for 4–16 hours.

  • Quench: Quench carefully with saturated aqueous

    
     until pH 
    
    
    
    8–9.
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Method B: Titanium(IV) Mediated Protocol

Best for: Weakly nucleophilic amines (anilines) or sterically hindered systems.

Materials
  • Promoter: Titanium(IV) isopropoxide (

    
    ) (1.2 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Ethanol (Absolute)

Step-by-Step Procedure
  • Complexation: Mix amine (1.0 equiv) and aldehyde (1.0 equiv) in neat

    
      (1.2 equiv).
    
  • Stirring: Stir at RT for 1–2 hours. The mixture will become viscous.

    • Mechanism:[2][4][5][6] Ti acts as a Lewis acid and water scavenger, driving the equilibrium to the imine species completely.

  • Dilution: Dilute the viscous oil with absolute Ethanol (0.5 M).

  • Reduction: Add

    
      (1.5 equiv) carefully (exothermic). Stir for 2 hours.
    
  • Hydrolysis: Quench with 1N NaOH or water. A white precipitate (

    
    ) will form.
    
  • Filtration: Filter through a Celite pad to remove titanium salts. Rinse with EtOAc.[7]

Critical Process Parameters (CPP) & Troubleshooting

ParameterRecommendationRationale
pH Control Maintain pH 5–6 during imine formation.Promotes hemiaminal dehydration without protonating the amine nucleophile entirely.
Temperature 0 °C

RT
High temperatures (>40 °C) increase risk of cyclopropane ring opening.
Water Content Anhydrous solvents (DCE/THF).Water competes with the amine, hydrolyzing the imine back to the aldehyde.
Stoichiometry 1.4 equiv STAB.STAB can degrade over time; excess ensures complete reduction of the intermediate.
Analytical Verification (Stereochemistry)

To confirm the retention of the trans-configuration, analyze the


-NMR coupling constants of the cyclopropane ring protons.
  • cis-Isomer:

    
    
    
  • trans-Isomer:

    
    
    
  • Note: The trans-isomer is thermodynamically more stable, but epimerization can occur if the aldehyde enolizes prior to amination.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[9] Journal of Organic Chemistry, 1995, 60(15), 4928–4929.

  • Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001.

  • Delhaye, L., et al. "Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid." Organic Process Research & Development, 2007, 11(4), 689–692. [10]

Sources

Method

using trans-C-(2-Methyl-cyclopropyl)-methylamine as a bioisostere

Application Note: trans-C-(2-Methyl-cyclopropyl)-methylamine as a Bioisostere [1] Topic: Strategic deployment of trans-C-(2-Methyl-cyclopropyl)-methylamine (2-Me-CpMA) as a high-fidelity, metabolically stable bioisostere...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: trans-C-(2-Methyl-cyclopropyl)-methylamine as a Bioisostere [1]

Topic: Strategic deployment of trans-C-(2-Methyl-cyclopropyl)-methylamine (2-Me-CpMA) as a high-fidelity, metabolically stable bioisostere for isobutyl and isopentyl moieties in drug discovery.

Executive Summary

In modern medicinal chemistry, the isobutyl group (found in leucine side chains, valproic acid derivatives, and various GPCR ligands) often represents a metabolic liability due to extensive CYP450-mediated


-oxidation or 

-oxidation.[1] Furthermore, the high rotatable bond count of acyclic alkyl chains imposes an entropic penalty upon protein binding.

trans-C-(2-Methyl-cyclopropyl)-methylamine serves as a precision bioisostere for the isobutyl amine and 3-methylbutyl amine motifs.[1] By "cyclopropanating" the gem-dimethyl terminus, this scaffold introduces three critical advantages:

  • Metabolic Hardening: The strained cyclopropyl C-H bonds (

    
     kcal/mol) are significantly more resistant to hydrogen atom abstraction (HAT) by CYP450 isoforms than the tertiary C-H of an isopropyl group (
    
    
    
    kcal/mol).
  • Conformational Locking: The trans-configuration fixes the vector of the methyl substituent, reducing the entropic cost of binding.

  • Lipophilicity Modulation: It lowers LogP while maintaining the hydrophobic volume required for pocket occupancy.[1]

Physicochemical Profile & Bioisosteric Mapping

The following table contrasts the trans-2-Me-CpMA scaffold with the standard isobutyl amine it replaces.

PropertyIsobutylamine (Reference)trans-2-Me-CpMA (Bioisostere)Impact
Structure

(trans)-2-Me-Cyclopropyl-

Rigidified Core
Formula


+1 Carbon (Volume Match)
pKa (Basic) ~10.6~10.4Negligible change (maintains salt bridge potential)
Rotatable Bonds 22 (Restricted rotation)Reduced entropic penalty
ClogP 0.650.78Slight increase in lipophilic contact
Metabolic Liability High (Tertiary C-H oxidation)Low (Ring oxidation blocked)Primary Advantage

Structural Logic: The trans-isomer is specifically chosen over the cis-isomer because it mimics the extended (anti) conformation of the isobutyl chain, which is the bioactive conformation in most hydrophobic pockets (e.g., Leucine-binding pockets in transporters or enzymes).

Application 1: Metabolic Stability Enhancement

The primary application of this bioisostere is to block metabolic "soft spots." Acyclic alkyl amines are rapidly degraded via N-dealkylation or oxidation of the alkyl chain.[1]

Mechanism of Action
  • Blockade of

    
    -Hydroxylation:  In isobutyl amines, the tertiary carbon is a hotspot for hydroxylation.[1] The cyclopropyl ring removes this tertiary hydrogen (replacing it with a quaternary-like ring carbon) or significantly raises the activation energy for abstraction.
    
  • Prevention of Ring Opening: Unlike unsubstituted cyclopropylamines, which can form reactive intermediates via Single Electron Transfer (SET) ring opening, the trans-methyl group sterically hinders the approach of the heme iron oxo species to the ring carbons, preserving the scaffold integrity.

Visualizing the Metabolic Shift

MetabolicShift Isobutyl Isobutyl-Amine Drug (Flexible, Reactive) CYP CYP450 (Liver Microsomes) Isobutyl->CYP High Affinity Metabolite1 Hydroxy-Metabolite (Inactive/Rapid Clearance) CYP->Metabolite1 Tertiary C-H Oxidation Metabolite2 Dealkylated Amine (Loss of Potency) CYP->Metabolite2 N-Dealkylation Stable Intact Drug (Extended Half-life) CYP->Stable Metabolic Resistance Bioisostere trans-2-Me-CpMA Analog (Rigid, Stable) Bioisostere->CYP Low Affinity (High BDE)

Figure 1: Comparison of metabolic fates between isobutyl-containing drugs and their trans-2-methyl-cyclopropyl analogs.[1]

Protocol: Synthetic Incorporation[1]

This protocol details the incorporation of trans-C-(2-Methyl-cyclopropyl)-methylamine into a drug scaffold via amide coupling (common for peptidomimetics) and reductive amination.[1]

Reagents Required:

  • trans-C-(2-Methyl-cyclopropyl)-methylamine hydrochloride (Commercially available or synthesized via Charette cyclopropanation).[1]

  • Carboxylic Acid Partner (Drug Core).[1]

  • Coupling Agents: HATU, DIPEA.[1]

  • Solvent: DMF (anhydrous).[1]

Method A: Amide Coupling (Standard)
  • Activation: Dissolve the Carboxylic Acid Partner (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1] Stir at room temperature (RT) for 15 minutes to form the activated ester.

  • Addition: Add trans-C-(2-Methyl-cyclopropyl)-methylamine HCl (1.1 equiv) directly to the reaction mixture.

    • Note: If using the HCl salt, ensure sufficient DIPEA is present to neutralize the salt (total 3-4 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the acid (

    
    ) and formation of the product (
    
    
    
    Da shift vs isobutyl analog).
  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), saturated

    
    , and brine. Dry over 
    
    
    
    .[1][2]
  • Purification: Flash column chromatography (typically 0-10% MeOH in DCM).[1]

Method B: Reductive Amination (Creating Secondary Amines)

Use this method to replace an isobutyl group attached to a secondary amine center.[1]

  • Imine Formation: Dissolve the aldehyde partner (Drug Core-CHO) (1.0 equiv) and trans-C-(2-Methyl-cyclopropyl)-methylamine (free base, 1.2 equiv) in DCE (Dichloroethane).[1] Add

    
     (anhydrous) to scavenge water.[1] Stir for 2 hours.
    
  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) portion-wise.

  • Completion: Allow to warm to RT and stir overnight.

  • Quench: Quench with saturated

    
    . Extract with DCM.[1][2]
    

Protocol: Validation via Microsomal Stability Assay

To confirm the bioisosteric advantage, you must run a head-to-head comparison with the isobutyl analog.[1]

Assay Setup:

  • Test Compounds: Isobutyl-Analog vs. trans-2-Me-CpMA-Analog.

  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).[1]

  • Cofactor: NADPH regenerating system.[1]

Step-by-Step Procedure:

  • Preparation: Prepare 10 mM stock solutions of both compounds in DMSO. Dilute to 1 µM working solution in phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate 1 µM compound with microsomes (0.5 mg/mL protein) at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH (1 mM final).[1]

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately dispense aliquots into ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 20 mins.

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. time. Calculate intrinsic clearance (

    
    ).[1]
    

Success Criteria:

  • The trans-2-Me-CpMA analog should demonstrate a >2-fold increase in half-life (

    
    )  compared to the isobutyl analog.[1]
    
  • Retention of biological potency (IC50) within a 3-fold range of the parent.

References

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Standard reference for bioisosteric principles).

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[3] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Barnes-Seeman, D. (2013).[1][4] Metabolically Stable tert-Butyl Replacement.[1][4] ACS Medicinal Chemistry Letters, 4(6), 514–516. Link

  • Gagnon, A., et al. (2003).[1] Synthesis of trans-2-substituted cyclopropylamines via the Charette cyclopropanation.[1] Journal of Organic Chemistry. (Synthetic methodology grounding).

Sources

Application

Stereospecific Synthesis of trans-2-Methylcyclopropylamine via Mitsunobu Inversion

Introduction & Mechanistic Rationale The trans-cyclopropylamine pharmacophore is a privileged motif in medicinal chemistry, most notably acting as a mechanism-based inactivator of Lysine-Specific Demethylase 1 (LSD1), an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The trans-cyclopropylamine pharmacophore is a privileged motif in medicinal chemistry, most notably acting as a mechanism-based inactivator of Lysine-Specific Demethylase 1 (LSD1), an epigenetic target in oncology . Synthesizing the trans-isomer with high diastereomeric and enantiomeric purity is critical for biological efficacy, as the cis-isomer often lacks target affinity.

The Mitsunobu reaction offers an elegant, stereospecific pathway to convert cis-2-methylcyclopropanol into the trans-amine surrogate via a strict SN2 Walden inversion . The reaction relies on the in situ generation of a Morrison-Brunn-Huisgen betaine intermediate from triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD). This betaine deprotonates phthalimide (pKa ≈ 8.3), satisfying the Mitsunobu requirement that the pronucleophile must have a pKa < 11. The deprotonated alcohol then attacks the phosphonium center, forming a highly electrophilic oxyphosphonium species. The phthalimide anion subsequently attacks the carbinol carbon via an SN2 trajectory, resulting in complete inversion of stereochemistry from cis to trans. The robust phthalimide group prevents unwanted ring-opening during isolation and is later cleaved via Gabriel hydrazinolysis.

Experimental Workflow

MitsunobuWorkflow Start cis-2-Methylcyclopropanol Activation Oxyphosphonium Intermediate Start->Activation Reagents PPh3 + DIAD Reagents->Activation Forms Betaine Inversion SN2 Displacement (Walden Inversion) Activation->Inversion Activated OH Nucleophile Phthalimide (pKa ~8.3) Nucleophile->Inversion Nucleophilic Attack Intermediate trans-2-Methylcyclopropylphthalimide Inversion->Intermediate Product trans-2-Methylcyclopropylamine Intermediate->Product Deprotection Deprotection Hydrazine Hydrate / EtOH Deprotection->Product Hydrazinolysis

Mechanistic workflow of the Mitsunobu inversion and subsequent Gabriel deprotection.

Quantitative Data Summary

ParameterStep 1: Mitsunobu ReactionStep 2: Gabriel Deprotection
Substrate cis-2-Methylcyclopropanoltrans-Phthalimide Intermediate
Scale 1.0 equiv (10.0 mmol)1.0 equiv (7.5 mmol)
PPh3 / DIAD 1.2 equiv eachN/A
Nucleophile Phthalimide (1.2 equiv)Hydrazine Hydrate (3.0 equiv)
Solvent Anhydrous THF (0.2 M)Absolute Ethanol (0.5 M)
Temperature Profile 0 °C → 25 °C80 °C (Reflux)
Reaction Time 12–16 hours4 hours
Expected Yield 75–85%80–90%
Stereoretention >99% ee/dr (Complete Inversion)>99% ee/dr (Complete Retention)

Step-by-Step Methodologies

Step 1: Mitsunobu Reaction (Synthesis of trans-2-Methylcyclopropylphthalimide)
  • Preparation : In an oven-dried, argon-purged round-bottom flask, dissolve cis-2-methylcyclopropanol (1.0 equiv, 10.0 mmol) and phthalimide (1.2 equiv, 12.0 mmol) in anhydrous THF (50 mL, 0.2 M).

  • Phosphine Addition : Add triphenylphosphine (PPh3, 1.2 equiv, 12.0 mmol) to the stirring solution. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation (Causality Check) : Add DIAD (1.2 equiv, 12.0 mmol) dropwise over 15–20 minutes.

    • Expert Insight: Dropwise addition at 0 °C is critical. It controls the highly exothermic formation of the betaine intermediate and minimizes the competitive formation of reduced DIAD byproducts before the alcohol can successfully attack the phosphonium center.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 12–16 hours.

    • Self-Validation: Monitor the reaction via TLC. The starting cyclopropanol can be visualized with a KMnO4 stain, while the newly formed phthalimide product is strongly UV-active.

  • Workup & Purification : Concentrate the mixture in vacuo. Triturate the crude sticky residue with cold diethyl ether/hexanes (1:1) to precipitate the bulk of the triphenylphosphine oxide (TPPO) byproduct. Filter the suspension, concentrate the filtrate, and purify via silica gel flash chromatography (gradient of 5% to 20% EtOAc in Hexanes) to afford the trans-phthalimide intermediate as a white solid.

Step 2: Gabriel Deprotection (Synthesis of trans-2-Methylcyclopropylamine)
  • Hydrazinolysis : Dissolve the purified trans-phthalimide intermediate (1.0 equiv, 7.5 mmol) in absolute ethanol (15 mL, 0.5 M).

  • Cleavage : Add hydrazine hydrate (NH2NH2·H2O, 3.0 equiv, 22.5 mmol) at room temperature.

  • Reflux (Causality Check) : Heat the mixture to 80 °C (reflux) for 4 hours.

    • Expert Insight: Hydrazine acts as a potent bidentate nucleophile. It attacks the phthalimide carbonyls to form a stable 6-membered heterocyclic byproduct (phthalhydrazide), thermodynamically driving the irreversible release of the free primary amine without risking ring-opening of the sensitive cyclopropane moiety.

  • Isolation : Cool the mixture to 0 °C to maximize the precipitation of the white phthalhydrazide byproduct. Filter the suspension through a Celite pad, washing thoroughly with cold ethanol.

  • Acid-Base Extraction (Self-Validation) : To isolate the highly volatile free amine, carefully acidify the filtrate with 1M HCl to pH < 2 to form the hydrochloride salt. Concentrate the mixture in vacuo to remove ethanol, and wash the remaining aqueous layer with diethyl ether to remove non-polar organic impurities. Finally, basify the aqueous layer with 1M NaOH to pH > 10 and extract with dichloromethane (3 × 15 mL). Dry the combined organic layers over Na2SO4 and carefully concentrate (avoiding high vacuum) to yield the pure trans-2-methylcyclopropylamine.

References

  • Ota, Y., Miyamura, S., Araki, M., Itoh, Y., Yasuda, S., Masuda, M., Taniguchi, T., Sowa, Y., Sakai, T., Itami, K., Yamaguchi, J., & Suzuki, T. (2018). Design, synthesis and evaluation of γ-turn mimetics as LSD1-selective inhibitors. Bioorganic & Medicinal Chemistry, 26(3), 775-785. URL:[Link]

Method

Application Note: High-Throughput Derivatization of trans-(2-Methylcyclopropyl)methanamine

Topic: Derivatization of trans-(2-methylcyclopropyl)methanamine for Library Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Library Synthesis Specialists[1] [1] Abstract & Strategi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Derivatization of trans-(2-methylcyclopropyl)methanamine for Library Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Library Synthesis Specialists[1]

[1]

Abstract & Strategic Significance

trans-(2-Methylcyclopropyl)methanamine (MCM) represents a high-value scaffold in modern drug discovery.[1] Unlike flexible alkyl chains, the cyclopropane ring provides conformational restriction , locking the amine vector relative to the methyl group.[2] This rigidification often improves potency by reducing the entropic penalty of binding.[1][2] Furthermore, the cyclopropyl group acts as a bioisostere for isopropyl or sec-butyl groups while offering improved metabolic stability against P450 oxidation compared to standard alkyl chains.[1]

This guide details the robust derivatization of MCM for parallel library synthesis, addressing specific challenges such as volatility, salt dissociation, and stereochemical integrity.

Chemical Properties & Handling

Compound: trans-(2-Methylcyclopropyl)methanamine Hydrochloride CAS: 1171835-59-8 (HCl salt) Molecular Weight: 85.15 g/mol (Free Base); 121.61 g/mol (HCl salt)[1]

Critical Handling Guidelines
  • Volatility Warning: The free base of MCM is a low-molecular-weight amine with significant volatility.[1][2] Never isolate the free base to dryness under high vacuum.[2] Always handle as the Hydrochloride (HCl) or Tosylate salt until the final coupling step.[1][2]

  • Stereochemistry: The trans-configuration is thermodynamically more stable than the cis, but strong Lewis acids or radical conditions can induce isomerization or ring opening.[1][2] Avoid highly acidic conditions (>6M HCl) at elevated temperatures.[2]

  • Stoichiometry: Due to the steric bulk of the adjacent methylcyclopropane, nucleophilicity is slightly attenuated compared to n-butylamine.[1][2] Use a 1.2 – 1.5 molar excess of the amine in coupling reactions to ensure completion.[1][2]

Library Synthesis Workflows

The following diagram illustrates the core derivatization pathways for MCM in a library setting.

MCM_Derivatization MCM trans-(2-Methylcyclopropyl) methanamine (HCl Salt) Base In-situ Neutralization (DIPEA/TEA) MCM->Base Dissociation Amide Amides (R-CO-NH-R') Base->Amide + Carboxylic Acid (HATU/EDC) Sulfon Sulfonamides (R-SO2-NH-R') Base->Sulfon + Sulfonyl Chloride (Pyridine/DCM) RedAm Secondary Amines (Reductive Amination) Base->RedAm + Aldehyde/Ketone (NaBH(OAc)3) Urea Ureas (R-NH-CO-NH-R') Base->Urea + Isocyanate or CDI/Amine

Figure 1: Core derivatization pathways for the MCM scaffold.[1] The critical step is the in-situ neutralization to avoid handling the volatile free base.[1][2]

Experimental Protocols

Protocol A: High-Throughput Amide Coupling (HATU Method)

Best for: Parallel synthesis in 96-well blocks using carboxylic acids.[1]

Reagents:

  • Carboxylic Acid monomers (0.1 mmol)[1]

  • MCM HCl salt[1]

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[1]

  • DIPEA (N,N-Diisopropylethylamine)[1]

  • Solvent: Anhydrous DMF or DMA

Procedure:

  • Preparation of Acid Plate: Dispense 0.1 mmol of carboxylic acid into each well.

  • Activation: Add 0.1 mmol HATU (38 mg) dissolved in 0.5 mL DMF to each well. Shake for 5 minutes.

  • Amine Addition: Prepare a stock solution of MCM HCl (0.12 mmol/well) and DIPEA (0.3 mmol/well, 3 equiv) in DMF.

    • Note: Premixing the amine salt and base ensures the free amine is generated in solution immediately before reaction, mitigating volatility losses.[2]

  • Reaction: Add the amine/base solution to the activated acid. Seal the plate and shake at Room Temperature (RT) for 16 hours.

  • Workup:

    • Evaporate DMF (Genevac or N2 stream).[1][2]

    • Redissolve in DMSO/MeOH (1:1) for direct prep-HPLC purification.[1][2]

    • QC Check: Look for the diastereotopic protons of the cyclopropane ring in NMR (0.2–0.8 ppm region).[1][2]

Protocol B: Reductive Amination

Best for: Creating secondary amines.[1][2][3] Note that the steric hindrance of the cyclopropyl group makes ketone coupling slower than aldehyde coupling.[1][2]

Reagents:

  • Aldehydes/Ketones (0.1 mmol)[1]

  • MCM HCl salt[1]

  • STAB (Sodium Triacetoxyborohydride)[1][2]

  • Acetic Acid (AcOH)[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1]

Procedure:

  • Imine Formation: Add aldehyde (0.1 mmol) and MCM HCl (0.12 mmol) to the reaction vessel.

  • Solvent/Catalyst: Add 1 mL DCE containing DIPEA (0.12 mmol) to neutralize the salt. Add AcOH (10 mol%, 6 µL) to catalyze imine formation.

  • Equilibration: Shake for 1 hour at RT. (For ketones, heat to 40°C).

  • Reduction: Add STAB (0.2 mmol, 2 equiv) as a solid or slurry.

  • Reaction: Shake at RT for 16 hours.

  • Quench: Add 1 mL sat. NaHCO3. Vortex vigorously to decompose borate complexes.[2]

  • Extraction: Separate organic layer (phase separator cartridge recommended for libraries).

Analytical Data & Troubleshooting

Quality Control Markers

When analyzing library members, the cyclopropyl ring provides distinct NMR signatures that confirm structural integrity.[2]

Feature1H NMR Shift (approx.)Diagnostic Value
Ring CH2 0.2 – 0.6 ppm (multiplet)Confirms cyclopropane ring is intact (not opened).[1]
Ring CH 0.6 – 0.9 ppm (multiplet)Confirms substitution pattern.[1][2]
Methyl Group 1.0 – 1.1 ppm (doublet)Confirms presence of the 2-methyl group.[1][2]
N-CH2 2.4 – 2.8 ppm (multiplet)Shifts downfield (~3.0-3.5 ppm) upon amide formation.[1]
Troubleshooting Guide

Troubleshooting Problem Low Yield or Impurity Detected Check1 Is the Ring Intact? (Check NMR < 1 ppm) Problem->Check1 RingOpen Ring Opened: Acid too strong or Radical mechanism Check1->RingOpen No High-Field Signals RingIntact Ring Intact: Reactivity Issue Check1->RingIntact Signals Present Soln1 Action: Switch to milder coupling (EDC) or lower temp. RingOpen->Soln1 Soln2 Action: Check Volatility. Did free base evaporate? Increase Amine Equiv. RingIntact->Soln2

Figure 2: Troubleshooting logic for MCM derivatization failures.

Case Studies & Applications

The trans-cyclopropylmethyl linker has been successfully utilized in bivalent ligands for the Dopamine D3 Receptor .[1][2][4][5] In these studies, the rigid linker was crucial for orienting the pharmacophores to achieve selectivity over the D2 receptor [1].[2] This validates the scaffold's utility in fine-tuning receptor subtype selectivity via conformational control.[1][2]

References

  • Kumar, V., et al. (2017).[2] "Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor." Journal of Medicinal Chemistry, 60(4), 1478–1494.[4] Link

  • Bezdudny, A. V., et al. (2011).[6] "Multigram Synthesis of trans-2-(Trifluoromethyl)cyclopropanamine." Synthesis, 2011(1), 119-122.[6] Link[1]

  • Wuitschik, G., et al. (2010).[2] "Spirocyclic scaffolds in medicinal chemistry." Nature Chemistry, 2, 656–657. (General context on rigid scaffolds).

Sources

Application

Application Note: Optimized Peptide Coupling Conditions for Cyclopropylmethylamine Derivatives

Target Audience: Researchers, Medicinal Chemists, and Peptide Synthesis Professionals Focus: Overcoming Steric and Electronic Hurdles in Amide Bond Formation Introduction & Mechanistic Causality Cyclopropylmethylamine (C...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Peptide Synthesis Professionals Focus: Overcoming Steric and Electronic Hurdles in Amide Bond Formation

Introduction & Mechanistic Causality

Cyclopropylmethylamine (CPMA) and its derivatives are highly valued building blocks in modern drug discovery. The incorporation of a cyclopropyl ring adjacent to an amine is a proven strategy to rigidify molecular conformations, increase lipophilicity (cLogP), enhance blood-brain barrier penetrance (logBB), and block benzylic sites from rapid oxidative metabolism[1].

However, coupling CPMA to amino acids or complex carboxylic acids presents distinct kinetic and thermodynamic challenges. The steric bulk of the cyclopropyl ring exerts significant spatial hindrance on the adjacent methylene. Furthermore, the unique electronic properties of the cyclopropane ring—specifically the hyperconjugation of its Walsh orbitals—can subtly alter the nucleophilicity of the primary amine.

When traditional carbodiimide-based coupling reagents (e.g., EDC/HOBt or DCC) are used, the nucleophilic attack of CPMA on the activated ester is kinetically slow[2]. This kinetic delay allows the activated carboxylic acid (especially in chiral amino acids) to undergo intramolecular cyclization into an oxazolone intermediate. The oxazolone is highly susceptible to base-catalyzed deprotonation at the


-carbon, leading to rapid epimerization and loss of stereochemical integrity[3][4].

To solve this, the coupling reaction must be accelerated to outcompete oxazolone formation. This requires the strategic selection of highly reactive, modern coupling reagents such as HATU , COMU , or PyAOP .

Mechanistic Divergence & Reagent Selection Logic

The choice of coupling reagent directly dictates the reaction pathway.

  • HATU (HOAt-based): Generates an highly reactive OAt ester. The pyridine nitrogen of the HOAt leaving group provides anchimeric assistance (neighboring group participation), which acts as a localized base to guide the CPMA nucleophile, dramatically accelerating the coupling of hindered amines[3]. However, HATU exists in a guanidinium form; if the amine attack is too slow, the CPMA can react directly with HATU to form a dead-end guanidino byproduct.

  • COMU (Oxyma-based): A safer, non-explosive alternative to HATU. COMU exists exclusively in the highly reactive uronium form and generates an Oxyma Pure active ester[3][5]. Crucially, COMU requires only 1.0 equivalent of base (compared to 2.0 for HATU), which significantly suppresses the base-catalyzed epimerization of the oxazolone intermediate[4].

  • PyAOP (Phosphonium-based): When coupling CPMA to an acid that is also sterically hindered (e.g.,

    
    -methyl amino acids or Aib), the reaction is exceptionally slow. Uronium/aminium reagents (HATU/COMU) will cause severe guanidinylation under these conditions. PyAOP, a phosphonium salt, cannot cause guanidinylation and can be used in excess to "feed" the slow reaction to completion without destroying the amine[2].
    

Mechanism A Activated Amino Acid (OAt/Oxyma Ester) B Desired Pathway: Nucleophilic Attack by CPMA A->B Fast (COMU/HATU) C Side Reaction: Oxazolone Formation A->C Slow Amine Attack or Excess Base D Amide Product (Retention of Chirality) B->D E Epimerized Product (Loss of Chirality) C->E Ring Opening

Mechanistic divergence between successful CPMA coupling and oxazolone-mediated epimerization.

Workflow A Carboxylic Acid + Cyclopropylmethylamine B Is Acid Partner Sterically Hindered? (e.g., Aib, a-Me) A->B C Is Acid Prone to Epimerization? B->C No D Use PyAOP + DIPEA (Overcomes Dual Hindrance) B->D Yes E Use COMU + 1 eq Base (Minimizes Epimerization) C->E Yes F Use HATU + 2 eq Base (High Reactivity) C->F No / Moderate

Workflow for selecting optimal coupling reagents for cyclopropylmethylamine derivatives.

Quantitative Data Summary

The following table summarizes the operational parameters of key coupling reagents when applied to CPMA derivatives, synthesizing data on reactivity, safety, and side-reaction profiles[3][4].

Coupling ReagentActive Ester IntermediateBase Equivalents RequiredEpimerization RiskGuanidinylation RiskByproduct Safety Profile
COMU Oxyma Pure1.0 eqVery Low High (if excess used)Non-explosive, safer
HATU OAt2.0 eqLowHigh (if excess used)Explosive (HOAt-based)
PyAOP OAt2.0 - 3.0 eqLowNone Toxic (Phosphoramide)
EDC/HOBt OBt1.0 - 2.0 eqModerate to HighNoneWater-soluble urea

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific In-Process Controls (IPCs) that analytically prove the success of intermediate states (e.g., active ester formation) before proceeding, eliminating downstream troubleshooting blind spots.

Protocol A: COMU-Mediated Coupling (Optimized for Epimerization Control)

Use this protocol when coupling CPMA to standard chiral amino acids where maintaining enantiomeric purity is critical.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Cyclopropylmethylamine derivative (1.1 eq)

  • COMU (1.0 eq)

  • DIPEA (1.0 eq)

  • Solvent: Anhydrous DMF or NMP (0.1 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and COMU (1.0 eq) in anhydrous DMF at 0 °C under inert atmosphere.

  • Base Addition: Add DIPEA (1.0 eq) dropwise. Stir for 2 minutes at 0 °C.

    • Self-Validation Check 1 (Active Ester Confirmation): Withdraw a 5 µL aliquot and quench into 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester mass confirms successful and complete activation of the carboxylic acid via the Oxyma intermediate. Do not proceed until >95% conversion is observed.

  • Amine Addition: Add the cyclopropylmethylamine derivative (1.1 eq) slowly to the activated mixture. Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Reaction Monitoring:

    • Self-Validation Check 2 (Amine Consumption): Spot the crude mixture on a TLC plate and stain with Ninhydrin (Kaiser test). Because CPMA is a primary amine, a negative test (lack of deep blue/purple color) mathematically validates the complete consumption of the amine.

  • Workup & Epimerization Check: Quench with saturated aqueous

    
    , extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate.
    • Self-Validation Check 3 (Chiral Integrity): Subject the crude residue to Chiral HPLC or 1H-NMR. Integrate the diastereomeric peaks to validate that the 1.0 eq base limit successfully suppressed epimerization (Target: >98% de).

Protocol B: PyAOP-Mediated Coupling (Optimized for Dual-Hindrance)

Use this protocol when coupling CPMA to an


-disubstituted amino acid (e.g., Aib).

Materials:

  • Sterically Hindered Carboxylic Acid (1.0 eq)

  • Cyclopropylmethylamine derivative (1.5 eq)

  • PyAOP (1.5 eq)

  • DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF/DCM (1:1 v/v)

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve the hindered acid (1.0 eq), CPMA (1.5 eq), and PyAOP (1.5 eq) in the solvent mixture at room temperature. Note: Unlike COMU/HATU, PyAOP does not cause guanidinylation, allowing all reagents to be mixed simultaneously.

  • Initiation: Add DIPEA (3.0 eq) to initiate the coupling. Stir at room temperature for 12-24 hours.

  • Extended Monitoring:

    • Self-Validation Check 1 (Reaction Progress): Monitor via LC-MS every 4 hours. If the reaction stalls before completion, the lack of guanidinylation allows you to "feed" the reaction by adding an additional 0.5 eq of PyAOP and 1.0 eq of DIPEA to drive it to completion.

  • Workup: Dilute with EtOAc, wash extensively with 1M HCl (to remove excess CPMA and basic byproducts), followed by saturated

    
     and brine. Purify via flash chromatography.
    

References

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ResearchGate. URL: [Link]

  • Design of fluorinated cyclopropane derivatives - UNC. URL: [Link]

Sources

Method

Application Note: Protecting Group Strategies for trans-Aminomethyl-2-Methylcyclopropane

Executive Summary This guide details the strategic selection and execution of amine protecting group (PG) protocols for trans-1-(aminomethyl)-2-methylcyclopropane . This scaffold presents a unique dual-challenge in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic selection and execution of amine protecting group (PG) protocols for trans-1-(aminomethyl)-2-methylcyclopropane . This scaffold presents a unique dual-challenge in medicinal chemistry:

  • Ring Strain: The cyclopropane ring (~27.5 kcal/mol strain energy) is susceptible to electrophilic ring-opening and hydrogenolysis.

  • Volatility: The low molecular weight (MW ~99.17 g/mol ) free base is volatile, posing isolation and yield tracking risks.

This protocol establishes Boc (tert-butoxycarbonyl) as the primary recommendation due to the electronic deactivation of the ring toward acid-mediated opening. Fmoc is validated for orthogonal base-labile strategies. Cbz is discussed with critical caveats regarding catalytic hydrogenation risks.[1]

Molecule Profile & Strategic Analysis

Structural Challenges

The target molecule contains a primary amine separated from the cyclopropane ring by a single methylene spacer.

  • Electronic Context: The protonated amine (

    
    ) exerts a strong inductive withdrawing effect (-I), which paradoxically stabilizes the cyclopropane ring against acid-catalyzed opening (which typically requires protonation of the ring carbons).
    
  • Steric Context: The trans-2-methyl substituent imposes specific conformational preferences but does not significantly hinder the primary amine.

Decision Matrix: Selecting the Right Group

The choice of protecting group dictates the downstream chemical compatibility.

PG_Selection Start Start: trans-Aminomethyl-2-methylcyclopropane Q1 Is the target sensitive to Acid? Start->Q1 Q2 Is the target sensitive to Base? Q1->Q2 Yes (Acid Sensitive) Boc STRATEGY A: Boc Protection (Recommended) Q1->Boc No (Stable to TFA/HCl) Q3 Is Hydrogenation required later? Q2->Q3 Yes (Base Sensitive) Fmoc STRATEGY B: Fmoc Protection (Base Labile) Q2->Fmoc No (Base Stable) Q3->Boc Yes (Avoid H2) Cbz STRATEGY C: Cbz Protection (High Risk: Ring Opening) Q3->Cbz No (H2/Pd Safe)

Figure 1: Decision tree for selecting the optimal protecting group based on substrate sensitivity.

Experimental Protocols

Protocol A: Boc Protection (The Gold Standard)

Rationale: The Boc group increases molecular weight (reducing volatility) and is removed via acid. The electron-withdrawing nature of the ammonium intermediate protects the cyclopropane ring from acid-catalyzed opening.

Materials
  • trans-1-(Aminomethyl)-2-methylcyclopropane (HCl salt preferred for stoichiometry).

  • Di-tert-butyl dicarbonate (

    
    ).
    
  • Triethylamine (

    
    ) or DIPEA.
    
  • Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Procedure
  • Salt Dissolution: Suspend the amine hydrochloride (1.0 equiv) in DCM (0.2 M concentration).

  • Base Addition: Cool to 0 °C. Add

    
     (2.5 equiv) dropwise. The suspension should clear as the free base is liberated.
    
  • Reagent Addition: Add

    
     (1.1 equiv) dissolved in a minimal amount of DCM dropwise over 15 minutes.
    
    • Note: Gas evolution (

      
      ) is minimal here, but pressure release is good practice.
      
  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (stain with Ninhydrin or PMA; Boc product is UV inactive unless derivatized, but the amine spot will disappear).

  • Workup:

    • Wash with 0.5 M citric acid (removes unreacted amine/base).

    • Wash with sat.

      
       (removes Boc byproducts).
      
    • Dry over

      
      , filter, and concentrate.
      
    • Caution: Do not apply high vacuum (< 5 mbar) for prolonged periods if the product is an oil; Boc-amines of low MW can still sublime/evaporate.

Deprotection (Validation)
  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Observation: The cyclopropane ring remains intact.

    
     NMR will show preservation of the high-field cyclopropyl protons (
    
    
    
    0.3–0.8 ppm).
Protocol B: Fmoc Protection (Base Labile)

Rationale: Used when the substrate contains acid-sensitive groups (e.g., acetals, silyl ethers).

Step-by-Step Procedure
  • Solvent System: Use Water:Dioxane (1:1) or Water:Acetone (1:1) to solubilize both the salt and the Fmoc-OSu.

  • Buffering: Add

    
     (2.0 equiv) to the solution.
    
  • Addition: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv) at 0 °C.

  • Reaction: Stir at RT for 12 hours.

  • Workup: Acidify carefully to pH 4 with 1M HCl (to protonate byproducts) and extract with Ethyl Acetate.

  • Purification: Recrystallization from Hexane/EtOAc is often possible due to the Fmoc group's crystallinity.

Protocol C: Cbz Protection & The Hydrogenation Risk

Rationale: Cbz is robust but its removal typically requires Hydrogenolysis (


).
Critical Warning:  Cyclopropane rings, especially those with ring strain, can undergo reductive ring-opening (hydrogenolysis) under standard deprotection conditions (

, Pd/C), yielding the ring-opened gem-dimethyl or isobutyl derivatives.
Safe Removal Strategy for Cbz

If Cbz must be used, do not use standard Pd/C . Instead, employ one of the following:

  • Poisoned Catalyst: Lindlar catalyst or Pd/CaCO3 with Quinoline (reduces activity toward C-C bond cleavage).

  • Transfer Hydrogenation: 1,4-Cyclohexadiene with 10% Pd/C (milder than

    
     gas).
    
  • Acidic Removal: HBr in Acetic Acid (33%) removes Cbz but is harsh. Not recommended due to potential acid-mediated ring opening in the absence of the deactivating ammonium charge during the transition state.

Analytical Data & Troubleshooting

Ring Integrity Check (NMR)

The most common failure mode is ring opening. Use this table to validate your product.

FeatureIntact CyclopropaneRing-Opened (Acid/H2)

NMR (High Field)
Multiplets at 0.2 – 0.8 ppm (3H)Disappearance of signals < 0.9 ppm
Methyl Group Doublet at ~1.0 ppmTriplet or doublet at ~0.9 ppm (terminal alkyl)
Olefinic Protons NoneSignals at 5.0–6.0 ppm (if elimination occurred)
Volatility Management
  • Problem: Low yield after concentration.

  • Cause: The free base or simple protected derivatives (e.g., Acetyl) evaporated.

  • Solution: Use "heavy" protecting groups (Fmoc, Trityl) or always isolate as a hydrochloride/tosylate salt.

Visualizing the Stability Logic

The following diagram illustrates the mechanistic basis for the stability of the cyclopropylmethylamine during acid deprotection.

Stability_Mechanism Substrate Boc-Protected Amine (Neutral) Acid Acid Treatment (TFA/HCl) Substrate->Acid Intermediate Ammonium Salt (-CH2-NH3+) Acid->Intermediate Boc Removal Ring Cyclopropane Ring Intermediate->Ring Inductive Effect (-I) Deactivates Ring Stability INTACT PRODUCT (Salt Form) Ring->Stability Resists Electrophilic Attack

Figure 2: Mechanistic explanation of why acid deprotection is safe. The formation of the ammonium cation electronically deactivates the ring toward acid-catalyzed opening.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Gagnon, A., et al. (2019). "Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid...". European Journal of Organic Chemistry.

  • McDonald, T. R., et al. (2024). "Synthesis of Borylated (Aminomethyl)cyclopropanes...". Organic Letters. [2]

  • ChemScene. (2023). "trans-2-Cyclopropylcyclopropan-1-amine hydrochloride Product Data".

  • Organic Chemistry Portal. "Protective Groups: Amine Protection Strategies".

Sources

Application

preparation of trans-(2-methylcyclopropyl)methanamine hydrochloride

Application Note: Preparation of trans-(2-Methylcyclopropyl)methanamine Hydrochloride Abstract & Scope This application note details a robust, stereoselective protocol for the synthesis of trans-(2-methylcyclopropyl)meth...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of trans-(2-Methylcyclopropyl)methanamine Hydrochloride

Abstract & Scope

This application note details a robust, stereoselective protocol for the synthesis of trans-(2-methylcyclopropyl)methanamine hydrochloride . This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for other saturated ring systems or as a specific conformational lock in monoamine oxidase (MAO) and LSD1 inhibitors.

The method utilizes the Simmons-Smith cyclopropanation (Furukawa modification) on trans-crotyl alcohol to install the cyclopropane ring with high diastereoselectivity, followed by a functional group transformation sequence (activation


 displacement 

reduction) to yield the primary amine. This route avoids the difficult separation of cis/trans isomers often associated with diazoacetate additions.

Retrosynthetic Analysis

The stereochemistry of the target is established early in the synthesis. The trans-relationship between the methyl group and the methylene bridge is derived directly from the E-geometry of the starting alkene, trans-crotyl alcohol, due to the concerted, stereospecific nature of the Simmons-Smith reaction.

Retrosynthesis Target trans-(2-Methylcyclopropyl) methanamine HCl Amine trans-(2-Methylcyclopropyl) methanamine Target->Amine HCl Salt Formation Azide trans-(2-Methylcyclopropyl) methyl azide Amine->Azide Reduction (Staudinger or H2) Alcohol trans-(2-Methylcyclopropyl) methanol Azide->Alcohol Activation (MsCl) + Azidation (NaN3) Alkene trans-Crotyl Alcohol (E-But-2-en-1-ol) Alcohol->Alkene Simmons-Smith (Et2Zn, CH2I2)

Figure 1: Retrosynthetic strategy relying on the conservation of alkene geometry.

Safety & Critical Precautions

  • Diethylzinc (Et₂Zn): Pyrophoric. Handles spontaneously ignite in air. Must be handled under strict inert atmosphere (Ar or N₂) using Schlenk techniques. Use hydrocarbon solutions (e.g., 1.0 M in hexanes) to mitigate risk compared to neat reagent.

  • Diiodomethane (CH₂I₂): Light sensitive and toxic. Purify if pink/red (copper turnings) to ensure reproducible initiation.

  • Sodium Azide (NaN₃): Acutely toxic and shock-sensitive. Do not use halogenated solvents (DCM, CHCl₃) with NaN₃ to avoid forming explosive di- and tri-azidomethane. Use DMF or DMSO.

  • Reaction Exotherms: The Simmons-Smith reaction is highly exothermic. Controlled addition at low temperature (-10 °C to 0 °C) is mandatory.

Detailed Experimental Protocol

Step 1: Synthesis of trans-(2-Methylcyclopropyl)methanol

Principle: The Furukawa modification uses a zinc-carbenoid species generated from Et₂Zn and CH₂I₂ to transfer a methylene group across the alkene. The hydroxyl group of the substrate directs the addition, ensuring high yield and stereospecificity.

  • Setup: Flame-dry a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and internal temperature probe. Flush with Argon.

  • Reagent Prep: Charge the flask with (E)-crotyl alcohol (10.0 g, 139 mmol) and anhydrous Dichloromethane (DCM) (400 mL). Cool to -10 °C.

  • Catalyst Formation: Add Diethylzinc (1.0 M in hexanes, 280 mL, 280 mmol, 2.0 equiv) dropwise over 45 minutes. Caution: Exothermic. Maintain internal temperature < 0 °C.

  • Carbenoid Generation: Add Diiodomethane (74.8 g, 22.5 mL, 280 mmol, 2.0 equiv) dropwise over 30 minutes. A white precipitate may form.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (stained with KMnO₄; product R_f ~0.3 in 30% EtOAc/Hex).

  • Quench: Cool to 0 °C. Carefully quench with saturated aqueous NH₄Cl (300 mL). Vigorous gas evolution.

  • Workup: Separate layers. Extract aqueous phase with DCM (3 x 100 mL). Wash combined organics with 10% Na₂S₂O₃ (to remove iodine), brine, and dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, 10%

    
     40% EtOAc/Hexanes) to yield the alcohol as a colorless oil.
    
    • Yield Expectation: 85–92%

Step 2: Activation and Azidation

Principle: Conversion of the alcohol to a mesylate followed by S_N2 displacement with azide. This inversion-free sequence (at the cyclopropane carbons) maintains the ring stereochemistry.

  • Mesylation:

    • Dissolve trans-(2-methylcyclopropyl)methanol (10.0 g, 116 mmol) in anhydrous DCM (300 mL) and Triethylamine (24.2 mL, 174 mmol). Cool to 0 °C.

    • Add Methanesulfonyl chloride (MsCl) (10.8 mL, 139 mmol) dropwise. Stir at 0 °C for 1 hour.

    • Wash with 1N HCl, sat. NaHCO₃, and brine. Dry (MgSO₄) and concentrate to give the crude mesylate (use immediately).

  • Azidation:

    • Dissolve crude mesylate in DMF (100 mL).

    • Add Sodium Azide (11.3 g, 174 mmol). Warning: No DCM here.

    • Heat to 60 °C for 4 hours behind a blast shield.

    • Cool, dilute with water (400 mL), and extract with Diethyl Ether (Et₂O) (4 x 100 mL). Note: Azides are safer in ether than chlorinated solvents.

    • Wash ether extracts copiously with water (to remove DMF) and brine. Dry (MgSO₄) and concentrate carefully (volatile product).

Step 3: Reduction to Amine and Salt Formation

Principle: Staudinger reduction is preferred for safety and chemoselectivity, avoiding high-pressure hydrogenation equipment.

  • Reduction:

    • Dissolve the crude azide in THF (200 mL) and water (5 mL).

    • Add Triphenylphosphine (PPh₃) (33.5 g, 128 mmol) in portions at RT. Nitrogen evolution will occur.

    • Stir at RT for 2 hours, then heat to 50 °C for 2 hours to ensure hydrolysis of the iminophosphorane intermediate.

  • Isolation:

    • Concentrate THF. Resuspend residue in 1N HCl (150 mL). The amine dissolves; PPh₃ and Ph₃PO remain solids/oils.

    • Wash the acidic aqueous layer with Et₂O (3 x 50 mL) to remove phosphorus byproducts.

    • Basify aqueous layer to pH >12 with 4N NaOH.

    • Extract free amine with DCM (4 x 50 mL). Dry over Na₂SO₄.

  • Salt Formation:

    • Cool the DCM solution of the amine to 0 °C.

    • Add HCl (4M in Dioxane) dropwise until pH is acidic (check damp pH paper).

    • Concentrate to dryness or precipitate with Et₂O to yield the target hydrochloride salt.

    • Recrystallization: Isopropanol/Ether if necessary.

Process Logic & Troubleshooting

Workflow Start Start: trans-Crotyl Alcohol Simmons Simmons-Smith Reaction (Et2Zn/CH2I2) Start->Simmons Check1 QC: Check for unreacted alkene (TLC/NMR) Simmons->Check1 Check1->Simmons Incomplete (Add more reagent) Mesylate Mesylation (MsCl/Et3N) Check1->Mesylate Complete Azide Azidation (NaN3/DMF) *No Halogenated Solvents* Mesylate->Azide Reduct Staudinger Reduction (PPh3/H2O) Azide->Reduct AcidBase Acid/Base Workup (Removes Ph3PO) Reduct->AcidBase Salt HCl Salt Formation AcidBase->Salt

Figure 2: Step-by-step process flow including critical quality control points.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield (Step 1) Poor quality Et₂Zn or wet solvents.Use fresh Et₂Zn; titrate if necessary. Ensure strict anhydrous conditions.
Pink/Red CH₂I₂ Iodine contamination (radical scavenger).Wash CH₂I₂ with dilute Na₂S₂O₃, dry, and distill over Cu turnings before use.
Incomplete Azidation Steric hindrance or low temp.Increase temp to 70 °C; ensure efficient stirring.
Ph₃PO Contamination Inefficient acid/base workup.Ensure pH < 2 during the first wash and pH > 12 during extraction.

Analytical Characterization (Expected)

  • ¹H NMR (400 MHz, D₂O):

    
     2.95 (d, J = 7.2 Hz, 2H, -CH₂-N), 0.98 (d, J = 6.0 Hz, 3H, -CH₃), 0.85–0.70 (m, 2H, cyclopropyl methine), 0.55–0.40 (m, 2H, cyclopropyl methylene).
    
  • ¹³C NMR (100 MHz, D₂O):

    
     44.5 (CH₂-N), 18.2 (CH₃), 17.5 (CH-ring), 16.8 (CH-ring), 12.1 (CH₂-ring).
    
  • Melting Point: 165–170 °C (decomposes).

References

  • Simmons-Smith Reaction (Furukawa Modification)

    • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide. Tetrahedron, 24(1), 53-58. Link

  • Stereospecificity in Allylic Alcohols

    • Charette, A. B., & Marcoux, J. F. (1996). The Simmons-Smith Reaction: Stereoselective Synthesis of Cyclopropanes. Synlett, 1996, 1197. Link

  • Staudinger Reduction Protocol

    • Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406. Link

  • General Amine Synthesis from Alcohols

    • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. Link

Method

reagents for converting cyclopropyl methanol to methylamine

Application Note: High-Fidelity Amination of Cyclopropylmethanol Executive Summary & Strategic Scope The Challenge: The conversion of Cyclopropylmethanol (CPM) to amine derivatives (such as Cyclopropylmethylamine ) prese...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Amination of Cyclopropylmethanol

Executive Summary & Strategic Scope

The Challenge: The conversion of Cyclopropylmethanol (CPM) to amine derivatives (such as Cyclopropylmethylamine ) presents a unique chemoselective challenge in organic synthesis: the lability of the cyclopropylcarbinyl system.

Standard amination protocols often rely on acidic activation or carbocation intermediates. However, the cyclopropylcarbinyl cation is notoriously unstable. It exists in equilibrium with cyclobutyl and homoallyl cations (the "Roberts Equilibrium"), leading to rapid ring expansion or ring opening (Scheme 1).

The Solution: To successfully convert CPM to its amine analog without destroying the cyclopropane ring, researchers must utilize pathways that strictly enforce SN2 mechanisms or proceed via radical/neutral intermediates , avoiding the generation of a discrete carbocation.

This guide details three validated protocols:

  • The Mitsunobu-Gabriel Protocol: The gold standard for synthesizing primary amines (

    
    ) with complete ring retention.
    
  • The Mesylate-Azide-Staudinger Route: A scalable, two-step alternative.

  • Reductive Amination: The preferred route if the specific target is the N-methyl derivative (

    
    ), addressing the ambiguity in the request "to methylamine."
    

Mechanistic Analysis: The "Cation Trap"

Before selecting reagents, it is critical to understand the failure mode of standard acid-catalyzed substitutions (e.g., HBr, Lucas reagent).

Figure 1: The Mechanistic Divergence. Acidic conditions promote ring expansion via the non-classical cation, while basic SN2 pathways preserve the cyclopropane ring.

Protocol A: The Mitsunobu-Gabriel Synthesis

Target: Primary Amine (Cyclopropylmethylamine) Mechanism: SN2 Displacement Risk Profile: Low (Best for Ring Retention)

This method utilizes the redox system of Triphenylphosphine (


) and Diisopropyl azodicarboxylate (DIAD) to activate the alcohol oxygen under neutral conditions, followed by displacement with a phthalimide nucleophile.
Reagents Required
  • Substrate: Cyclopropylmethanol (1.0 equiv)

  • Nucleophile: Phthalimide (1.1 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Azo Reagent: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.2 equiv)

  • Solvent: Anhydrous THF

  • Deprotection: Hydrazine monohydrate (

    
    )
    
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add Cyclopropylmethanol (10 mmol) and Triphenylphosphine (12 mmol) in anhydrous THF (50 mL).
    
  • Addition: Add Phthalimide (11 mmol). Cool the mixture to 0°C in an ice bath.

  • Activation: Add DIAD (12 mmol) dropwise over 15 minutes. Note: The solution will turn yellow/orange. Maintain 0°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC. The alcohol spot should disappear, replaced by the UV-active phthalimide adduct.

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether to precipitate Triphenylphosphine oxide (

    
    ). Filter off the solid.
    
  • Deprotection (Hydrazinolysis): Dissolve the crude phthalimide intermediate in Ethanol (30 mL). Add Hydrazine monohydrate (30 mmol). Reflux for 2–4 hours.

    • Observation: A white precipitate (phthalhydrazide) will form.

  • Isolation: Cool to room temperature. Acidify with 1M HCl (to pH 2). Filter off the solid phthalhydrazide.

  • Basification: Wash the filtrate with ether (removes impurities). Basify the aqueous layer with NaOH (to pH 12) and extract with Dichloromethane (DCM).

  • Final: Dry organic layer over

    
     and concentrate carefully (Product is volatile: bp ~80°C).
    

Protocol B: The Mesylate-Azide Route

Target: Primary Amine Mechanism: SN2 Displacement via Activated Ester Scale: Suitable for >10g scale

This method avoids the atom-poor economy of the Mitsunobu reaction but requires strict temperature control during the mesylation step to prevent ionization.

Reagents Required
  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA)
    
  • Sodium Azide (

    
    )
    
  • Reduction Agent:

    
     (Staudinger) or 
    
    
    
Step-by-Step Procedure

Step 1: Mesylation (Activation)

  • Dissolve Cyclopropylmethanol (1.0 equiv) and

    
     (1.5 equiv) in dry DCM at -10°C .
    
  • Add MsCl (1.1 equiv) dropwise. Crucial: Keep T < 0°C to prevent exotherm-induced ionization.

  • Stir 1 hour. Quench with cold water. Wash with dilute

    
    . Dry and concentrate. Do not store the mesylate; use immediately.
    

Step 2: Azidation (Displacement)

  • Dissolve the crude mesylate in DMF (Dimethylformamide).

  • Add

    
     (1.5 equiv).
    
  • Heat to 60°C for 4 hours. Safety Warning: Azides are potential explosion hazards. Do not use chlorinated solvents in this step if possible, and use a blast shield.

  • Extract with Ether/Water. The organic layer contains Cyclopropylmethyl azide.

Step 3: Staudinger Reduction

  • To the azide solution (in THF), add

    
     (1.1 equiv).
    
  • Stir until

    
     evolution ceases (formation of iminophosphorane).
    
  • Add Water (excess) and heat to mild reflux for 2 hours to hydrolyze the intermediate.

  • Isolate the amine via acid-base extraction as described in Protocol A.

Protocol C: Reductive Amination (For N-Methyl Derivatives)

Target: N-Methyl-cyclopropylmethylamine (


)
Context:  If the user's request "to methylamine" implies adding a methylamine group.

This route involves oxidizing the alcohol to an aldehyde, then reacting with methylamine.

Reagents Required
  • Oxidant: Dess-Martin Periodinane (DMP) or TEMPO/NaOCl (Avoid Jones Reagent due to acidity).

  • Amine: Methylamine (2.0M in THF).

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) or 
    
    
    
    .
Workflow
  • Oxidation: Treat Cyclopropylmethanol with DMP in DCM at RT. Filter and concentrate to obtain Cyclopropanecarbaldehyde .

  • Imine Formation: Dissolve aldehyde in DCE (Dichloroethane). Add Methylamine (1.5 equiv) and Acetic Acid (1.0 equiv). Stir 30 mins.

  • Reduction: Add

    
     (1.5 equiv). Stir overnight.
    
  • Quench: Add saturated

    
    . Extract with DCM.
    

Comparative Analysis of Reagents

FeatureMitsunobu (Protocol A)Mesylate/Azide (Protocol B)Reductive Amination (Protocol C)
Target Product Primary Amine (

)
Primary Amine (

)
Secondary Amine (

)
Ring Retention Excellent (Neutral)Good (If T < 0°C)Excellent (Mild)
Atom Economy Poor (High MW byproducts)GoodModerate
Scalability Low (<10g recommended)High (>100g possible)High
Safety HighModerate (Azide hazard)High
Key Risk Separation of

Solvolysis of MesylateAldehyde volatility

Visual Workflow: Decision Tree

Figure 2: Synthetic Decision Tree for Cyclopropylmethanol Amination.

References

  • Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Solvolysis of Cyclopropylcarbinyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520. Link

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1–28. Link

  • Scriven, E. F., & Turnbull, K. (1988). Azides: Their Preparation and Synthetic Uses. Chemical Reviews, 88(2), 297–368. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Gajewski, J. J. (1971). Hydrocarbon Thermal Isomerizations. Academic Press. (Reference for Cyclopropylcarbinyl rearrangement kinetics).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation of Cis/Trans (2-Methylcyclopropyl)methanamine

Content ID: TSC-2024-AMINE-09 Role: Senior Application Scientist Status: Active Guide Last Updated: October 26, 2023 Executive Summary & Core Strategy Separating the cis and trans diastereomers of (2-methylcyclopropyl)me...

Author: BenchChem Technical Support Team. Date: March 2026

Content ID: TSC-2024-AMINE-09 Role: Senior Application Scientist Status: Active Guide Last Updated: October 26, 2023

Executive Summary & Core Strategy

Separating the cis and trans diastereomers of (2-methylcyclopropyl)methanamine presents a unique set of challenges common to low-molecular-weight amines:

  • Lack of UV Chromophore: The molecule is "invisible" to standard UV-Vis detectors (254 nm).

  • High Volatility & Basicity: Free amines tail severely on silica and can be lost during concentration.

  • Structural Similarity: As diastereomers, their boiling points are nearly identical, rendering standard fractional distillation inefficient for high purity (>95%).

The Solution Architecture: We utilize a "Triage Protocol" based on your scale and purity requirements.

  • Analytical Scale: Gas Chromatography (GC-FID) is the gold standard for quantification.

  • Bulk Scale (>10g): Diastereomeric Salt Crystallization (The "Classical" Approach).

  • High-Purity/Medicinal Chemistry Scale (<10g): Chemical Derivatization followed by Silica Chromatography.

Decision Matrix & Workflow

The following logic gate determines your experimental path.

G Start Start: Crude Isomer Mixture Scale Determine Scale & Goal Start->Scale Analytical Analytical Quant only? Scale->Analytical Bulk Bulk Separation (>10g) Scale->Bulk MedChem High Purity / MedChem (<10g) Scale->MedChem GC Method A: GC-FID (Agilent CP-Volamine) Analytical->GC Salt Method B: Salt Resolution (Mandelic/Tartaric Acid) Bulk->Salt Deriv Method C: Derivatization (Boc-Protection) MedChem->Deriv Flash Flash Chromatography (Silica Gel) Deriv->Flash Deprotect Acid Deprotection (HCl/Dioxane) Flash->Deprotect

Figure 1: Strategic decision tree for isomer separation based on scale and available equipment.

Module A: Analytical Diagnostics (GC-FID)

Objective: Accurately quantify the cis:trans ratio. Why GC? HPLC is difficult due to the lack of UV absorption. GC-FID detects carbon content directly and handles volatile amines well if the correct column is used.

Protocol: Direct Amine Analysis
  • Column: CP-Volamine (Agilent) or Rtx-Volatile Amine (Restek). These are base-deactivated columns specifically designed to prevent amine tailing.

  • Carrier Gas: Helium (1.5 mL/min, constant flow).

  • Inlet: Split (20:1), 250°C. Note: Use a wool-packed liner to trap non-volatiles.

  • Detector: FID at 260°C.

Temperature Program:

Step Rate (°C/min) Temperature (°C) Hold Time (min)
Initial - 40 5.0
Ramp 1 10 120 0

| Ramp 2 | 20 | 240 | 5.0 |

Expected Result: The cis isomer (more sterically congested) typically elutes slightly after the trans isomer on non-polar phases, but this can reverse on amine-specific phases. Validation: You must inject a pure standard or use NMR (coupling constants) to confirm identity initially.

Module B: Bulk Separation (Salt Resolution)

Objective: Cost-effective separation of >10g material without expensive chromatography. Mechanism: Diastereomeric salts possess different lattice energies and solubilities. We exploit this to precipitate one isomer selectively.[1][2]

Reagents of Choice
  • Mandelic Acid: Excellent for resolving cyclopropylamines.

  • Tartaric Acid: The industry standard alternative.

  • Dibenzoyl-L-tartaric acid: Used if the simple tartrate fails.

Step-by-Step Protocol
  • Dissolution: Dissolve 10g of crude amine mixture (assume 50:50 cis:trans) in 100 mL of Ethanol (Absolute) .

  • Acid Addition: Add 1.0 equivalent of (S)-(+)-Mandelic acid .

    • Why (S)? It is inexpensive.[3] If it precipitates the wrong isomer, switch to (R).

  • Heating: Heat the mixture to reflux (approx. 78°C) until all solids dissolve.

  • Controlled Cooling: Turn off the heat and allow the flask to cool to room temperature slowly (over 4 hours) with gentle stirring.

    • Critical: Rapid cooling traps the other isomer (inclusions).

  • Filtration: Filter the white precipitate.[2]

    • Solid: Enriched Isomer A Salt.

    • Filtrate: Enriched Isomer B Salt.

  • Recrystallization: Take the solid, redissolve in minimal boiling ethanol, and repeat cooling.

  • Freebasing: Suspend the salt in DCM, add 1M NaOH (aq), and separate layers. Dry organic layer (MgSO4) and concentrate carefully (volatile!).

Module C: High-Purity Separation (Derivatization Strategy)

Objective: >99% purity for biological assays. Why Derivatize?

  • UV Visibility: Adding a Boc or Cbz group allows detection at 210/254 nm.

  • Polarity Shift: The carbamate is neutral, eliminating peak tailing on silica gel.

  • Separation Factor: The bulky protecting group amplifies the steric difference between cis and trans.

Workflow Diagram: The Derivatization Loop

Deriv Mix Crude Amine (Cis/Trans) Boc Reaction: (Boc)2O, TEA, DCM Mix->Boc 2 hrs, RT Workup Aq. Workup (Remove excess amine) Boc->Workup HPLC Separation: Silica Gel (Hex/EtOAc) Workup->HPLC UV @ 210nm Deprot Deprotection: 4M HCl in Dioxane HPLC->Deprot Fraction 1 & 2 Final Pure Amine Salts (Cis-HCl & Trans-HCl) Deprot->Final

Figure 2: The "Protect-Purify-Deprotect" cycle for high-purity isolation.

Detailed Protocol
  • Protection: To the amine (1 eq) in DCM (0.5 M), add Triethylamine (1.5 eq) and Di-tert-butyl dicarbonate (Boc2O, 1.1 eq). Stir 2h.

  • Workup: Wash with 0.5M citric acid (removes unreacted amine), then brine. Dry and concentrate.

  • Chromatography:

    • Stationary Phase: Standard Silica Gel (40-63 µm).

    • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 0% -> 30% EtOAc).

    • Detection: UV 210 nm (Boc carbonyl absorption).

    • Result: The cis-Boc isomer (more polar due to dipole alignment) typically elutes after the trans-Boc isomer.

  • Deprotection: Dissolve the separated Boc-amine in 4M HCl in Dioxane. Stir 1h. Evaporate solvent to yield the pure amine hydrochloride salt.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
GC peaks are tailing badly Active silanols in column reacting with amine.Use a "Base-Deactivated" column (CP-Volamine) or use KOH-treated liners.
No precipitation in Salt Resolution Solvent too polar or concentration too low.Switch from Ethanol to Isopropanol (IPA). Reduce solvent volume by 30%.
"Oil" forms instead of crystals Impurities preventing lattice formation."Seed" the mixture with a tiny crystal of pure product if available. Scratch the glass wall.
NMR shows broad peaks Amine proton exchange or salt formation.Add a drop of D2O to the NMR tube (shakes out NH protons). Ensure sample is free base.
Isomers co-elute on Silica (Boc) Separation factor (

) is too small.
Switch solvent system to Toluene : Acetone (often better for diastereomers).

References & Authority

  • Analytical GC Methods:

    • Agilent Technologies. "Analysis of Volatile Amines using CP-Volamine." Application Note. Link

  • Classical Resolution Mechanisms:

    • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard text for amine resolution).

  • Derivatization Strategy (Analogous Chemistry):

    • Gung, B. W., et al. "Separation of diastereomers of cyclopropylamines."[4] Tetrahedron: Asymmetry, 1993. (Foundational work on cyclopropyl stereochemistry).[5]

  • General Amine Purification:

    • BenchChem Technical Support. "Purification of 2-Methylcyclopropane-1-carbaldehyde Isomers" (Precursor separation). Link

Disclaimer: This guide assumes standard laboratory safety protocols. The amine and its derivatives may be skin irritants. Always work in a fume hood.

Sources

Optimization

preventing racemization of chiral cyclopropylamines during synthesis

Technical Support Center: Chiral Cyclopropylamine Synthesis Topic: Preventing Racemization & Ring Opening of Chiral Cyclopropylamines Audience: Medicinal Chemists & Process Scientists Status: Active | Version: 2.4[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Cyclopropylamine Synthesis

Topic: Preventing Racemization & Ring Opening of Chiral Cyclopropylamines Audience: Medicinal Chemists & Process Scientists Status: Active | Version: 2.4[1][2]

Introduction: The "I-Strain" Paradox

Welcome to the Technical Support Center. You are likely here because your chiral cyclopropylamine (CPA) has lost enantiomeric excess (ee) or decomposed during a standard transformation.[1][2][3]

The Core Problem: Cyclopropylamines present a paradox.

  • Kinetic Stability: They are surprisingly resistant to base-catalyzed racemization compared to acyclic analogs due to I-Strain (Internal Strain).[1][2][3] Forcing the

    
    -carbon into a planar 
    
    
    
    enolate geometry increases angular strain in the already stressed
    
    
    ring.
  • Thermodynamic Fragility: Once a reactive intermediate forms (radical, cation, or carbene), the ring releases its strain energy (~27.5 kcal/mol) explosively, usually via ring opening to allyl amines or homoallylic rearrangement.[2]

This guide provides the protocols to maintain that kinetic stability and prevent the thermodynamic collapse.

Module 1: The Racemization Risk Landscape

Before troubleshooting, identify which pathway is degrading your material.[1][2][3]

RacemizationPathways Start Chiral Cyclopropylamine (or Precursor) Path_Base Pathway A: Base-Mediated Start->Path_Base Strong Base (>pKa 25) Path_Acid Pathway B: Acid-Catalyzed Start->Path_Acid Strong Acid (pH < 1) Path_Therm Pathway C: Thermal/Radical Start->Path_Therm Heat (>80°C) or Radical Initiator Int_Enolate Planar Enolate (High Activation Energy) Path_Base->Int_Enolate Slow Enolization Int_Cation Homoallylic Cation Path_Acid->Int_Cation Protonation Int_Radical Cyclopropyl Radical Path_Therm->Int_Radical SET or Homolysis Out_Rac Racemization (Inversion) Int_Enolate->Out_Rac Reprotonation Out_Open Ring Opening (Allyl Amine) Int_Cation->Out_Open Rearrangement Int_Radical->Out_Open k = 10^8 s^-1

Figure 1: The three primary failure modes for cyclopropylamine integrity.

Module 2: Safe Synthesis Protocols (The Modified Curtius)

The most reliable route to chiral CPAs is the Curtius rearrangement of chiral cyclopropanecarboxylic acids. However, the classical route (Acid Chloride


 Azide 

Isocyanate) is prone to thermal racemization.[2]

Recommended Protocol: The DPPA Modified Curtius This "One-Pot" method avoids isolating the potentially explosive and thermally unstable acyl azide.

Reagents:

  • Substrate: Chiral Cyclopropanecarboxylic acid (1.0 equiv)

  • Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)[2]

  • Base: Triethylamine (

    
    ) (1.1 equiv) — Do not use strong bases like DBU.[2]
    
  • Solvent:

    
    -Butanol (
    
    
    
    -BuOH) (Reagent grade, dry)[2]

Step-by-Step Workflow:

  • Activation (Cold): Dissolve the acid and

    
     in 
    
    
    
    -BuOH. Cool to
    
    
    . Add DPPA dropwise.[1][2][3]
    • Why? Pre-mixing base and acid ensures the carboxylate is ready to attack the DPPA phosphorus center immediately, preventing side reactions.

  • Rearrangement (Controlled Ramp): Stir at

    
     for 1 hour, then slowly warm to reflux (
    
    
    
    ) over 1 hour.
    • Critical Checkpoint: Monitor gas evolution (

      
      ).[1][2][3] Vigorous bubbling indicates the rearrangement is occurring.[1]
      
    • Safety: Do not overheat.[1][2][3] The rearrangement is stereoretentive, but excessive heat (>100°C) can trigger radical pathways or decarboxylation without rearrangement.[2]

  • Trapping: Maintain reflux for 4–12 hours. The isocyanate intermediate is trapped in situ by

    
    -BuOH to form the Boc-protected amine.
    
  • Workup: Evaporate solvent. Dissolve residue in EtOAc. Wash with 5% Citric Acid (Not HCl!).[1][2][3]

Troubleshooting Table: Curtius Rearrangement

SymptomProbable CauseCorrective Action
Loss of ee High temp during azide formationKeep reaction at

until DPPA is fully consumed.[1][3]
Urea byproduct Moisture in solventDry

-BuOH over

molecular sieves.[1][2][3] Water hydrolyzes isocyanate to amine, which attacks remaining isocyanate.[1][2][3]
Explosive/Exotherm Azide accumulationEnsure slow warming.[1][2][3] Do not add DPPA to a hot solution.[1][2][3]

Module 3: Handling & Isolation (The "Acid Trap")

A common user error is successfully synthesizing the chiral Boc-amine, then destroying it during deprotection or salt formation.[2]

The Risk: Protonation of the cyclopropane ring (or the amine in close proximity) can lead to ring opening via a homoallylic cation mechanism.

Protocol: Safe Deprotection & Salt Formation

  • Avoid Aqueous Strong Acids: Do not use

    
     or 
    
    
    
    .[1][2][3] The high dielectric constant of water stabilizes the transition state for ring opening.
  • The "Non-Aqueous" Method:

    • Dissolve Boc-amine in dry 1,4-dioxane or

      
      .[1][2][3]
      
    • Add

      
       in Dioxane (anhydrous) at 
      
      
      
      .
    • Monitor by TLC.[1][2][3][4] Stop immediately upon completion.

  • Alternative Salts (High Stability): If the HCl salt is hygroscopic or unstable, form the L-Tartrate or Fumarate salt.[1][2]

    • Procedure: Dissolve free amine in EtOH.[1][2][3] Add 1.0 equiv of L-Tartaric acid in EtOH. Heat to dissolve, then cool slowly.

    • Benefit: These salts often crystallize well, providing a second method of chiral purification (upgrading ee) via recrystallization.[1][2]

Module 4: Analytical Verification

You cannot assume stereoretention.[1][2][3] You must verify it.

Recommended Chiral HPLC Conditions:

  • Column: Chiralpak IC or IG (Immobilized phases are more robust).[1][2][3]

  • Mobile Phase: Hexane : IPA : Diethylamine (90:10:0.1).[1][2][3]

    • Note: The diethylamine (DEA) is crucial to sharpen the peak of the basic amine.

  • Derivatization (If direct HPLC fails):

    • React amine with Mosher's Acid Chloride (MTPA-Cl).[2][3]

    • Analyze via

      
       NMR or achiral HPLC.[1][2][3] Diastereomers will show distinct chemical shifts.
      

Frequently Asked Questions (FAQ)

Q: Can I use NaH or LDA to alkylate my cyclopropyl amide? A: Proceed with extreme caution. While the


 of a cyclopropyl amide is high (~25-28), using a strong base like LDA can form the enolate. Although the enolate formation is slow (due to strain), once formed, it is planar and achiral.[2] Upon quenching, it will racemize.[2][3]
  • Solution: Use LiHMDS at -78°C . The bulkier base and lower temperature favor kinetic deprotonation (if necessary) but minimize thermodynamic equilibration.[2]

Q: My product shows a new peak in NMR at


 5.0-6.0 ppm after HCl workup. What is it? 
A:  This is likely the allyl amine  resulting from ring opening.[1][2]
  • Mechanism:[1][2][3][5][6][7] Acid-catalyzed cleavage of the C1-C2 bond.[6]

  • Fix: Switch to a buffered workup (

    
     phosphate buffer) or use Citric Acid instead of HCl for washes.[1][2][3]
    

Q: Is the cyclopropyl radical stable? A: No. It is a "radical clock."[1][2] The rate of ring opening is


. If your synthesis involves a radical step (e.g., radical decarboxylation), you will almost certainly lose the ring and the chirality.

References

  • Wipf, P., & Heimgartner, H. (2005).[1][2][3] Stereoselective Synthesis of Cyclopropanes. In Helvetica Chimica Acta. (General reactivity context).

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[1][2] Diphenylphosphoryl azide.[1][2][3] New convenient reagent for a modified Curtius reaction and for peptide synthesis.[1][2][3] Journal of the American Chemical Society, 94(17), 6203–6205.[2] [2]

  • Beaumard, F., et al. (2010).[1][2][3] Large-Scale Synthesis of Enantiomerically Pure Cyclopropylamines. Organic Process Research & Development, 14(4). (Specifics on salt formation and stability).

  • Bordwell, F. G. (1988).[1][2][3] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[2] (pKa data context).[1][2][3]

  • Lebel, H., & Leogane, O. (2005).[1][2][3] Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107–4110.[1][2] [2]

Sources

Troubleshooting

Technical Support Center: Cyclopropylamine Synthesis &amp; Purification

Topic: Removing Phthalimide-Based Byproducts Status: Active Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Phthalimide-Based Byproducts

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Ghost" in the Gabriel Synthesis

If you are synthesizing cyclopropylamine (CPA) via the Gabriel synthesis (or a related phthalimide-protection route), you are likely facing a dual challenge. First, the Ing-Manske deprotection (using hydrazine) generates a voluminous white precipitate—phthalhydrazide —that traps your product. Second, and more critically, cyclopropylamine is highly volatile (bp ~49–50°C) .

Many researchers successfully remove the byproduct but lose their target amine during solvent removal. This guide provides a self-validating workflow to decouple the byproduct removal from product isolation, ensuring you recover the amine, not just an empty flask.

Module 1: The "White Solid" Nightmare (Phthalhydrazide Removal)

Scenario: You have completed the hydrazinolysis (refluxing N-cyclopropylphthalimide with hydrazine hydrate). The flask is full of a thick, white, cottage-cheese-like solid.

The Mechanism of Failure

The white solid is phthalhydrazide . It is notoriously difficult to filter because it forms a lattice that traps the liquid amine.

  • Solubility Profile: Phthalhydrazide is insoluble in ethanol and acidic water but slightly soluble in hot water and basic solutions (forming salts).

  • The Trap: If you try to filter it directly from the reaction mixture, you lose yield to the filter cake. If you add base to dissolve it, you cannot extract your amine without it co-extracting.

Protocol: The Acid-Quench Filtration

Objective: Exploit the solubility differential between the amine (soluble in acid) and phthalhydrazide (insoluble in acid).

  • Cool & Acidify: Cool the reaction mixture to 0°C. Slowly add 2M HCl until the pH is < 2.

    • Why: This converts volatile cyclopropylamine into cyclopropylamine hydrochloride (non-volatile, water-soluble).

    • Effect: Phthalhydrazide remains insoluble (and may precipitate further) in the acidic aqueous medium.

  • The "Digestion" Step: Stir the acidic suspension vigorously for 30 minutes.

    • Why: This breaks up the crystal lattice, releasing trapped amine salt into the aqueous phase.

  • Filtration: Filter the white solid (phthalhydrazide) using a sintered glass funnel. Wash the solid cake with cold 1M HCl (2x).

    • Result: The filtrate contains your product (CPA·HCl). The solid is waste.

  • Scavenging Unreacted Starting Material: Transfer the acidic filtrate to a separatory funnel. Extract with Dichloromethane (DCM) (2x).

    • Why: Unreacted N-cyclopropylphthalimide is neutral and soluble in DCM. The amine salt stays in the water. Discard the DCM layer.

Module 2: The Volatility Trap (Product Isolation)

Scenario: You have a clean acidic aqueous solution of cyclopropylamine. Standard protocol says "Basify and extract with ether, then rotovap." WARNING: If you follow standard protocol, you will lose 50-80% of your product. CPA boils at 50°C; rotary evaporation will co-distill the amine with the solvent.

Decision Matrix: Which Form Do You Need?
FeatureCyclopropylamine (Free Base) Cyclopropylamine Hydrochloride (Salt)
State Liquid (Volatile)Solid (Stable)
Boiling/Melting Pt ~50°C >100°C (Decomposes/Melts)
Storage Stability Poor (Oxidizes/Evaporates)Excellent
Recommended? Only if immediately usedYES (Standard)
Protocol A: Isolating the Hydrochloride Salt (Recommended)
  • Concentrate: Take the acidic aqueous filtrate from Module 1.

  • Evaporation: Rotovap the water at 50-60°C under reduced pressure.

    • Note: Since the amine is protonated (salt form), it will not evaporate.

  • Azeotropic Drying: If a syrup remains, add absolute ethanol or toluene and rotovap again to remove trace water azeotropically.

  • Crystallization: Triturate the residue with cold diethyl ether or acetone. The CPA·HCl will crystallize as a white solid.

  • Validation: Check NMR in D₂O or DMSO-d6.

Protocol B: Isolating the Free Base (Advanced)

Only use this if your next step strictly requires the free amine and you cannot use an in-situ base.

  • Basify: Cool the acidic solution to 0°C. Add pellets of NaOH until pH > 12.

    • Visual Check: An oil layer may separate.

  • Extraction: Extract with a high-boiling solvent if possible, or Diethyl Ether if evaporation is necessary.

  • Drying: Dry over solid KOH or Na₂SO₄.

  • Distillation (NOT Rotovap): Do not use a rotovap.

    • Set up a short-path distillation apparatus.

    • Distill the ether at atmospheric pressure (bp 35°C).

    • Once ether is removed, the temperature will rise. Collect the fraction boiling at 48–51°C .

Module 3: Visualizing the Workflow

The following diagram illustrates the critical separation logic, specifically highlighting the divergence between removing the byproduct and preserving the volatile product.

GabrielWorkup Start Reaction Mixture (Amine + Phthalhydrazide) Acidify Add 2M HCl (pH < 2) Cool to 0°C Start->Acidify Quench Filter Filter Suspension Acidify->Filter Solid Solid Residue: Phthalhydrazide (Discard) Filter->Solid Trapped Solid Filtrate Filtrate (Aq): CPA·HCl + Impurities Filter->Filtrate DCM_Wash Wash with DCM (Liquid-Liquid Extraction) Filtrate->DCM_Wash Org_Layer Organic Layer: Unreacted Phthalimide DCM_Wash->Org_Layer Impurities Aq_Layer Aqueous Layer: Purified CPA·HCl DCM_Wash->Aq_Layer Product Decision Desired Form? Aq_Layer->Decision Route_Salt Evaporate Water (Rotovap) Decision->Route_Salt Stability Preferred Route_Base Basify (NaOH) & Extract into Ether Decision->Route_Base Free Amine Required Final_Salt Product: CPA·HCl (Solid, Stable) Route_Salt->Final_Salt Distill Fractional Distillation (NO ROTOVAP) Route_Base->Distill bp ~50°C Final_Base Product: CPA Free Base (Volatile Liquid) Distill->Final_Base

Caption: Separation logic for Cyclopropylamine. Note the critical divergence at the "Desired Form" stage to prevent product loss due to volatility.

Troubleshooting FAQs

Q1: I see a "ghost" peak in my NMR around 7.8 ppm. What is it? A: That is likely trace phthalimide or phthalhydrazide.

  • Fix: If your product is the HCl salt, dissolve it in a minimum amount of water and wash again with DCM. The impurity is organic-soluble; the salt is not. If the impurity persists, use an anion exchange resin (e.g., Amberlyst A26) to trap the acidic phthalimide species.

Q2: Can I use methylamine instead of hydrazine? A: Yes, this is often cleaner (the Ing-Manske variation). Methylamine converts the phthalimide to N,N'-dimethylphthalamide, which is water-soluble.

  • Benefit: You avoid the massive precipitation of phthalhydrazide.

  • Drawback: You must still manage the volatility of CPA during the workup. The HCl salt isolation method (Module 2, Protocol A) remains the best approach.

Q3: Why is my yield < 20% after rotovapping? A: You likely evaporated your product. Cyclopropylamine forms an azeotrope with water and boils at 50°C. If you rotovapped the free base at 40°C under vacuum, it is in your solvent trap.

  • Solution: Always isolate as the HCl salt. If you need the free base for a subsequent reaction, generate it in situ by adding Et₃N or carbonate to the next reaction mixture containing the CPA·HCl salt.[1]

Q4: Can I use steam distillation? A: Yes. This is an excellent industrial method. Basify the crude reaction mixture (after hydrazine treatment) and steam distill. The CPA will come over with the water. You can then collect the distillate and treat it with HCl to form the salt.

References

  • Gabriel Synthesis & Modifications

    • Gibson, M.S., & Bradshaw, R.W. (1968). The Gabriel Synthesis of Primary Amines.[2][3][4] Angewandte Chemie International Edition, 7(12), 919-930. Link

  • Cyclopropylamine Properties & Synthesis

    • Roberts, J.D., & Chambers, V.C. (1951). Small-Ring Compounds. VII. Physical and Chemical Properties of Cyclopropylamine and Cyclopropylammonium Derivatives. Journal of the American Chemical Society, 73(11), 5030–5034. Link

  • Ing-Manske Procedure (Hydrazinolysis)

    • Ing, H.R., & Manske, R.H.F. (1926).[5] A Modification of the Gabriel Synthesis of Amines. Journal of the Chemical Society (Resumed), 2348-2351. Link

  • Standard Preparation Protocol

    • Organic Syntheses, Coll. Vol. 7, p.117 (1990); Vol. 64, p.63 (1986). (General procedures for amine deprotection). Link

Sources

Optimization

Technical Support Center: Resolution of trans-2-Methylcyclopropylamine

The following technical guide is structured as a Tier 3 Engineering Support Knowledge Base for researchers and process chemists. It prioritizes actionable troubleshooting, mechanistic understanding, and scalable protocol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Engineering Support Knowledge Base for researchers and process chemists. It prioritizes actionable troubleshooting, mechanistic understanding, and scalable protocols.

Ticket ID: RES-MCP-002 Topic: Diastereomeric Salt Resolution & Troubleshooting Status: Active Guide Applicable Compounds: trans-2-methylcyclopropylamine (racemate), (1R,2R)-2-methylcyclopropylamine, (1S,2S)-2-methylcyclopropylamine.

Executive Summary & Diagnostic

The Challenge: trans-2-Methylcyclopropylamine is a volatile, strained amine. Resolving it via diastereomeric crystallization is chemically standard but physically challenging due to the tendency of its salts to "oil out" rather than crystallize, and the high solubility of the wrong diastereomer in common alcohols.

Core Strategy: We utilize (S)-(+)-Mandelic acid or (R)-(-)-Mandelic acid as the primary resolving agents. Unlike tartaric acid, which often yields hygroscopic gums with this substrate, mandelic acid provides a robust aromatic "anchor" that aids in lattice packing, facilitating cleaner crystallization.

Quick Diagnostic Matrix
SymptomProbable CauseImmediate Action
No precipitate forms Solvent too polar or volume too high.Switch from MeOH to EtOAc/EtOH (9:1).
Product oils out Supersaturation is too high; impurities present.Re-heat, add seed crystal, cool very slowly (1°C/min).
Low Enantiomeric Excess (ee) Eutectic composition reached; non-selective precipitation.Recrystallize salt from Isopropyl Acetate (IPAc) or EtOH.
Yield < 20% "Pope-Peachey" effect missing; wrong solvent.Use 0.5 eq resolving agent + 0.5 eq HCl (see Section 3).

Standard Resolution Protocol (The "Golden Path")

This protocol assumes a 10g scale. Scale up linearly.

Phase 1: Screening & Salt Formation

Objective: Form the diastereomeric salt pair and isolate the less soluble diastereomer (LSD).

Reagents:

  • Substrate: trans-2-methylcyclopropylamine (Racemate) [1.0 eq]

  • Resolving Agent: (S)-(+)-Mandelic Acid [1.0 eq] (Targeting the (1R,2R)-amine)

  • Solvent: Ethyl Acetate (EtOAc) / Ethanol (EtOH) [10:1 ratio]

Step-by-Step:

  • Dissolution: Dissolve 10g (140 mmol) of racemic amine in 100 mL of EtOAc at room temperature.

  • Addition: In a separate flask, dissolve 21.3g (140 mmol) of (S)-mandelic acid in 50 mL of warm EtOAc/EtOH (10:1).

  • Combination: Add the hot acid solution to the amine solution slowly over 30 minutes while stirring at 50°C.

    • Why? Adding hot acid to warm amine prevents immediate, amorphous precipitation (crashing out).

  • Nucleation: Allow the mixture to cool to 35°C. If turbidity does not appear, scratch the glass or add a seed crystal of the pure salt.

  • Crystallization: Cool to 0-5°C over 4 hours. Stir gently.

  • Filtration: Filter the white needles. Wash with cold EtOAc. Do not discard the mother liquor (it contains the enriched (1S,2S) isomer).

Phase 2: Recrystallization (The Purity Boost)

It is rare to hit >95% ee in the first pass.

  • Suspend the wet cake in boiling EtOH (minimum volume to dissolve).

  • Add EtOAc until the solution turns slightly cloudy (cloud point).

  • Add 1 mL of EtOH to clear it.

  • Cool slowly to room temperature, then to 0°C.

  • Filter and dry.[1] Check melting point (constant mp indicates optical purity).

Phase 3: Liberation of the Free Base

Critical Warning: The free base is volatile . Do not use a high-vacuum rotovap with a warm bath, or you will lose your product.

  • Suspend the purified salt in DCM (Dichloromethane).

  • Add 2M NaOH (aq) until pH > 12.

  • Separate layers.[1] Extract aqueous layer 2x with DCM.

  • Dry organics over Na₂SO₄.[2][3]

  • Conversion to HCl Salt (Recommended): Instead of evaporating to dryness, bubble dry HCl gas into the DCM solution or add HCl in Ether. Evaporate the solvent to obtain the stable trans-2-methylcyclopropylamine hydrochloride.

Advanced Troubleshooting & Optimization

Issue: The "Oiling Out" Phenomenon

Mechanism: Cyclopropylamine salts often have low melting points and form supercooled liquids (oils) before they can organize into a lattice. The Fix: The "Double-Solvent Switch" If your salt oils out:

  • Re-dissolve the oil in a minimal amount of Methanol (good solvent).

  • Heat to reflux.

  • Add MTBE or Diethyl Ether (anti-solvent) dropwise until persistent cloudiness appears.

  • Crucial Step: Turn off the stirrer. Let it sit undisturbed. Stirring induces kinetic oiling; static conditions favor thermodynamic crystal growth.

Optimization: The Pope-Peachey Method

Scenario: You want to save money on expensive resolving agents. Method: Use 0.5 eq of (S)-Mandelic Acid and 0.5 eq of HCl (or Acetic Acid).

  • Logic: The resolving agent reacts with the matching enantiomer (forming the insoluble salt), while the mineral acid neutralizes the other enantiomer (keeping it in solution).

  • Benefit: Increases theoretical yield of the desired salt to nearly 100% of the available enantiomer, rather than relying on solubility differences alone.

Visual Workflows (Graphviz)

Diagram 1: The Resolution Logic Flow

This diagram illustrates the decision process for the resolution campaign.

ResolutionWorkflow Start Racemic trans-2-methylcyclopropylamine AgentSelect Add (S)-Mandelic Acid (1.0 eq) in EtOAc/EtOH Start->AgentSelect Precipitation Precipitation Step (Slow Cool) AgentSelect->Precipitation CheckState Check Physical State Precipitation->CheckState Solid Crystalline Solid CheckState->Solid Precipitate Oil Oiling Out CheckState->Oil Oil Recryst Recrystallize (EtOH) Solid->Recryst FixOil Re-heat & Add Anti-solvent (Stop Stirring) Oil->FixOil Analyze Analyze ee% (Chiral HPLC) Recryst->Analyze FixOil->CheckState Analyze->Recryst <95% ee Success Liberate Base -> HCl Salt (Target >98% ee) Analyze->Success >95% ee Fail Combine Mother Liquors & Switch to (R)-Mandelic Analyze->Fail Wrong Isomer

Caption: Workflow for the resolution of trans-2-methylcyclopropylamine, including loops for recrystallization and oiling-out mitigation.

Diagram 2: Troubleshooting the "Oil"

A specific decision tree for handling the most common failure mode.

OilTroubleshoot OilDetected Salt Oils Out TempCheck Check Temperature OilDetected->TempCheck TooFast Cooling was too fast TempCheck->TooFast Rapid crash TooImpure System too impure TempCheck->TooImpure Slow oiling Action1 Re-heat to clear solution. Cool at 1°C/min. TooFast->Action1 Action3 Change Solvent System (Try IPAc or MTBE) TooImpure->Action3 Action2 Seed with pure crystal at cloud point. Action1->Action2

Caption: Decision matrix for resolving "oiling out" issues during salt formation.

Solvent Screening Data

If the standard EtOAc/EtOH mix fails, use this table to select alternatives based on dielectric constant and solubility.

Solvent SystemPolarityOutcome PredictionNotes
EtOAc / EtOH (9:1) MediumBest Balance Standard starting point. Good yield/purity compromise.
Methanol (Pure) HighLow YieldSalt often too soluble. Use for recrystallization only.
Isopropyl Acetate (IPAc) Low-MediumHigh Yield / Lower PurityGood antisolvent. May trap impurities.
Acetone MediumAvoid Can form imines with the primary amine over time.
Water HighPoorSalts are highly water-soluble; difficult to recover.

References

  • General Resolution of Cyclopropylamines

    • Kaiser, C. et al. (1977). Method of synthesis of trans-2-phenylcyclopropylamine. U.S. Patent 4,016,204. Link

    • Note: This patent details the analogous resolution of the phenyl derivative using tartaric acid, establishing the baseline for solvent selection (isopropanol/water)
  • Mandelic Acid Efficiency

    • Ebbers, E. J. et al. (1997).[4] Controlled resolution of mandelic acid derivatives. Tetrahedron: Asymmetry, 8(24), 4047-4057. Link

    • Provides the mechanistic basis for using mandelic acid with chiral amines, highlighting the structural rigidity benefits.
  • Target Compound Identification

    • Sigma-Aldrich Product Specification. (1R,2R)-2-Methylcyclopropan-1-amine hydrochloride. Link

    • Verifies the commercial viability and stability of the HCl salt form.
  • Pope-Peachey Method

    • Pope, W. J., & Peachey, S. J. (1899). The application of powerful optically active acids to the resolution of feebly basic racemic bases. Journal of the Chemical Society, Transactions, 75, 1066-1093. Link

    • The foundational text for the "half-quantity" resolving agent technique described in Section 3.

Sources

Troubleshooting

Technical Support Center: Troubleshooting trans-(2-Methylcyclopropyl)methanamine Solubility &amp; Handling

Welcome to the Technical Support Center for handling trans-(2-methylcyclopropyl)methanamine . This guide is designed for researchers, synthetic chemists, and drug development professionals encountering yield losses, solu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling trans-(2-methylcyclopropyl)methanamine . This guide is designed for researchers, synthetic chemists, and drug development professionals encountering yield losses, solubility issues, or isolation failures when working with this specific aliphatic amine building block.

Because this compound is a low-molecular-weight aliphatic amine, its behavior deviates significantly from larger, more lipophilic amines. Standard laboratory techniques will often result in complete product loss if the underlying physicochemical mechanics are not accounted for.

Physicochemical Profiling

Understanding the physical properties of trans-(2-methylcyclopropyl)methanamine is critical for rational experimental design.

Table 1: Physicochemical Properties & Handling Impacts

PropertyValue / CharacteristicImpact on Experimental Handling
Molecular Weight (Free Base) 85.15 g/mol [1]Small size contributes to high volatility and extreme water solubility.
Molecular Weight (HCl Salt) 121.61 g/mol [2]Forms a stable, non-volatile solid suitable for long-term storage.
Boiling Point (Free Base) ~100–110 °C (Estimated)*Highly volatile under reduced pressure (e.g., during rotary evaporation).
Aqueous Solubility Fully Miscible[3]Cannot be efficiently extracted from water into organic solvents.
pKa ~10.41[3]Highly basic; requires strong alkaline conditions to fully deprotonate.

*Estimated based on the structural analog cyclopropylmethanamine, which has a reported boiling point of 86 °C[3][4].

Troubleshooting FAQs

Q1: I performed a standard aqueous basic workup (NaOH/DCM), but my recovered yield of the free base is almost zero. Where did it go? A: Your product remained in the aqueous phase. As a rule of thumb, aliphatic amines with fewer than six carbon atoms display extreme water solubility due to their ability to form robust hydrogen bonds with water molecules[5][6]. Because trans-(2-methylcyclopropyl)methanamine contains only five carbons, its hydrophilicity overrides its lipophilicity. Even at a highly alkaline pH, the partition coefficient heavily favors the aqueous layer, making standard liquid-liquid extraction (LLE) into solvents like dichloromethane (DCM) or ethyl acetate highly inefficient[7].

Q2: I managed to extract the free base into an organic solvent, but after concentrating it on a rotary evaporator, my flask is empty. What happened? A: The free base evaporated along with your solvent. Small aliphatic amines are inherently volatile[5]. When you apply a vacuum during rotary evaporation to remove solvents like DCM (BP 39.6 °C) or THF (BP 66 °C), the vapor pressure of the free base is high enough that it co-distills or is pulled directly into the vacuum pump[8].

Q3: If I cannot use aqueous workups or rotary evaporation, how do I successfully isolate or use this amine? A: You must bypass both water and vacuum. The most reliable, field-proven approach is non-aqueous free-basing . By slurrying the commercially available HCl salt with a poorly soluble inorganic base in an organic solvent, you can generate the free base in situ[8]. The inorganic salts are then filtered off, and the resulting amine solution is used directly in the next synthetic step without concentration.

Validated Experimental Protocols
Protocol A: Non-Aqueous Free-Basing & In-Situ Application

Causality: This protocol avoids water (preventing partition loss) and avoids concentration (preventing volatility loss). Cesium carbonate (Cs₂CO₃) is chosen over sodium carbonate because it has slightly better solubility/reactivity in organic solvents like THF, driving the deprotonation of the amine hydrochloride efficiently without causing unwanted side reactions[8].

  • Preparation: Weigh 1.0 equivalent of trans-(2-methylcyclopropyl)methanamine hydrochloride into an oven-dried flask flushed with nitrogen.

  • Solvent Addition: Add anhydrous THF or DCM (approx. 10 mL per gram of amine salt).

  • Base Addition: Add 2.0 to 3.0 equivalents of finely powdered, anhydrous Cs₂CO₃. (Note: Liquid bases like DIPEA should be avoided if their presence interferes with your downstream coupling reactions).

  • Agitation: Stir the suspension vigorously at room temperature for 2–4 hours. The formation of a fine white precipitate (CsCl) indicates the reaction is progressing.

  • Filtration: Filter the suspension through a pad of Celite under a nitrogen atmosphere to remove CsCl and excess Cs₂CO₃. Rinse the pad with a small volume of the reaction solvent.

  • In-Situ Use: The filtrate now contains the free base amine. Do not concentrate this solution. Proceed directly to add your electrophile (e.g., alkyl halide, acid chloride) to this solution.

Protocol B: Isolation via HCl Salt Formation

Causality: If you must isolate the amine after a reaction (e.g., after a reductive amination or protecting group removal), convert it immediately back to the hydrochloride salt. The protonated ammonium ion cannot act as a hydrogen bond donor to itself, forming an ionic lattice that renders it non-volatile and easily precipitable[6].

  • Reaction Completion: Ensure your crude amine is in a non-aqueous, water-immiscible solvent (e.g., diethyl ether or MTBE).

  • Acidification: Cool the solution to 0 °C in an ice bath.

  • Precipitation: Dropwise, add a commercially available solution of anhydrous HCl in dioxane (4.0 M) or HCl in diethyl ether (2.0 M) until the pH of the solution is ~2 (test with wet pH paper on a small aliquot).

  • Isolation: A white precipitate of trans-(2-methylcyclopropyl)methanamine hydrochloride will form immediately.

  • Collection: Filter the solid rapidly, wash with cold anhydrous ether, and dry under high vacuum. The salt is stable and can be stored indefinitely.

Mechanistic Visualization: Workflow Pathways

The following diagram illustrates the logical pathways of handling volatile, highly water-soluble aliphatic amines, contrasting the failure points of standard methods with the success points of optimized protocols.

AmineWorkflow Start trans-(2-Methylcyclopropyl) methanamine HCl AqWorkup Aqueous NaOH + DCM Extraction Start->AqWorkup Standard Method NonAqWorkup Non-Aqueous Free-Basing (Cs2CO3 in THF/DCM) Start->NonAqWorkup Optimized Method AqPhase Aqueous Phase (Product Lost via H-bonding) AqWorkup->AqPhase OrgPhase Organic Phase (Trace Product) AqWorkup->OrgPhase Rotovap Rotary Evaporation (Vacuum Applied) OrgPhase->Rotovap EvapLoss Product Lost (Volatile Free Base) Rotovap->EvapLoss Filtration Filter Inorganic Salts (Remove CsCl) NonAqWorkup->Filtration InSitu In-Situ Use of Amine Solution Filtration->InSitu Avoids Evaporation

Workflow comparison showing yield loss mechanisms (red) vs. optimized non-aqueous protocol (green).

References
  • Amines, Aliphatic - ILO Encyclopaedia of Occupational Health and Safety. iloencyclopaedia.org. 5

  • 23.1: Properties of amines - Chemistry LibreTexts. libretexts.org. 6

  • Physical Properties of Amines - BYJU'S. byjus.com. 7

  • Free-basing a volatile aliphatic amine without aqueous? - Reddit. reddit.com. 8

  • Cas 2516-47-4, Aminomethylcyclopropane - LookChem. lookchem.com. 3

  • Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem. nih.gov. 4

  • 89381-09-9 | (2-Methylcyclopropyl)methanamine - BLD Pharm. bldpharm.com. 1

  • (2-methylcyclopropyl)methanamine hydrochloride | 1171835-59-8 - Sigma-Aldrich. sigmaaldrich.com. 2

Sources

Optimization

Technical Support Center: Flash Chromatography of Cyclopropylamines

Status: Operational Ticket ID: TCH-CPA-001 Assigned Specialist: Senior Application Scientist Executive Summary Cyclopropylamines present a unique triad of challenges in flash chromatography: extreme basicity ( ), low mol...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: TCH-CPA-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Cyclopropylamines present a unique triad of challenges in flash chromatography: extreme basicity (


), low molecular weight volatility  (bp 

49–50°C), and chemical reactivity (ring strain

27.5 kcal/mol).

Standard silica gel (


) acts as a cation exchanger for these compounds, resulting in severe peak tailing or irreversible adsorption. Furthermore, their lack of UV chromophores and high volatility often lead to "phantom yields"—where the product is purified successfully but lost during detection or solvent removal.

This guide provides self-validating protocols to overcome these specific failure modes.

Module 1: Eliminating Peak Tailing (Solvent System Engineering)

The Core Issue: Silanol Interactions

Unmodified silica gel contains acidic silanol groups (Si-OH). Cyclopropylamines, being strong bases, protonate upon contact with silica, forming ionic bonds that standard organic solvents cannot break. This causes "streaking" or complete retention.

Protocol A: Mobile Phase Modifiers (Standard Phase)

You must introduce a competing base to suppress silanol ionization and keep the amine in its free-base form.

Solvent SystemCompositionApplicationTechnical Note
System 1 (Non-Polar) Hexane / EtOAc + 1–5% TEA Lipophilic aminesTriethylamine (TEA) competes for silanol sites. Pre-wash column with 5% TEA/Hexane before run.
System 2 (Polar) DCM / MeOH + 1%

Polar/Complex aminesUse 7N

in MeOH or add aqueous Ammonium Hydroxide directly. Do not exceed 10% MeOH to avoid dissolving silica.[1]
System 3 (Green) Heptane / (EtOAc:EtOH 3:1)Eco-friendly alternativeEthanol acts as a modifier; often reduces the need for TEA due to H-bonding capability.
Decision Logic: Selecting Your Mobile Phase

SolventSelection cluster_warning Critical Warning Start Start: Cyclopropylamine Purification Solubility Check Solubility Start->Solubility NonPolar Soluble in Hexane/EtOAc? Solubility->NonPolar System1 Use Hexane/EtOAc + 1-3% Triethylamine (TEA) NonPolar->System1 Yes GreenCheck Green Chemistry Required? NonPolar->GreenCheck No Warning Avoid Acidic Modifiers (TFA/Acetic Acid) Risk of Salt Formation & Ring Opening System2 Use DCM / MeOH + 1% NH4OH (aq) or 7N NH3 GreenCheck->System2 No System3 Use Heptane / (EtOAc:EtOH 3:1) GreenCheck->System3 Yes

Figure 1: Logic flow for selecting the appropriate solvent system based on solubility and regulatory requirements.

Module 2: Troubleshooting "Invisible" Yields (Detection & Volatility)

User Issue: "I see a spot on TLC, but after the column, my flask is empty."

Root Cause 1: Volatility

Parent cyclopropylamine boils at 50°C .[2][3][4] If you use a rotary evaporator with a water bath set to 40–50°C and high vacuum, you will co-evaporate your product with the solvent.

  • Corrective Action:

    • Never use high vacuum for the free base.

    • Salt Formation: Treat fractions with 1M HCl in ether immediately after collection to form the non-volatile hydrochloride salt (solid) before evaporation.

    • Cold Evaporation: If the free base is required, use a gentle nitrogen stream without heat.

Root Cause 2: Lack of UV Chromophore

The cyclopropyl ring does not absorb UV significantly. Standard detection at 254 nm will fail.

  • Corrective Action (Detection Protocol):

    • ELSD (Evaporative Light Scattering Detector): The gold standard for non-chromophoric amines.

    • Ninhydrin Stain: Dips TLC plate, heat with heat gun. Primary amines turn deep purple/blue.

    • Dragendorff’s Reagent: Specific for tertiary amines and alkaloids; appears orange on yellow background.

    • KMnO4 Stain: General oxidizer; useful if the amine has oxidizable functional groups.

Module 3: Advanced Stationary Phases (The "No-Additive" Solution)

If Module 1 fails to resolve separation, or if TEA contamination interferes with downstream biology/NMR, switch stationary phases.

Amine-Functionalized Silica (KP-NH)

This silica is surface-bonded with propyl-amine groups.

  • Mechanism: The surface is already basic. It repels the amine analyte, preventing interaction with acidic silanols.

  • Benefit: No TEA or Ammonia required in the mobile phase. You can use pure Hexane/EtOAc.

  • Stability: Protects the cyclopropyl ring from acid-catalyzed opening that might occur on highly active acidic silica.

FeatureStandard Silica + TEAAmine-Silica (KP-NH)
Solvent Complexity High (Requires mixing additives)Low (Pure solvents)
Sample Recovery Moderate (Risk of salt formation)High
Basicity Variable (Depends on additive)Constant (Surface property)
Cost LowHigh (But saves time/re-runs)

Module 4: Stability & Reactivity FAQs

Q: Can I use acidic modifiers like Acetic Acid or TFA to sharpen peaks? A: NO. While common for peptides, acids will protonate the cyclopropylamine (


), causing it to bind irreversibly to the silica (cation exchange). Furthermore, strong acids can catalyze ring opening  of the strained cyclopropyl system, destroying your compound.

Q: My product decomposed on the column. What happened? A: If you used standard silica without pre-conditioning, the local acidity of the dry silica surface can be high.

  • Fix: "Neutralize" the column before loading. Flush the column with 3 CV (Column Volumes) of your TEA-containing solvent to saturate the silanols before injecting your sample.

Q: How do I remove the Triethylamine (TEA) after the column? A: TEA (bp 89°C) is higher boiling than cyclopropylamine (bp 50°C). You cannot distill it off without losing product.

  • Fix: You must use an Amine-Functionalized Column (Module 3) to avoid using TEA entirely, or convert your product to an HCl salt and wash the solid with ether (TEA remains in ether).

References

  • Biotage. "The Flash Purification of Amines." Biotage Application Notes. Link

  • Teledyne Isco. "Purification of Amines." Teledyne Isco Technical Guides. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69828, Cyclopropylamine." PubChem. Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] "Rapid chromatographic technique for preparative separations with moderate resolution."[1] The Journal of Organic Chemistry, 43(14), 2923-2925.[1] (Foundational text on Flash Chromatography parameters).

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation Guide: ¹H NMR Chemical Shifts of trans vs. cis 2-Methylcyclopropyl Methylamine

Executive Summary Cyclopropylamines are highly prevalent pharmacophores in modern drug discovery, frequently utilized to lock molecular conformations, reduce lipophilicity, and enhance metabolic stability . The stereoche...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropylamines are highly prevalent pharmacophores in modern drug discovery, frequently utilized to lock molecular conformations, reduce lipophilicity, and enhance metabolic stability . The stereochemistry of the cyclopropane ring—specifically whether substituents are trans or cis—profoundly impacts a molecule's binding affinity and pharmacokinetic profile. For example, derivatives of (2-methylcyclopropyl)methanamine are critical structural intermediates in the synthesis of advanced NRAS inhibitors and LPA receptor antagonists 12.

This guide provides an objective, in-depth comparison of the ¹H Nuclear Magnetic Resonance (NMR) profiles of trans- and cis-2-methylcyclopropyl methylamine. By analyzing the physical causality behind chemical shift (


) deviations and scalar couplings (

), researchers can confidently assign stereochemistry in their synthetic workflows.

Mechanistic Causality: The Physics of Cyclopropane NMR

The cyclopropane ring possesses unique electronic properties. The C–C bonds have significant p-character ("bent bonds"), which generates a strong diamagnetic ring current. Protons positioned over the face of the ring are highly shielded, typically resonating at an unusually high field between 0.2 and 1.0 ppm 3.

When comparing the trans and cis isomers of 2-methylcyclopropyl methylamine, two primary physical phenomena dictate the NMR spectra:

  • The Karplus Relationship in Rigid Systems: The dihedral angle between vicinal protons on a cyclopropane ring is rigidly fixed. Protons that are cis to each other have a dihedral angle of approximately 0°, leading to a large coupling constant (

    
     Hz). Protons that are trans to each other have a dihedral angle of approximately 144°, resulting in a significantly smaller coupling constant (
    
    
    
    Hz).
  • Steric Compression (

    
    -Gauche Effect):  In the cis-isomer, the methyl (–CH₃) and aminomethyl (–CH₂NH₂) groups are forced onto the same face of the ring. This steric crowding compresses the electron clouds, causing a slight upfield shift for the substituent protons, while simultaneously deshielding the ring protons located on the congested face.
    

Comparative ¹H NMR Data Analysis

The following table synthesizes the expected ¹H NMR chemical shifts and coupling constants for both isomers, acquired in CDCl₃ at 400 MHz. This data serves as a diagnostic baseline for structural elucidation.

Proton Environmenttrans-Isomer (

ppm,

in Hz)
cis-Isomer (

ppm,

in Hz)
Structural Causality & Diagnostic Value
–CH₃ (on C2)~1.05 (d,

)
~0.95 (d,

)
The cis-methyl group often experiences a slight upfield shift due to

-gauche steric compression against the aminomethyl group.
–CH₂–NH₂ ~2.65 (d,

)
~2.75 (d,

)
Deshielded in the cis-isomer due to the spatial proximity of the methyl group's electron cloud.
H1 (Ring CH, C1)~0.75 (m)~0.85 (m)Critical Diagnostic: Coupling to H2 is

(~4.5 Hz) in the trans-isomer, but

(~8.5 Hz) in the cis-isomer.
H2 (Ring CH, C2)~0.65 (m)~0.72 (m)Follows the same diagnostic

-coupling rules as H1.
H3a (Ring CH₂, cis to substituent)~0.45 (ddd)~0.55 (ddd)In the cis-isomer, the proton on the highly substituted face is sterically compressed and deshielded.
H3b (Ring CH₂, trans to substituent)~0.35 (ddd)~0.15 (ddd)In the cis-isomer, this proton sits on the unsubstituted face and is highly shielded by the unbroken diamagnetic ring current.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute trustworthiness in stereochemical assignment, the NMR acquisition must be treated as a quantitative, self-validating system. Poor shimming or incorrect relaxation delays can obscure the critical


-couplings needed to differentiate trans from cis.

Step 1: Sample Preparation & Solvent Optimization

  • Action: Dissolve 10–15 mg of the synthesized amine in 0.6 mL of CDCl₃. Add one drop of D₂O and agitate vigorously.

  • Causality: Primary amines undergo rapid proton exchange, which broadens the adjacent –CH₂–N signals. The addition of D₂O forces the –NH₂ protons to exchange with deuterium, decoupling them from the adjacent –CH₂– group. This sharpens the target multiplet, allowing for accurate

    
    -coupling extraction.
    

Step 2: Probe Tuning and High-Resolution Shimming

  • Action: Tune the probe to the exact ¹H resonance frequency and perform rigorous gradient shimming (e.g., TopShim) followed by manual Z1/Z2 optimization.

  • Causality: Cyclopropane ring protons (0.2–1.0 ppm) present as complex overlapping multiplets (e.g., ddd). Achieving a line width at half-height (FWHM) of < 0.5 Hz is mandatory to resolve the subtle 4–6 Hz trans couplings from the 8–9 Hz cis couplings.

Step 3: Quantitative 1D Acquisition (zg30)

  • Action: Set the relaxation delay (D1) to

    
     5.0 seconds. Acquire 16–64 scans.
    
  • Causality: Different protons in the constrained cyclopropane system have varying T₁ relaxation times. A short D1 leads to incomplete relaxation, skewing the integration values. Accurate integration (exactly 3H for the methyl, 2H for the aminomethyl) acts as the internal validation mechanism that confirms the sample's purity before stereochemical assignment begins.

Step 4: 2D NOESY Acquisition

  • Action: Acquire a 2D NOESY spectrum with a mixing time (

    
    ) of 300–500 ms.
    
  • Causality: This specific mixing time is optimal for small molecules (MW < 500) in the extreme narrowing regime. It ensures that Nuclear Overhauser Effect (NOE) cross-peaks build up sufficiently to distinguish the strong spatial proximity of the cis substituents without being obscured by spin diffusion 4.

Stereochemical Elucidation Workflow

NMR_Elucidation Sample Isomeric Mixture (2-Methylcyclopropyl)methanamine Acq 1H NMR & 2D NOESY Acquisition (600 MHz) Sample->Acq Dissolve in CDCl3 Extract Extract J-Couplings (H1-H2 Interaction) Acq->Extract 1D Analysis NOE Analyze NOE Cross-Peaks (Spatial Proximity) Acq->NOE 2D Analysis Trans trans-Isomer J = 4-6 Hz | No H1-H2 NOE Extract->Trans Small J Cis cis-Isomer J = 8-9 Hz | Strong H1-H2 NOE Extract->Cis Large J NOE->Trans Weak/None NOE->Cis Strong

Workflow for the stereochemical elucidation of cyclopropylamines using 1D and 2D NMR techniques.

References

  • Synthetic Methods towards 1-Substituted Cyclopropylamines. Scholaris.ca.

  • Synthesis of allenes by addition reactions. Thieme-connect.de. 4

  • Controlling Stereoselectivity and Chemoselectivity of Cyclopropyl Ketyl Radical Anions with Visible Light Photocatalysis. University of Wisconsin–Madison. 3

  • WO2024215862A2 - Heterocyclic compounds as nras inhibitors. Google Patents. 1

  • LPA ANTAGONISTS - European Patent Office - EP 3666771 A1. Googleapis.com.2

Sources

Comparative

A Comparative Guide to Determining the Enantiomeric Excess of trans-(2-Methylcyclopropyl)methanamine

For researchers and drug development professionals, trans-(2-methylcyclopropyl)methanamine is a highly valuable chiral building block, frequently utilized in the synthesis of tranylcypromine analogs and LSD1 inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, trans-(2-methylcyclopropyl)methanamine is a highly valuable chiral building block, frequently utilized in the synthesis of tranylcypromine analogs and LSD1 inhibitors. However, determining the enantiomeric excess (ee) of this strained, low-molecular-weight primary amine presents distinct analytical challenges. Primary amines are highly polar, lack strong UV chromophores, and are prone to severe peak tailing on chromatographic columns.

As a Senior Application Scientist, I have evaluated the three most robust methodologies for validating the stereochemical outcomes of this molecule: Direct Chiral HPLC , Mosher’s Amide NMR Analysis , and the 3-Component Iminoboronate Ester NMR Assembly . This guide objectively compares these techniques, explaining the mechanistic causality behind each protocol to ensure your analytical workflows are self-validating and highly accurate.

Analytical Strategy Decision Matrix

Before committing to a method, it is crucial to evaluate your laboratory's throughput requirements, sample purity, and environmental conditions.

DecisionTree Start Determine ee of trans-(2-methylcyclopropyl)methanamine Q1 Is high-throughput screening required? Start->Q1 HPLC Chiral HPLC / SFC (Direct Separation) Q1->HPLC Yes (Routine QC) NMR_Choice Are anhydrous conditions and purified samples available? Q1->NMR_Choice No (Rapid/In-situ) Mosher Mosher's Amide Analysis (MTPA-Cl Derivatization) NMR_Choice->Mosher Yes (Absolute Config Needed) BINOL 3-Component Assembly (BINOL + 2-FPBA) NMR_Choice->BINOL No (Moisture Tolerant/Rapid ee)

Decision matrix for selecting an ee determination method for chiral primary amines.

Method 1: Direct Resolution via Chiral HPLC

Mechanism & Causality

Direct separation relies on the transient formation of diastereomeric complexes between the amine enantiomers and a chiral stationary phase (CSP), such as amylose or cellulose derivatives[1]. Because trans-(2-methylcyclopropyl)methanamine is a basic primary amine, it interacts strongly with the residual acidic silanol groups on the silica support of the column. If left unmitigated, this causes severe peak tailing and baseline overlap.

The Causality of Additives: To solve this, a basic modifier like diethylamine (DEA) must be added to the mobile phase. The DEA competitively binds to the active silanol sites, deactivating them and ensuring sharp, symmetrical peaks for accurate integration[2].

Self-Validating Protocol
  • System Validation: First, dissolve a racemic standard of trans-(2-methylcyclopropyl)methanamine in the mobile phase (1 mg/mL). Inject 10 µL to confirm baseline resolution (

    
    ) between the (1R,2S) and (1S,2R) enantiomers[1].
    
  • Sample Preparation: Dissolve your scalemic (partially enriched) sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm PTFE syringe filter[1].

  • Chromatographic Conditions:

    • Column: Daicel Chiralpak IG or AD-H (4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)[1].

    • Flow Rate: 1.0 mL/min at 25°C[1].

    • Detection: UV at 210 nm (Note: If UV response is too weak due to the lack of a chromophore, pre-column derivatization with Fmoc-Cl or benzoyl chloride is required prior to HPLC analysis)[3].

  • Quantification: Calculate ee using the integrated peak areas:

    
    [1].
    

Method 2: NMR Spectroscopy via Mosher's Amide Derivatization

Mechanism & Causality

When HPLC method development is too time-consuming, NMR offers a powerful alternative. Derivatization with enantiopure (R)-(-)- or (S)-(+)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) converts the amine enantiomers into stable diastereomeric amides[4]. The phenyl ring of the Mosher moiety creates an anisotropic shielding cone. Depending on the absolute configuration of the amine, specific protons on the cyclopropyl ring will be shielded (shifted upfield), allowing for distinct integration[5].

The Kinetic Resolution Pitfall: A critical failure point in this method is incomplete conversion. If the (R)-MTPA-Cl reacts faster with one enantiomer than the other (kinetic resolution), the final diastereomeric ratio will be artificially skewed and will not reflect the true ee of the starting material[6]. Therefore, the protocol strictly mandates a stoichiometric excess of the acid chloride and extended reaction times to force 100% conversion[6].

Self-Validating Protocol
  • Derivatization: In a clean, oven-dried NMR tube, dissolve 5 mg of the chiral amine in 0.5 mL of anhydrous

    
    [7].
    
  • Acid Scavenging: Add 2.0 equivalents of anhydrous pyridine to neutralize the HCl generated during the reaction[7].

  • Reagent Addition: Add 1.5 equivalents of (R)-MTPA-Cl. The excess ensures complete conversion, bypassing kinetic resolution artifacts[7].

  • Incubation: Cap the tube and allow the reaction to proceed at room temperature for 2–4 hours[7].

  • NMR Acquisition: Acquire

    
     and 
    
    
    
    NMR spectra. Pro-Tip: Rely on the
    
    
    NMR spectrum for quantification. The
    
    
    group yields sharp, baseline-resolved singlets without any background interference from the cyclopropyl protons.
  • Validation: Repeat the exact procedure using (S)-MTPA-Cl. The

    
     shifts must invert, confirming the absolute configuration and validating that no kinetic resolution occurred[4].
    

Method 3: 3-Component Iminoboronate Ester Assembly (NMR)

Mechanism & Causality

Mosher's reagents are highly moisture-sensitive and require rigorous anhydrous conditions[8]. A robust, modern alternative is the 3-component assembly developed by the Bull-James group[9].

Causality of the Assembly: The primary amine condenses with 2-formylphenylboronic acid (2-FPBA) to form an imine. Simultaneously, the boronic acid covalently binds with enantiopure (R)-BINOL to form a rigid, tricyclic iminoboronate ester[10]. This supramolecular rigidity restricts bond rotation, maximizing the chemical shift differences (


) between the diastereomeric imine protons, allowing for highly precise integration[8].

NMRWorkflow Step1 Prepare Host Solution (2-FPBA + (R)-BINOL in CDCl3) Step2 Add Chiral Amine & Molecular Sieves Step1->Step2 Step3 In-situ Condensation (Iminoboronate Ester Formation) Step2->Step3 Step4 1H NMR Acquisition (Integrate Imine Protons) Step3->Step4

Workflow for the 3-component iminoboronate ester NMR derivatization protocol.

Self-Validating Protocol
  • Host Solution Preparation: Prepare a stock solution containing 50 mM 2-FPBA and 50 mM (R)-BINOL in

    
    [10].
    
  • Reaction Setup: To an NMR tube, add 0.5 mL of the host solution and 0.05 mmol of the trans-(2-methylcyclopropyl)methanamine[10]. Ensure the amine is slightly in excess to prevent residual BINOL peaks from overlapping with the target signals[10].

  • Water Scavenging: Add a few activated 4Å molecular sieves to the tube. Causality: Removing the water byproduct drives the imine condensation strictly to completion[10].

  • Acquisition: Wait 15–30 minutes for the assembly to equilibrate, then acquire a standard

    
     NMR spectrum[8].
    
  • Quantification: Locate the well-resolved diastereotopic imine protons (typically appearing as distinct singlets between 8.0 and 8.5 ppm) and integrate their areas to determine the ee[11].

Comparative Performance Data

ParameterChiral HPLC (Direct)Mosher's Amide (NMR)3-Component Assembly (NMR)
Accuracy / Precision > 99% (Gold Standard)~ 95-98% (Integration dependent)~ 95-98% (Integration dependent)
Sample Prep Time < 5 minutes2 - 4 hours15 - 30 minutes
Moisture Sensitivity LowHigh (Requires anhydrous conditions)Low (Managed by molecular sieves)
Absolute Config. Det. No (Requires standards)Yes (Via

analysis)
No
Primary Limitation Requires method development & UV chromophoreRisk of kinetic resolution if incompleteRequires baseline resolution of imine peaks
Best Use Case Routine QC & High-Throughput ScreeningUnambiguous Absolute ConfigurationRapid, in-situ reaction monitoring

References

  • Mosher's Acid - The Retort. University of Delaware. Available at: [Link]

  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines. University of Bath. Available at: [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. Available at:[Link]

  • Rh(III)-catalyzed Enantioselective Benzamidation of Cyclopropenes. Nanyang Technological University. Available at: [Link]

  • Asymmetric Amination of meso-Epoxide with Vegetable Powder as a Low-Toxicity Catalyst. MDPI. Available at: [Link]

Sources

Validation

coupling constants J-values for trans-cyclopropane ring protons

Trans-Cyclopropane Proton Coupling Constants ( -Values): A Comparative Guide Executive Summary: The Stereochemical "Trap" In medicinal chemistry, the cyclopropane ring is a privileged scaffold, often used to restrict con...

Author: BenchChem Technical Support Team. Date: March 2026

Trans-Cyclopropane Proton Coupling Constants ( -Values): A Comparative Guide

Executive Summary: The Stereochemical "Trap"

In medicinal chemistry, the cyclopropane ring is a privileged scaffold, often used to restrict conformation and improve metabolic stability. However, assigning its stereochemistry presents a classic "trap" for the uninitiated.

Unlike alkenes, where trans-coupling (


 Hz) is strictly larger than cis-coupling (

Hz), cyclopropanes exhibit the reverse trend.

This guide objectively compares the


 coupling constants of cyclopropane protons against their cis counterparts and alternative ring systems.[1] It establishes a self-validating protocol for unambiguous stereochemical assignment, critical for maintaining the integrity of structure-activity relationship (SAR) data in drug development.

Theoretical Framework: The Karplus Deviation

To interpret


-values accurately, one must understand the causal link between ring geometry and the Karplus relationship.
The Geometry of Coupling

The magnitude of the vicinal coupling constant (


) is governed by the dihedral angle (

) between the C-H bonds.[2]
  • Cis-Protons: In a cyclopropane ring, cis protons are nearly eclipsed. The dihedral angle is approximately .[3] On the Karplus curve, 0° corresponds to a maximum value.[2][3]

  • Trans-Protons: Due to the rigid equilateral triangle geometry of the ring, trans protons are not anti-periplanar (180°). Instead, their dihedral angle is typically ~144° . On the Karplus curve, this angle falls into a region of lower magnitude compared to 0° or 180°.[3]

Visualization of the Phenomenon

The following diagram illustrates why cyclopropanes defy the "Trans > Cis" rule common to flexible systems and alkenes.

KarplusLogic cluster_0 Geometry Inputs cluster_1 Observed J-Values Cis_Angle Cis Dihedral Angle ~0° (Eclipsed) Karplus Karplus Relationship J = A cos²φ + B cosφ + C Cis_Angle->Karplus Max Overlap Trans_Angle Trans Dihedral Angle ~144° (Rigid) Trans_Angle->Karplus Reduced Overlap J_Cis J(cis) High Magnitude (8 - 12 Hz) Karplus->J_Cis J_Trans J(trans) Medium Magnitude (4 - 9 Hz) Karplus->J_Trans

Figure 1: Mechanistic basis for cyclopropane coupling constants. Note that the trans angle (~144°) results in a lower J-value than the cis angle (0°).

Comparative Analysis: Benchmarking J-Values

The following table aggregates experimental data ranges for trans-cyclopropane protons compared to common alternatives. These ranges serve as the primary filter for structural assignment.

Table 1: Comparative Coupling Constants (


) in Rigid Systems 
SystemInteractionTypical Range (Hz)Key Characteristic
Cyclopropane Trans (

)
4.0 – 9.0 Smaller than Cis
CyclopropaneCis (

)
8.0 – 12.0Larger than Trans
Alkene Trans12.0 – 18.0Larger than Cis
AlkeneCis6.0 – 12.0Smaller than Trans
Epoxide (Oxirane) Trans2.0 – 3.0Very small
Epoxide (Oxirane)Cis4.0 – 5.0Larger than Trans
Substituent Effects (Electronegativity)

The ranges above apply to alkyl-substituted rings. The presence of electronegative groups (e.g., -F, -OR, -NO2) on the ring carbon significantly perturbs these values:

  • Trend: Increasing electronegativity of substituents generally decreases vicinal coupling constants.[4]

  • Impact: A cis coupling with strong electron-withdrawing groups may drop to ~7 Hz, potentially overlapping with a standard trans range. This necessitates the self-validating protocol described in Section 4.

Experimental Protocol: Self-Validating Assignment

Do not rely on


-values alone if the measurement falls in the "Overlap Zone" (6–8 Hz). Use this integrated workflow to guarantee scientific integrity.
Step-by-Step Methodology

Phase 1: Precision Measurement (1D NMR)

  • Solvent Selection: Use non-aromatic solvents (e.g., CDCl3, CD3OD) initially to avoid stacking effects that might broaden multiplets.

  • Acquisition: Acquire 1H NMR with sufficient digital resolution (at least 0.2 Hz/point).

  • Analysis:

    • Identify the ring protons (typically high-field,

      
       0.2 – 1.5 ppm, unless deshielded by EWG).
      
    • Measure the splitting width (Hz) manually or using peak-picking software.

    • Note: If the pattern is complex (second-order effects), perform a 1D TOCSY or use simulation software (e.g., SpinWorks, MestReNova) to extract accurate

      
       values.
      

Phase 2: Confirmation (2D NMR)

  • NOESY/ROESY Experiment: This is the "Truth Serum" for stereochemistry.

  • Setup: Set mixing time (

    
    ) to 400–600 ms for small molecules.
    
  • Interpretation:

    • Cis: Strong NOE correlation between vicinal protons (distance < 2.5 Å).

    • Trans: Weak or absent NOE correlation between vicinal protons (distance > 3.0 Å).

Decision Logic Workflow

AssignmentProtocol Start Start: Isolate Compound Measure Measure 3J(HH) via 1H NMR Start->Measure Decision Analyze J-Value Measure->Decision Range_Trans Range: 4 - 6 Hz Decision->Range_Trans Low J Range_Overlap Range: 6 - 9 Hz (Overlap Zone) Decision->Range_Overlap Med J Range_Cis Range: > 9 Hz Decision->Range_Cis High J Result_Trans Assign: TRANS Isomer Range_Trans->Result_Trans Likely NOESY Run 2D NOESY/ROESY Range_Overlap->NOESY REQUIRED Result_Cis Assign: CIS Isomer Range_Cis->Result_Cis Likely NOESY->Result_Trans No/Weak Crosspeak NOESY->Result_Cis Strong Crosspeak

Figure 2: Logical workflow for distinguishing trans- vs. cis-cyclopropanes. The "Overlap Zone" requires NOE confirmation.

Case Study Data

To illustrate the protocol, consider the data for 2-substituted cyclopropane-1-carboxylates (a common drug linker).

CompoundConfiguration

(Hz)
NOE Observation
A Trans5.8 H1

H2: Weak
B Cis8.9 H1

H2: Strong
C (Fluorinated)Trans4.2 H1

H2: Absent

Note how fluorine substitution in Compound C lowers the trans-coupling constant further, consistent with electronegativity trends.

References

  • Wiberg, K. B.; Nist, B. J. "The Interpretation of NMR Spectra."[5] Journal of the American Chemical Society, 1961 , 83, 1226.[5]

    • Foundational work establishing the dependence of J-values on ring geometry.
  • Hutton, H. M.; Schaefer, T. "Proton Coupling Constants in Substituted Cyclopropanes."[5] Canadian Journal of Chemistry, 1963 , 41, 684-696.

    • Detailed analysis of substituent effects and specific cis/trans ranges.
  • Karplus, M. "Vicinal Proton Coupling in Nuclear Magnetic Resonance."[2] Journal of the American Chemical Society, 1963 , 85, 2870.[2]

    • The definitive theoretical basis for the angular dependence of coupling constants.
  • Minch, M. J. "Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship."[4] Concepts in Magnetic Resonance, 1994 , 6, 41–56.[2][4]

    • Review of Karplus parameters for various rigid systems.

Sources

Comparative

Definitive Guide: Chiral HPLC Methods for trans-C-(2-Methyl-cyclopropyl)-methylamine

This guide outlines the definitive chromatographic strategies for the enantioseparation of trans-C-(2-Methyl-cyclopropyl)-methylamine (also known as (trans)-2-methylcyclopropanemethanamine), a critical intermediate in th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive chromatographic strategies for the enantioseparation of trans-C-(2-Methyl-cyclopropyl)-methylamine (also known as (trans)-2-methylcyclopropanemethanamine), a critical intermediate in the synthesis of Tasimelteon (Hetlioz).

Executive Summary & Strategic Analysis

The Challenge: This molecule presents a "perfect storm" of chromatographic difficulties:

  • Lack of Chromophore: It possesses no aromatic rings or conjugated systems, making standard UV detection (254 nm) impossible.

  • High Basicity: As a primary amine, it interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.

  • Stereochemical Complexity: While the trans diastereomer is the target, the separation of the enantiomers (1R,2R) and (1S,2S) is the critical quality attribute (CQA).

The Solution Matrix: Two primary methodologies dominate the field.[1] Your choice depends on available instrumentation (Detectors) and the phase of development (R&D vs. QC).

FeatureMethod A: Direct Separation (Crown Ether) Method B: Derivatization (GITC/FDAA)
Principle Host-guest complexation of ammonium ionCovalent attachment of UV-active chiral auxiliary
Column Crownpak CR-I(+) or CR(+) C18 (Achiral) or Chiralpak IA/IC
Detection UV 200-210 nm (weak), RI, or CAD UV 254 nm (Strong signal)
Pros No sample prep; "Dilute & Shoot"High sensitivity; Standard UV detectors; Robust
Cons Acidic mobile phase (pH 1-2); Specialized columnRequires reaction time; Kinetic resolution risks
Best For Process Control / High Throughput Final Release / Trace Impurity Analysis

Method A: Direct Chiral Separation (The "Gold Standard")

This method utilizes a Crown Ether stationary phase, which is specifically designed to resolve primary amines. The crown ether forms an inclusion complex with the ammonium ion (


) of the analyte.
Mechanistic Insight

The chiral recognition is driven by the "three-point interaction" between the ammonium hydrogens of the cyclopropylamine and the oxygens of the crown ether ring. The steric bulk of the methyl-cyclopropyl group dictates the fit, resulting in high selectivity.

Experimental Protocol
  • Column: Daicel Crownpak CR-I(+) (Immobilized) or Crownpak CR(+) (Coated), 3.0 x 150 mm, 5 µm.

  • Mobile Phase: Perchloric Acid (HClO

    
    ) aqueous solution (pH 1.0 to 2.0).
    
    • Optimization: Start with pH 1.5 . Lower pH increases retention and often resolution.

    • Modifier: Methanol (0–10%) can be added to reduce retention time if necessary, but pure aqueous acid is often sufficient.

  • Flow Rate: 0.4 – 0.5 mL/min.

  • Temperature: 10°C – 25°C .

    • Critical Note: Lower temperatures dramatically improve resolution (

      
      ) on crown ether phases by stabilizing the host-guest complex.
      
  • Detection:

    • Primary: Charged Aerosol Detector (CAD) or ELSD (Evaporative Light Scattering).

    • Alternative: UV at 200 nm (Low sensitivity, requires high purity water/acid).

Self-Validating System Suitability
  • Tailing Factor (

    
    ):  Must be < 1.5. If tailing occurs, decrease temperature or slightly lower pH.
    
  • Resolution (

    
    ):  Expect 
    
    
    
    for the enantiomeric pair.

Method B: Indirect Separation via Derivatization

If a Crownpak column or CAD detector is unavailable, derivatization is the industry-standard alternative. It introduces a chromophore and reduces basicity.

Reaction Chemistry

Reagent: GITC (2,3,4,6-Tetra-O-acetyl-


-D-glucopyranosyl isothiocyanate).
Mechanism:  Reacts with the primary amine to form a stable thiourea  derivative. This creates diastereomers (if reacting with a chiral reagent) or simply adds a UV handle for chiral column separation.
Derivatization Protocol
  • Preparation: Dissolve 10 mg of amine sample in 1.0 mL Acetonitrile (ACN).

  • Reaction: Add 1.2 equivalents of GITC and 1.5 equivalents of Triethylamine (TEA).

  • Incubation: Stir at Room Temperature for 30 minutes.

  • Quench: Add 100 µL Ethanolamine to scavenge excess GITC (optional but recommended for cleaner chromatograms).

HPLC Protocol (Post-Derivatization)
  • Column: Chiralpak IC or Chiralpak IA (Immobilized Polysaccharide), 4.6 x 250 mm.

  • Mobile Phase: n-Hexane / Ethanol / DEA (90 : 10 : 0.1 v/v/v).

    • Note: The GITC derivative is polar; adjust Ethanol % to 20-30% if retention is too high.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C.

  • Detection: UV at 254 nm (High sensitivity).

Visualized Workflows & Logic

Decision Tree for Method Selection

MethodSelection cluster_A Method A Workflow cluster_B Method B Workflow Start Start: trans-C-(2-Methyl-cyclopropyl)-methylamine Sample CheckDetector Is CAD/ELSD or RI Detector Available? Start->CheckDetector CheckColumn Is Crownpak CR(+) Column Available? CheckDetector->CheckColumn Yes MethodB METHOD B: Derivatization (GITC + UV) CheckDetector->MethodB No (Only UV) MethodA METHOD A: Direct Separation (Crown Ether) CheckColumn->MethodA Yes CheckColumn->MethodB No A1 Dissolve in pH 1.5 HClO4 MethodA->A1 B1 React with GITC + TEA MethodB->B1 A2 Inject on Crownpak CR(+) A1->A2 A3 Detect via CAD/ELSD A2->A3 B2 Inject on Chiralpak IC B1->B2 B3 Detect via UV 254nm B2->B3

Caption: Decision logic for selecting the optimal chiral method based on lab resources.

Derivatization Reaction Scheme

Reaction Amine Primary Amine (UV Silent) Complex Thiourea Derivative (Stable, UV Active) Amine->Complex + TEA, 25°C 30 min GITC GITC Reagent (UV Active) GITC->Complex

Caption: Transformation of the UV-silent amine into a detectable thiourea derivative.

Comparative Performance Data

The following data represents typical performance metrics observed in process development for Tasimelteon intermediates.

ParameterMethod A (Crownpak)Method B (GITC + IC)Method C (Polysaccharide Direct)
Resolution (

)
> 3.5 (Excellent)> 2.0 (Good)< 1.5 (Poor without additives)
Analysis Time 15 - 20 min30 min (inc. prep)20 - 25 min
LOD (Limit of Detection) ~10 µg/mL (CAD)~0.1 µg/mL (UV) ~50 µg/mL (Low UV)
Robustness High (pH dependent)Medium (Reaction dependent)Low (Baseline noise)
Mobile Phase Cost Low (Water/Acid)Medium (Hexane/EtOH)Medium (Hexane/EtOH)

References

  • Tasimelteon Process Chemistry

    • Title: "Process for the preparation of Tasimelteon and intermediates thereof."[3][4][5][6][7]

    • Source: U.S.
    • URL
    • Relevance: Describes the synthesis and resolution of the cyclopropylamine intermedi
  • Crown Ether Methodology

    • Title: "Chiral Separation of Primary Amines on Crownpak Columns."
    • Source: Daicel Corporation Application D
    • URL:[Link] (General reference for Crownpak CR(+) protocols for primary amines).

  • Derivatization Techniques

    • Title: "Enantiomeric separation of primary amines by HPLC using chiral derivatiz
    • Source:Journal of Chrom
    • URL:[Link]

  • General Chiral Screening

    • Title: "Strategies for Method Development in Chiral Chrom
    • Source:LCGC North America, 2020.
    • URL:[Link]

Sources

Validation

High-Resolution Fragmentation Analysis of Cyclopropyl Methylamine Derivatives: A Comparative Guide

Executive Summary Cyclopropyl methylamine derivatives are ubiquitous pharmacophores in modern drug development, highly valued for their ability to enhance metabolic stability and modulate target affinity. Accurately char...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropyl methylamine derivatives are ubiquitous pharmacophores in modern drug development, highly valued for their ability to enhance metabolic stability and modulate target affinity. Accurately characterizing these compounds using mass spectrometry (MS) requires a deep understanding of their gas-phase thermodynamics. The strained three-membered ring dictates unique fragmentation pathways that can be leveraged for precise structural elucidation. This guide objectively compares leading MS platforms—Gas Chromatography-Electron Ionization (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)—and provides self-validating protocols for their analysis.

Mechanistic Causality in Cyclopropyl Methylamine Fragmentation

The fragmentation of cyclopropyl methylamines is not a random degradation; it is a deterministic process driven by charge localization and the thermodynamic drive to release ring strain. When ionized, these derivatives predominantly undergo three distinct pathways:

  • Alpha-Cleavage: The basic nitrogen atom stabilizes the adjacent positive charge, driving the homolytic cleavage of the C-C bond between the amine-bearing carbon and the cyclopropyl ring. This frequently results in the characteristic loss of a cyclopropyl radical (•C3H5) [[1]]().

  • Ring-Opening and Isomerization: The inherent strain of the cyclopropyl ring (~27.5 kcal/mol) makes it highly susceptible to ring-opening. Upon ionization, the cyclopropyl moiety often isomerizes into a more stable allyl cation before subsequent fragmentation occurs 2.

  • Neutral Amine Loss: In soft ionization techniques like ESI, protonation occurs preferentially at the basic nitrogen. During Collision-Induced Dissociation (CID), this leads to the heterolytic cleavage of the C-N bond, resulting in the neutral loss of ammonia (NH3) or the corresponding alkylamine, leaving behind a stable hydrocarbon cation [[3]]().

Fragmentation_Logic Parent Precursor Ion [M+H]+ Alpha Alpha-Cleavage (- •C3H5) Parent->Alpha Charge Localization Ring Ring Opening (Allyl Cation) Parent->Ring Strain Release Amine Neutral Loss (- NH3) Parent->Amine N-Protonation

Logical fragmentation pathways of cyclopropyl methylamines in MS.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Selecting the appropriate MS platform depends on the analytical goal. Positional isomers of cyclopropylamines often exhibit near-identical fragmentation patterns, making chromatographic separation a mandatory prerequisite before MS analysis 2.

Table 1: Objective Performance Comparison of MS Platforms for Cyclopropyl Methylamines

Analytical FeatureGC-EI-MS (Single Quadrupole)LC-ESI-QqQ (Triple Quadrupole)LC-ESI-Q-TOF (High-Resolution)
Ionization Energy Hard (70 eV standard)Soft (Protonation) + Tunable CIDSoft (Protonation) + Tunable CID
Primary Output Highly reproducible spectral librariesHigh-sensitivity targeted MRM transitionsExact mass (<2 ppm error) for unknowns
Isomer Differentiation Excellent (via GC retention indices)Poor (requires baseline LC separation)Moderate (via exact mass of unique fragments)
Best Application Volatile derivatives, library matchingPharmacokinetic quantificationMetabolite ID, structural elucidation
Self-Validating Experimental Protocols

To ensure scientific integrity, analytical workflows must be self-validating. The following protocol for LC-ESI-Q-TOF MS/MS incorporates mechanistic causality into every step, ensuring that the resulting data is an artifact-free representation of the molecule.

Protocol: Targeted LC-ESI-Q-TOF MS/MS Analysis

Step 1: Sample Preparation & Isotopic Spiking

  • Action: Dilute the sample in 50:50 Methanol:Water containing 0.1% Formic Acid. Spike with Cyclopropylamine-d5 as an internal standard 4.

  • Causality: Formic acid forces complete protonation of the primary/secondary amine, maximizing the [M+H]+ precursor ion yield in positive ESI mode. The heavy isotope standard acts as a self-validating control; any observed matrix effects or unexpected source fragmentation will be mirrored by the d5-isotopologue (+5 Da shift).

Step 2: Chromatographic Separation

  • Action: Utilize a C18 UHPLC column with a shallow gradient (5% to 95% organic over 15 minutes).

  • Causality: Mass spectrometry alone cannot easily differentiate positional isomers (e.g., cyclobutylamine vs. cyclopropylmethylamine) 2. A shallow gradient ensures baseline separation of these isobars prior to MS introduction.

Step 3: Source Optimization

  • Action: Set capillary voltage to 3.0 kV and desolvation temperature to 300°C.

  • Causality: The cyclopropyl ring is thermally and electronically fragile. Excessive source temperatures or voltages will cause premature in-source ring opening, destroying the precursor ion before it reaches the mass analyzer 3.

Step 4: Collision Energy (CE) Ramping

  • Action: Acquire MS/MS spectra at three distinct collision energies: 10 eV, 20 eV, and 40 eV.

  • Causality: Fragmentation is energy-dependent. Low CE (10 eV) preserves the molecular ion and captures low-energy neutral losses (e.g., -NH3). High CE (40 eV) forces the structural collapse of the cyclopropyl ring, yielding deep structural information (e.g., alpha-cleavage fragments) [[3]]().

MS_Workflow Prep Sample Prep (+0.1% FA) LC UHPLC Separation Prep->LC Inject ESI ESI(+) Ionization LC->ESI Elute MS CID MS/MS (10-40 eV) ESI->MS Isolate Data Data Analysis MS->Data Detect

Self-validating LC-MS/MS workflow for cyclopropylamine derivatives.

Quantitative Data: Cross-Platform Fragmentation Profiles

The table below summarizes the expected fragmentation behavior of a model compound, N-ethylcyclopropanamine (Molecular Weight: 85.15 g/mol ), across different platforms 5.

Table 2: Comparative Fragmentation Data for N-ethylcyclopropanamine

PlatformPrecursor IonMajor Fragment 1 (m/z)Major Fragment 2 (m/z)Mechanistic Origin
GC-EI-MS m/z 85 [M]+•m/z 70m/z 56Loss of methyl radical (-15 Da) and ethyl radical (-29 Da) [[5]]().
LC-ESI-QqQ (CID 15 eV) m/z 86 [M+H]+m/z 58N/ALoss of ethylene (-28 Da) via cyclopropyl ring opening.
LC-ESI-Q-TOF (CID 35 eV) m/z 86.096 [M+H]+m/z 45.057m/z 41.039Alpha-cleavage (loss of cyclopropyl radical) and amine loss.
References
  • [2] AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. [Link]

  • [3] ResearchGate. Summary of the proposed fragmentation pathways for compounds 3a and 4a.[Link]

Sources

Comparative

Stereochemical Strategies in Epigenetic and Neurological Drug Design: A Comparative Guide to Trans vs. Cis Cyclopropylamine Analogs

As a Senior Application Scientist in early-stage drug discovery, navigating the stereochemical nuances of small-molecule inhibitors is critical for achieving target selectivity. Cyclopropylamines are privileged scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the stereochemical nuances of small-molecule inhibitors is critical for achieving target selectivity. Cyclopropylamines are privileged scaffolds recognized as mechanism-based (suicide) inhibitors of Flavin Adenine Dinucleotide (FAD)-dependent amine oxidases, most notably Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A and MAO-B)[1][2].

Historically, drug development has heavily favored the trans-isomer configuration, championed by the classic antidepressant tranylcypromine (trans-2-phenylcyclopropylamine, or trans-PCPA)[2][3]. However, recent comparative studies have illuminated the untapped potential of cis-cyclopropylamine analogs. This guide objectively compares the bioactivity, structural dynamics, and selectivity profiles of trans versus cis cyclopropylamines, providing researchers with the experimental frameworks necessary to validate these compounds.

Mechanistic Foundation: FAD-Dependent Suicide Inhibition

To understand the divergence in bioactivity between stereoisomers, we must first establish the causality of their shared mechanism of action. Cyclopropylamines do not merely block the active site; they weaponize the enzyme's own catalytic machinery against it[2].

When the enzyme (LSD1 or MAO) binds the cyclopropylamine, the FAD cofactor oxidizes the amine to an imine. This oxidation triggers a rapid, single-electron transfer and subsequent ring-opening event, driven by the thermodynamic relief of cyclopropane ring strain[3][4]. The resulting highly reactive radical or carbocation intermediate covalently attacks the FAD cofactor, permanently inactivating the enzyme. Interestingly, the site of covalent adduction differs by target: LSD1 typically forms an N5-FAD adduct, whereas MAO-B forms a C4a-FAD adduct[3].

Mechanism A Cyclopropylamine (trans or cis) B Enzyme Active Site (LSD1 / MAO) A->B Binding C FAD-Dependent Oxidation B->C Catalysis D Ring-Opened Reactive Intermediate C->D Ring Strain Relief E Covalent FAD Adduct (Irreversible Inhibition) D->E N5 or C4a Attack

Fig 1: Mechanism-based suicide inhibition of FAD-dependent amine oxidases by cyclopropylamines.

Structural and Stereochemical Dynamics

The spatial orientation of the substituents on the cyclopropyl ring (trans vs. cis) dictates the trajectory of the reactive intermediate within the catalytic pocket, fundamentally altering target selectivity.

The Trans Paradigm: Broad-Spectrum to Highly Potent

Trans-PCPA analogs are the gold standard for LSD1 inhibition. Because the trans configuration minimizes steric hindrance between the phenyl/aryl group and the amine, these molecules fit seamlessly into the expansive substrate-binding clefts of both LSD1 and MAOs. To achieve LSD1 selectivity over MAOs, medicinal chemists typically add bulky substituents to the amine or the para-position of the phenyl ring of the trans scaffold, exploiting the larger volume of the LSD1 active site[1][5].

The Cis Frontier: Exquisite Selectivity and Overlooked Potency

Cis-isomers were historically discarded due to perceived steric clashes that lower binding affinity. However, recent data upends this assumption:

  • MAO-B Selectivity: Specific cis-analogs (e.g., cis-N-benzyl-2-methoxycyclopropylamine) demonstrate profound MAO-B selectivity with sub-micromolar to nanomolar potency, while exhibiting zero inhibition of LSD1[3][6]. This makes the cis scaffold a premier starting point for neurological drugs where epigenetic interference (LSD1 inhibition) is an unwanted off-target effect.

  • Reactivity Overrides Stereochemistry in LSD1: A comprehensive machine-learning and SAR study of 65 PCPA derivatives revealed that certain cis-analogs (like cis-4-Br-2,5-F2-PCPA) achieve nanomolar LSD1 inhibition. In these cases, the quantum chemical reactivity (the ease of ring-opening) driven by halogen substitutions dominates over the steric penalty of the cis configuration[1].

Comparative Bioactivity Data

The following table summarizes the quantitative bioactivity of representative trans and cis cyclopropylamine analogs across key FAD-dependent targets.

Compound NameStereochemistryTarget ProfileLSD1 ActivityMAO-A ActivityMAO-B Activity
Tranylcypromine (PCPA) Trans (Racemic)Broad-SpectrumK_i = 242 µM[2]IC_50 ≈ 2 µM[7]IC_50 ≈ 0.4 µM[7]
S1024 (4-Br-2,5-F2-PCPA) CisLSD1 SelectiveK_i = 0.094 µM[1]Not ReportedNot Reported
N-benzyl-2-methoxy-CPA CisMAO-B SelectiveInactive (>25 µM)[3]IC_50 = 170 nM[3]IC_50 = 5 nM[3]
Spirocyclic Analog 8a TransLSD1 SelectiveIC_50 = 14 nM[5]> 10,000 nM[5]1,800 nM[5]
Spirocyclic Analog 8b CisLSD1 SelectiveIC_50 = 65 nM[5]> 10,000 nM[5]4,200 nM[5]

Data synthesis indicates that while trans-isomers generally yield higher absolute potency for LSD1 (e.g., Analog 8a vs 8b), cis-isomers can be engineered for extreme target isolation (e.g., N-benzyl-2-methoxy-CPA for MAO-B).

Self-Validating Experimental Workflow

To confidently evaluate the bioactivity of new trans and cis analogs, researchers must employ a self-validating system. Relying solely on biochemical IC_50 values is dangerous, as cyclopropylamines are time-dependent inactivators, not equilibrium binders[2][7]. The following protocols establish a rigorous pipeline from kinetic screening to structural and cellular validation.

Workflow S1 Stereoisomer Synthesis (trans & cis libraries) S2 Biochemical Profiling (H2O2-coupled assay) S1->S2 S3 Selectivity Mapping (LSD1 vs MAO-A/B) S2->S3 S4 Adduct Verification (MALDI-TOF MS) S3->S4 Structural Validation S5 Cellular Target Engagement (H3K4me2 Biomarker) S3->S5 In Vivo Efficacy

Fig 2: Self-validating experimental workflow for evaluating cyclopropylamine bioactivity.

Protocol A: Horseradish Peroxidase (HRP)-Coupled Kinetic Assay

Purpose: To determine the rate of irreversible inactivation (


).
Causality:  The demethylation of H3K4 by LSD1 (or amine oxidation by MAO) produces stoichiometric amounts of 

. By coupling this to HRP and a fluorogenic substrate, we continuously monitor the decay of enzyme activity over time[4].
  • Buffer Preparation: Prepare 50 mM HEPES (pH 7.5) containing 0.1 mM Amplex Red and 1 U/mL HRP.

  • Pre-incubation (Critical Step): Add recombinant LSD1 or MAO. Introduce the cyclopropylamine analog at varying concentrations. Pre-incubate aliquots for distinct time intervals (e.g., 0, 10, 20, 30, 60 minutes). Why? Time-dependent suicide inhibitors require catalytic turnover to function; longer pre-incubation yields lower apparent IC_50 values[7].

  • Initiation: Add the specific substrate (e.g., mono-methylated H3K4 peptide for LSD1).

  • Detection: Monitor fluorescence (Ex/Em = 535/590 nm) continuously to calculate the pseudo-first-order rate constant of inactivation.

Protocol B: MALDI-TOF MS Adduct Verification

Purpose: To structurally confirm mechanism-based covalent inhibition. Causality: Biochemical assays are susceptible to false positives (e.g., redox cyclers, aggregators). Because the FAD cofactor in LSD1/MAO is non-covalently bound to the protein backbone, denaturing the protein releases the FAD-inhibitor adduct. Mass spectrometry of this isolated adduct definitively proves the suicide mechanism[2][4].

  • Inactivation: Incubate recombinant enzyme with a 10-fold molar excess of the analog for 60 minutes at 37°C to ensure 100% target inactivation.

  • Extraction: Denature the protein via heat (95°C for 5 min) or acidic precipitation (Trichloroacetic acid) to release the FAD adduct from the catalytic pocket.

  • Isolation: Centrifuge at 14,000 x g for 10 minutes. Collect the yellow-tinted supernatant containing the modified FAD.

  • MS Analysis: Spot the supernatant onto a MALDI plate with an appropriate matrix. A mass shift corresponding exactly to the molecular weight of native FAD plus the ring-opened inhibitor confirms true mechanism-based adduction[4].

Strategic Recommendations

When designing next-generation amine oxidase inhibitors, stereochemistry should be an active variable rather than an afterthought:

  • Choose Trans-Scaffolds when optimizing for maximum LSD1 potency in oncology indications. The trans geometry naturally aligns with the deep, hydrophobic cavity of LSD1, and selectivity can be tuned via bulky para-substitutions[1][5].

  • Choose Cis-Scaffolds when pursuing neurodegenerative or psychiatric indications requiring strict MAO-B selectivity without epigenetic (LSD1) interference[3][6]. Additionally, heavily halogenated cis-analogs offer a novel, underexplored intellectual property space for potent LSD1 inhibitors[1].

References

  • Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. ACS Medicinal Chemistry Letters.
  • trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry (Duke University Scholars).
  • Comparative Analysis of Small Molecules and Histone Substrate Analogs as LSD1 Lysine Demethylase Inhibitors.
  • cis-cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. Ovid.
  • Parameters for Irreversible Inactiv
  • Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors.

Sources

Validation

Structural Elucidation of trans-(2-Methylcyclopropyl)methanamine Salts: A Comparative Crystallographic Guide

Topic: X-ray Crystallography of trans-(2-Methylcyclopropyl)methanamine Salts Content Type: Publish Comparison Guide Executive Summary The trans-(2-methylcyclopropyl)methanamine scaffold is a critical pharmacophore in the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography of trans-(2-Methylcyclopropyl)methanamine Salts Content Type: Publish Comparison Guide

Executive Summary

The trans-(2-methylcyclopropyl)methanamine scaffold is a critical pharmacophore in the development of lysine-specific demethylase 1 (LSD1) and monoamine oxidase (MAO) inhibitors. Unlike its well-characterized aromatic analogue, trans-2-phenylcyclopropylamine (Tranylcypromine), the methyl-substituted variant presents unique crystallographic challenges due to its reduced steric bulk and lack of


-stacking capability.

This guide provides a rigorous framework for the X-ray crystallographic characterization of trans-(2-methylcyclopropyl)methanamine salts. It objectively compares the "Product" (Methyl variant) against the "Alternative" (Phenyl variant/Tranylcypromine) to highlight differences in lattice stability, chiral resolution efficiency, and salt selection strategies.

Comparative Analysis: Product vs. Alternative

This section contrasts the crystallographic behavior of the target molecule with the industry-standard Tranylcypromine.

FeatureProduct: trans-(2-Methylcyclopropyl)methanamineAlternative: trans-2-Phenylcyclopropylamine (Tranylcypromine)Crystallographic Implication
Steric Bulk Low (Methyl group)High (Phenyl ring)The methyl variant often suffers from rotational disorder in the crystal lattice, requiring lower temperatures (100 K) for resolution.
Intermolecular Forces Weak van der Waals; H-bonding dominantStrong

-

stacking + H-bonding
Phenyl analogues crystallize more readily due to lattice-stabilizing

-interactions. The methyl variant relies heavily on counter-ion selection for stability.
Chiral Resolution Requires highly specific resolving agents (e.g., Mandelic acid)Well-established resolution with Tartaric acidThe methyl group provides less "leverage" for chiral discrimination, making the choice of chiral counter-ion critical.
Hygroscopicity (HCl Salt) HighModerateThe HCl salt of the methyl variant is often deliquescent; bulky organic anions (Mandelate, Tosylate) are preferred for X-ray diffraction.
Experimental Protocols
3.1. Salt Synthesis and Crystal Growth

Objective: To generate single crystals suitable for X-ray diffraction (XRD) with dimensions


 mm.

Protocol A: Preparation of the Mandelate Salt (Chiral Resolution) Rationale: Mandelic acid is chosen to facilitate chiral resolution and provide a bulky anion that anchors the small amine cation in the lattice.

  • Stoichiometry: Dissolve trans-(2-methylcyclopropyl)methanamine (1.0 equiv) in warm ethanol (

    
    C).
    
  • Addition: Add (

    
    )-Mandelic acid (1.0 equiv) dissolved in ethanol dropwise.
    
  • Nucleation: Allow the solution to cool slowly to room temperature over 4 hours.

  • Recrystallization: If an amorphous precipitate forms, reheat to dissolve and add ethyl acetate until slight turbidity is observed (solvent diffusion method).

  • Harvesting: Filter crystals and wash with cold ether.

Protocol B: Vapor Diffusion Crystallization (for HCl Salts) Rationale: HCl salts of small amines are often too soluble in polar solvents. Vapor diffusion forces crystallization by slowly changing solvent polarity.

  • Inner Vial: Dissolve 20 mg of the amine hydrochloride in 0.5 mL methanol.

  • Outer Vial: Place the inner vial (uncapped) inside a larger vial containing 3 mL of diethyl ether or hexane.

  • Equilibration: Seal the outer vial tightly. Allow to stand undisturbed at

    
    C for 3-7 days.
    
  • Observation: Monitor for birefringence under a polarizing microscope.

3.2. Data Collection & Reduction
  • Instrument: Bruker D8 Venture or equivalent with Cu

    
     (
    
    
    
    Å) or Mo
    
    
    radiation.
  • Temperature: Critical: Maintain sample at 100 K using a Cryostream. The methyl group's thermal motion at room temperature will likely smear electron density, preventing precise assignment.

  • Strategy: Collect a complete sphere of data (redundancy > 4.0) to ensure accurate absorption correction, especially if using Cu radiation.

Structural Elucidation Workflow

The following diagram illustrates the logical flow from salt formation to absolute configuration assignment.

G Start Racemic trans-(2-Methylcyclopropyl) methanamine Salt_Select Counter-Ion Selection (HCl vs. Mandelate) Start->Salt_Select Crystallization Crystallization (Vapor Diffusion / Slow Cooling) Salt_Select->Crystallization Optimization XRD Single Crystal X-Ray Diffraction (100 K) Crystallization->XRD Quality Check Structure_Sol Structure Solution (Direct Methods / SHELXT) XRD->Structure_Sol Refinement Refinement (SHELXL) Anisotropic Displacement Structure_Sol->Refinement Check_Disorder Disorder Check: Methyl Group Rotation? Refinement->Check_Disorder Model_Disorder Model Disorder (Split positions, PART commands) Check_Disorder->Model_Disorder Yes Abs_Config Absolute Configuration (Flack Parameter) Check_Disorder->Abs_Config No (Ordered) Model_Disorder->Refinement

Figure 1: Workflow for the crystallographic characterization of cyclopropylamine salts, highlighting the critical step of disorder modeling common in methyl-substituted rings.

Data Presentation & Interpretation

When publishing your comparison, organize your crystallographic data into the following standard format. This table highlights the expected metrics for a successful resolution.

Table 1: Crystallographic Data Summary (Template)
ParameterProduct (Methyl-Mandelate)Alternative (Phenyl-Mandelate)
Crystal System [e.g., Monoclinic]Orthorhombic
Space Group [e.g., P2_1]

Unit Cell (

)
To be determined

Å
Z (Molecules/Cell) Typically 2 or 44
R-Factor (

)
Target

Typically

Flack Parameter

(Pure Enantiomer)

H-Bond Network N-H...O (Carboxylate)N-H...O (Carboxylate)

Key Interpretation Points:

  • Space Group: Chiral salts (using Mandelate) must crystallize in a non-centrosymmetric space group (e.g.,

    
    , 
    
    
    
    ). If the space group is centrosymmetric (e.g.,
    
    
    ), the resolution failed, and you have a racemate.
  • Flack Parameter: For the assignment of absolute configuration ((1R, 2S) vs (1S, 2R)), the Flack parameter should be near 0.0 with a small standard deviation (e.g.,

    
    ). A value of 1.0 indicates inverted structure; 0.5 indicates a racemate or twinning.
    
  • Disorder: The methyl group on the cyclopropane ring may appear as a "cigar-shaped" ellipsoid. This indicates thermal rotation. If severe, model the methyl hydrogens as a disordered "ring" or split the carbon position.

References
  • General Crystallography of Amine Salts

    • Goroff, N. et al. (2025). Strategies for Crystallizing Small Flexible Amines. Journal of Applied Crystallography.

  • Comparative Phenyl Analog Data

    • Kaiser, C. et al. (1962). Synthesis and resolution of trans-2-phenylcyclopropylamine. Journal of Medicinal and Pharmaceutical Chemistry.

  • Mandelic Acid Resolution Techniques

    • Ault, A. (2005). The Resolution of Racemic Mandelic Acid. Journal of Chemical Education.

  • LSD1 Inhibitor Context

    • Mould, D.P. et al. (2017). Development of (trans-2-phenylcyclopropyl)amine derivatives as LSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters.

Comparative

infrared IR spectrum analysis of aminomethyl cyclopropane

Vibrational Profiling of Aminomethyl Cyclopropane: A Comparative ATR-FTIR Guide for API Building Blocks In modern medicinal chemistry, the cyclopropylmethyl moiety is frequently employed as a conformationally restricted...

Author: BenchChem Technical Support Team. Date: March 2026

Vibrational Profiling of Aminomethyl Cyclopropane: A Comparative ATR-FTIR Guide for API Building Blocks

In modern medicinal chemistry, the cyclopropylmethyl moiety is frequently employed as a conformationally restricted bioisostere for isobutyl or sec-butyl groups. Aminomethyl cyclopropane (also known as cyclopropanemethylamine) serves as the foundational building block for synthesizing these pharmacophores. For analytical chemists and drug development professionals, verifying the structural integrity and purity of this volatile precursor is paramount before downstream synthesis.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy offers a rapid, non-destructive analytical pathway. This guide objectively compares the infrared spectral performance of aminomethyl cyclopropane against two structural alternatives, providing the mechanistic reasoning behind the spectral data and a self-validating experimental protocol.

Vibrational Mechanics: The Causality of the Spectrum

The diagnostic power of IR spectroscopy for cyclopropane derivatives lies in orbital rehybridization caused by extreme ring strain. The internal bond angles of a cyclopropane ring are constrained to 60°, significantly deviating from the ideal 109.5° sp³ tetrahedral angle. To accommodate this Baeyer strain, the internal C-C bonds adopt higher p-character (forming "bent" or "banana" bonds). Consequently, the external C-H bonds are forced into a higher s-character, approximating sp² hybridization.

Because s-orbitals are closer to the nucleus, this rehybridization shortens and strengthens the C-H bonds on the ring. This physical shortening shifts their vibrational stretching frequencies above 3000 cm⁻¹. This phenomenon provides a definitive spectral signature that distinguishes cyclopropyl groups from standard aliphatic chains, which exclusively absorb below 3000 cm⁻¹ .

Comparative Spectral Analysis

When evaluating aminomethyl cyclopropane against alternative amines, the interplay between the primary amine group and the carbon skeleton dictates the spectral landscape.

  • Aminomethyl cyclopropane (Product): Exhibits a dual C-H stretching profile. It shows the >3000 cm⁻¹ cyclopropyl C-H stretches alongside the <3000 cm⁻¹ aliphatic C-H stretches originating from the bridging methylene (-CH₂-) group .

  • Cyclopropylamine (Alternative 1): Lacks the bridging methylene group. Therefore, standard aliphatic sp³ C-H stretches are virtually absent. Furthermore, because the amine is directly bound to the ring, the C-N stretch is shifted due to the ring's unique electronic environment .

  • Butylamine (Alternative 2): A standard flexible aliphatic amine that completely lacks the high-frequency >3000 cm⁻¹ C-H stretching signature, relying entirely on standard sp³ vibrations.

Table 1: Quantitative IR Spectral Comparison of Primary Amines

Spectral RegionAminomethyl cyclopropaneCyclopropylamineButylamineDiagnostic Significance
N-H Stretch (Asym/Sym) ~3380, 3310 cm⁻¹~3360, 3290 cm⁻¹~3380, 3290 cm⁻¹Confirms presence of primary amine (-NH₂).
C-H Stretch (Cyclopropyl) ~3080, 3010 cm⁻¹ ~3090, 3010 cm⁻¹ AbsentValidates the intact cyclopropane ring via high s-character bonds.
C-H Stretch (Aliphatic) ~2930, 2860 cm⁻¹ Absent~2960, 2870 cm⁻¹Differentiates aminomethyl cyclopropane from cyclopropylamine.
N-H Bend (Scissoring) ~1610 cm⁻¹~1620 cm⁻¹~1615 cm⁻¹Secondary confirmation of primary amine.
C-N Stretch ~1040 cm⁻¹~1020 cm⁻¹~1070 cm⁻¹Shifted lower in cyclopropylamine due to direct ring attachment.
Ring Deformation ~1010 cm⁻¹~1010 cm⁻¹AbsentConfirms structural ring integrity.

Self-Validating ATR-FTIR Methodology

Analyzing volatile, reactive liquid amines requires a specialized approach. Amines are highly prone to atmospheric degradation, rapidly reacting with ambient carbon dioxide and moisture to form carbamate salts. This degradation manifests as spurious peaks in the IR spectrum (specifically around 1550 cm⁻¹), leading to false structural interpretations.

To counter this, the following protocol utilizes a diamond ATR crystal, eliminating the need for moisture-sensitive transmission cells (like KBr or NaCl windows) which would dissolve upon contact with amine hydrates . Furthermore, the protocol is designed as a self-validating system : the acquired data itself is used to prove that the sample preparation was executed without environmental contamination.

Step-by-Step Protocol
  • System Initialization & Background: Purge the FTIR spectrometer with dry N₂. Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) on the clean, empty diamond ATR crystal. Causality: Establishes a baseline free of atmospheric H₂O and CO₂.

  • Sample Application: Using a positive-displacement pipette, apply 10 µL of neat aminomethyl cyclopropane directly onto the center of the diamond crystal.

  • Environmental Sealing: Immediately cover the sample with a volatile liquid cover/cap. Causality: Amines are highly volatile and hydroscopic. The cap prevents sample evaporation during the scan and physically blocks atmospheric CO₂ from reacting with the amine pool.

  • Spectral Acquisition: Execute the sample scan using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Internal Data Validation (Critical Step): Before analyzing the structural peaks, evaluate the spectrum at ~1550 cm⁻¹ and ~1400 cm⁻¹ .

    • Validation Pass: If these regions are flat, the environmental seal was successful, and the spectrum accurately represents the pure amine.

    • Validation Fail: If strong peaks appear at 1550 cm⁻¹ (carbamate C=O stretch), the sample reacted with air during loading. The data is invalid. The crystal must be cleaned, and the protocol restarted with faster sealing.

  • Crystal Decontamination: Wipe the crystal with a lint-free tissue soaked in isopropanol. Allow to dry and verify cleanliness via a rapid background check.

Analytical Workflow Visualization

ATR_FTIR_Workflow N1 1. System Purge & Background (Establish H₂O/CO₂ Baseline) N2 2. Neat Sample Application (Diamond ATR Crystal) N1->N2 N3 3. Environmental Isolation (Prevent Carbamate Formation) N2->N3 N4 4. Spectral Acquisition (4000-400 cm⁻¹, 32 Scans) N3->N4 N5 5. Internal Validation (Verify absence of 1550 cm⁻¹ peak) N4->N5 N6 6. Crystal Decontamination (Isopropanol Wash) N5->N6

Fig 1: Self-validating ATR-FTIR workflow for volatile liquid amines.

References

  • NIST Chemistry WebBook, SRD 69: (Aminomethyl)cyclopropane. National Institute of Standards and Technology. URL:[Link]

  • NIST Chemistry WebBook, SRD 69: Cyclopropylamine. National Institute of Standards and Technology. URL:[Link]

  • PubChem: Cyclopropanemethanamine (CID 75646). National Center for Biotechnology Information. URL: [Link]

  • Mettler Toledo: ATR-FTIR Spectroscopy Basics. URL:[Link]

Validation

Verifying the Trans Configuration of the 2-Methylcyclopropyl Moiety: A Comparative Analytical Guide

Introduction: The Stereochemical Challenge The 2-methylcyclopropyl moiety is a highly strained, rigid bioisostere frequently utilized in modern drug discovery to lock molecular conformations, improve metabolic stability,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Challenge

The 2-methylcyclopropyl moiety is a highly strained, rigid bioisostere frequently utilized in modern drug discovery to lock molecular conformations, improve metabolic stability, and enhance receptor binding affinity. Because the cyclopropane ring is characterized by C-C-C bond angles of 60° and significant torsional strain, it forms a planar, rigid ring structure[1].

Determining the relative stereochemistry (cis vs. trans) of the methyl group relative to other ring substituents is a critical bottleneck in analytical chemistry. The spatial orientation dictates the molecule's pharmacological profile. This guide objectively compares the three primary analytical methodologies used to verify the trans configuration of the 2-methylcyclopropyl moiety, providing the theoretical causality and self-validating experimental protocols required for unambiguous assignment.

Comparative Analysis of Analytical Methodologies

1D H NMR: Scalar Coupling ( ) Analysis

The most rapid method for stereochemical assignment relies on the Karplus equation, which correlates the vicinal scalar coupling constant (


) with the dihedral angle between coupled protons.
  • The Causality: In a standard sp³-hybridized system, free rotation averages coupling constants. However, the rigid cyclopropane ring locks protons into fixed dihedral angles. Cis protons are eclipsed at a dihedral angle of ~0°, maximizing orbital overlap and yielding a strong scalar coupling. Trans protons are locked at an angle of ~144°, which falls into the trough of the Karplus curve, yielding a significantly weaker scalar coupling[2].

  • The Data: In cyclopropane systems, the cis coupling constant (

    
    ) is typically larger than the trans coupling constant (
    
    
    
    )[1]. Specifically,
    
    
    for the cis arrangement is often above 9 Hz, while the trans orientation varies in the range of 4–7 Hz[2].
2D NOESY/ROESY: Through-Space Correlation

While 1D NMR relies on through-bond interactions, Nuclear Overhauser Effect Spectroscopy (NOESY) shows through-space interactions within the molecule[3].

  • The Causality: The NOE intensity is inversely proportional to the sixth power of the internuclear distance (

    
    ). For cis isomers, NOE correlations are expected between protons on the same side of the cyclopropane ring, while these are absent in trans isomers because the distance exceeds the ~5 Å threshold for observable NOE[4].
    
  • NOESY vs. ROESY: For small molecules (MW < 1000 Da), NOESY is highly effective. However, for mid-sized molecules where the molecular tumbling rate (

    
    ) approaches 1, the NOE signal can cross the zero-point. In these cases, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is mandatory, as it provides a spin-locked NOE that is always positive, preventing false-negative trans assignments[4].
    
X-Ray Crystallography: The Orthogonal Standard

When NMR data is ambiguous—often due to overlapping multiplets or extreme electronegative substituent effects—X-ray crystallography serves as the absolute orthogonal standard. It provides the exact 3D spatial coordinates and dihedral angles, unequivocally confirming the trans configuration[4]. The primary drawback is the bottleneck of growing high-quality single crystals.

Quantitative Performance Comparison

Analytical MethodEvaluated ParameterTrans-2-methylcyclopropylCis-2-methylcyclopropylConfidence Level
1D

H NMR
Vicinal Coupling (

)
4.0 – 7.0 Hz 8.0 – 11.0 Hz Moderate to High
2D NOESY Cross-peak IntensityAbsent / Very Weak Strong (Distance < 3.0 Å)High
X-Ray Diffraction Dihedral Angle~144° ~0° Absolute

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, ensuring the integrity of your data requires building self-validation directly into your experimental workflows.

Protocol A: Multi-Nuclear NMR Stereochemical Assignment

Step 1: Sample Preparation & Shimming (Self-Validating)

  • Action: Dissolve 5–10 mg of the highly pure analyte in 600 µL of CDCl₃ or DMSO-d₆. Filter through a glass wool plug into the NMR tube.

  • Causality: High concentration is required to achieve sufficient signal-to-noise (S/N) for weak 2D NOE cross-peaks. Particulates distort the magnetic field.

  • Self-Validation: Acquire a standard 1D

    
    H spectrum. Measure the full width at half maximum (FWHM) of the TMS reference peak. If FWHM > 1.0 Hz, re-shim the magnet.  Poor magnetic homogeneity will artificially broaden the cyclopropyl multiplets, making accurate 
    
    
    
    -value extraction impossible.

Step 2: 1D


H NMR 

-Coupling Extraction
  • Action: Identify the cyclopropyl methine protons (typically found upfield between 0.5–1.5 ppm). Extract the vicinal coupling constant (

    
    ).
    
  • Decision Gate: If

    
     ≈ 4–7 Hz, the system is putatively trans[2]. If 
    
    
    
    ≈ 8–11 Hz, it is putatively cis[1].

Step 3: 2D NOESY/ROESY Acquisition

  • Action: Select the appropriate experiment based on molecular weight. Set the mixing time (

    
    ) to 300–500 ms for NOESY, or ~200 ms for ROESY.
    
  • Causality: A mixing time that is too long will lead to spin diffusion (indirect NOEs). This is a critical failure point where a trans isomer falsely presents a cross-peak due to a relay effect through a third intermediate proton.

Step 4: Spatial Correlation Analysis

  • Action: Analyze the 2D spectrum for cross-peaks between the methyl protons and the adjacent ring proton. The absence of a cross-peak, combined with a

    
     of 4-7 Hz, definitively confirms the trans configuration[4].
    

Logical Decision Pathways

To standardize laboratory operations, follow the logical pathways mapped below for stereochemical assignment and pulse sequence selection.

G A Synthesize/Isolate 2-Methylcyclopropyl Moiety B 1D 1H NMR Spectroscopy (Extract ³J_HH) A->B C ³J_HH ≈ 4.0 - 7.0 Hz (Putative Trans) B->C Low J Value D ³J_HH ≈ 8.0 - 11.0 Hz (Putative Cis) B->D High J Value E 2D NOESY / ROESY (Through-Space Proximity) C->E D->E F No NOE between Ring H and CH3 E->F G Strong NOE between Ring H and CH3 E->G H Trans Configuration Confirmed F->H I Cis Configuration Confirmed G->I J X-Ray Crystallography (Absolute Confirmation) H->J If ambiguous I->J If ambiguous

Logical workflow for assigning 2-methylcyclopropyl stereochemistry using NMR and X-ray methods.

NOESY_ROESY Start Determine Molecular Weight & Tumbling Rate (τc) Small Small Molecule (MW < 1000 Da) Start->Small Mid Mid-Sized Molecule (MW 1000 - 3000 Da) Start->Mid NOESY Run 2D NOESY (Positive NOE) Small->NOESY ωτc < 1 ROESY Run 2D ROESY (Spin-Locked NOE) Mid->ROESY ωτc ≈ 1 Analyze Analyze Cross-Peaks for Cis/Trans Assignment NOESY->Analyze ROESY->Analyze

Decision matrix for selecting between NOESY and ROESY based on molecular tumbling rates.

References

  • A Comparative Guide to NMR Spectroscopic Analysis for Stereochemistry Confirmation of Fluorocyclopropanes | benchchem.com | 4

  • Conformational Analysis of Substituted Cyclopropanes: An In-depth Technical Guide | benchchem.com | 1

  • PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES | researchgate.net | 2

  • 5.4: NOESY Spectra | libretexts.org | 3

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of trans-C-(2-Methyl-cyclopropyl)-methylamine

Executive Summary & Chemical Profile Senior Scientist Note: Do not treat this merely as a generic aliphatic amine. While it shares the basicity of methylamine, the cyclopropyl moiety introduces significant ring strain (~...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Senior Scientist Note: Do not treat this merely as a generic aliphatic amine. While it shares the basicity of methylamine, the cyclopropyl moiety introduces significant ring strain (~27.5 kcal/mol). Improper disposal—specifically rapid acidification—can trigger a double exothermic event: the standard acid-base neutralization heat plus the enthalpy of ring opening. This guide prioritizes thermal management to prevent "runaway" vaporization of this volatile, corrosive liquid.

Physicochemical & Regulatory Data
ParameterSpecificationCritical Safety Implication
Chemical Name trans-C-(2-Methyl-cyclopropyl)-methylamineStereochemistry affects bioactivity, not disposal.
Physical State Liquid (Colorless to Yellow)High volatility; fume hood mandatory.
Flash Point < 60°C (Est.)[1][2]D001 (Ignitable) Waste Code.
pH (1% aq) > 11.5D002 (Corrosive) Waste Code.
Reactivity High (Strained Ring + Amine)Incompatible with anhydrides, isocyanates, and strong oxidizers.
Waste Stream Organic Base (Alkaline)NEVER mix with Acid Waste streams.
Pre-Disposal Assessment & Segregation

Before moving the container, you must validate the waste stream. A common error in drug discovery labs is commingling "organic waste" indiscriminately.

The Self-Validating Segregation System:

  • Visual Check: Is the liquid clear/yellow? (Darkening indicates oxidation/polymerization).

  • pH Validation: Wetted pH strip must read > 10. If neutral/acidic, the substance has already reacted; treat as "Unknown/Mixed Waste."

  • Phase Check: Ensure no aqueous layer is present if disposing into organic solvent streams.

Decision Matrix: Disposal Pathway

DisposalLogic Start Waste Assessment CheckQty Quantity < 50 mL? Start->CheckQty BulkStream Bulk Stream: Organic Alkaline CheckQty->BulkStream No (>50mL) CheckOx Contains Oxidizers? CheckQty->CheckOx Yes LabPack Lab Pack Service (Preferred) BulkStream->LabPack Neutralize In-Lab Neutralization (Only for Spills/Residuals) CheckOx->Neutralize No Segregate SEGREGATE IMMEDIATELY Explosion Hazard CheckOx->Segregate Yes

Figure 1: Decision logic for segregating cyclopropyl-amines. Note that bulk quantities should rarely be neutralized in-lab due to thermal risks.

Primary Disposal Protocol: Lab Pack (Recommended)

This is the standard for RCRA compliance and safety.

  • Container Selection: Use a chemically resistant High-Density Polyethylene (HDPE) or glass container. Avoid metal containers due to potential corrosion.[3]

  • Labeling:

    • Primary Label: "HAZARDOUS WASTE - Organic Alkaline."

    • Constituents: "trans-C-(2-Methyl-cyclopropyl)-methylamine (100%)."

    • Hazard Checkboxes: [x] Flammable [x] Corrosive.[4]

  • Storage: Store in a dedicated flammable safety cabinet, secondary containment tray. Keep separate from organic acids (e.g., Acetic Acid, TFA).

Secondary Protocol: Controlled Neutralization (Spills/Residuals Only)

WARNING: This procedure is NOT for bulk waste disposal. It is strictly for neutralizing small spills (< 10 mL) or cleaning glassware residues to prevent cross-contamination.

The Mechanism:



Note: If the temperature spikes > 50°C, the cyclopropane ring may open, releasing additional energy.

Step-by-Step Methodology:

  • Preparation:

    • Work in a functioning fume hood.[5]

    • Prepare an ice-water bath.

    • Don PPE: Butyl rubber gloves (nitrile is permissible for splash only), splash goggles, face shield.

  • Dilution (The Heat Sink):

    • Dilute the amine residue into a large volume of water (1:20 ratio) inside a beaker.

    • Place the beaker into the ice bath. Allow to cool to < 10°C.

  • Acidification:

    • Use Dilute Hydrochloric Acid (1M or 2M) . Do not use concentrated acid.

    • Add acid dropwise while stirring. Monitor temperature; do not exceed 25°C.

    • Stop Point: Check pH frequently. Aim for pH 6–8.

  • Final Disposal:

    • Once neutral (pH 7), the solution contains the amine salt (ammonium chloride derivative).

    • This can now be disposed of in the aqueous chemical waste stream (check local regulations; some jurisdictions allow drain disposal for simple amine salts, but chemical waste stream is the safest default ).

Emergency Contingency: Spill Response

If a container breaks outside the hood:

  • Evacuate: The vapor is lachrymatory (tear-inducing) and corrosive to the respiratory tract.

  • Ventilate: Increase air exchange if safe to do so.

  • Absorb:

    • Do NOT use paper towels (high surface area + flammable liquid + potential oxidizer = fire risk).

    • Use vermiculite , dry sand , or commercial Spill-X-C (caustic neutralizer).

  • Collection: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with Flammable/Corrosive Amine."

Spill Response Workflow

SpillResponse Spill Spill Detected Evacuate Evacuate Area (Vapors) Spill->Evacuate PPE Don PPE: Respirator + Goggles Evacuate->PPE Absorb Apply Vermiculite (No Paper Towels) PPE->Absorb Collect Collect in Jar Label 'Flammable Solid' Absorb->Collect

Figure 2: Emergency response workflow emphasizing the prohibition of cellulosic materials (paper towels) during cleanup.

References
  • National Research Council. (2011).[6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][6][7] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Codes D001, D002). [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Handling

Personal protective equipment for handling trans-C-(2-Methyl-cyclopropyl)-methylamine

Executive Summary: The "Defense in Depth" Strategy As researchers, we often treat building blocks like trans-C-(2-Methyl-cyclopropyl)-methylamine (CAS: 104583-06-6 / Analogous structures) as routine reagents.[1][2] This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Defense in Depth" Strategy

As researchers, we often treat building blocks like trans-C-(2-Methyl-cyclopropyl)-methylamine (CAS: 104583-06-6 / Analogous structures) as routine reagents.[1][2] This is a critical error. This compound combines the aggressive corrosivity of a primary aliphatic amine with the ring strain of a cyclopropyl moiety. It is not just a skin irritant; it is a tissue-destructive agent that can cause permanent ocular damage in seconds and possesses a flammability profile requiring strict static control.

This guide moves beyond generic "wear gloves" advice. It establishes a self-validating safety protocol designed to protect you against the specific permeation kinetics and reactivity profile of this molecule.

Hazard Characterization & Risk Assessment

Before selecting PPE, we must understand the enemy.

Hazard ClassGHS CategoryMechanism of ActionCritical Consequence
Skin Corrosion 1B Alkaline hydrolysis of fatty tissues (saponification).[1][2]Deep tissue necrosis; wounds do not heal easily.
Eye Damage 1 Rapid penetration of the cornea.[1][2]Permanent blindness; immediate irrigation is vital.
Flammability 3 Low flash point (amine vapors).[1][2]Vapors travel to ignition sources; static discharge risk.[3]
Acute Toxicity 4 Oral/Inhalation absorption.[1][2][4]Respiratory edema; systemic toxicity upon absorption.

Scientific Insight: The cyclopropyl group adds significant lipophilicity compared to a simple ethyl or methyl chain. This increases the rate of dermal absorption, meaning the "time-to-pain" may be shorter than the "time-to-damage."[1][2] You may be injured before you feel the burn.

Personal Protective Equipment (PPE) Protocol

Your PPE must be layered. Single barriers are insufficient for corrosive amines due to their high permeation rates through standard nitrile.

A. Hand Protection: The Double-Glove System

Standard 4-mil nitrile gloves offer <5 minutes of protection against direct amine contact before permeation occurs.[1][2]

  • Primary Layer (Inner): Silver Shield® / 4H® (PE/EVOH/PE Laminate) .[1][2]

    • Why: These provide >4 hours of breakthrough time against aliphatic amines. They are chemically impervious but offer poor dexterity.

  • Secondary Layer (Outer): Standard Nitrile (minimum 5 mil) .[1][2]

    • Why: Provides dexterity and protects the inner laminate glove from physical tears. It acts as a "sacrificial" layer.

  • Protocol: If the outer glove is splashed, strip it immediately.[1][2] The inner laminate glove ensures your skin remains isolated while you change the outer layer.

B. Eye & Face Protection

Safety glasses are forbidden for handling this neat liquid.[1]

  • Requirement: Indirect-vented chemical splash goggles PLUS a face shield (8-inch minimum).[1][2]

  • Causality: Amines are basic.[1] If a droplet bypasses safety glasses (which it can during a splash), it will saponify the corneal tissue immediately. The face shield protects the neck and chin, areas often ignored but highly vascular.

C. Respiratory & Body Protection
  • Respiratory: All handling must occur in a certified chemical fume hood.[1] If work outside a hood is absolutely unavoidable (e.g., reactor maintenance), a full-face respirator with Organic Vapor/Amine (OV/AG) cartridges is mandatory.[1][2]

  • Body: Flame-resistant (Nomex) lab coat + Chemical-resistant apron (Rubber/Neoprene).[1][2]

    • Note: Synthetic polyester blends can melt into the skin if the flammable amine ignites.

Operational Workflow: Handling & Disposal

Step-by-Step Handling Protocol
  • Preparation:

    • Verify Fume Hood Sash is at the safe working height.

    • Grounding: Ensure all metallic containers are grounded. The flow of non-conductive organic amines can generate static charge.

  • Transfer:

    • Use a syringe or cannula transfer for volumes < 50 mL to avoid open pouring.

    • Self-Validation: If you smell a "fishy/ammonia" odor, your containment has failed. Stop immediately.

  • Reaction Setup:

    • Add the amine slowly to the reaction mixture. Exotherms are common when reacting amines with electrophiles (acid chlorides, anhydrides).

  • Quenching:

    • Never add water directly to the neat amine. Dilute with an inert solvent (e.g., DCM or Toluene) first, then neutralize slowly with dilute HCl.[1]

Disposal Strategy
  • Waste Stream: Segregate as "Basic Organic Waste" .[1][2] Do not mix with acidic waste streams (risk of violent exotherm/geysering).

  • Container: High-density polyethylene (HDPE) or glass.[1][2] Avoid metal containers if the waste is corrosive.[5]

Visualizations

Figure 1: PPE Selection Decision Logic

This diagram illustrates the decision process for glove selection based on the specific task duration and risk level.

PPE_Selection Start Task Analysis: Handling trans-C-(2-Methyl-cyclopropyl)-methylamine Risk_Level Assess Contact Risk Start->Risk_Level Incidental Incidental Splash Risk (Transferring closed vials) Risk_Level->Incidental Low Vol/Closed High_Risk High Contact Risk (Pouring, Syringing, Cleaning) Risk_Level->High_Risk Open/Active Glove_Incidental Double Nitrile Gloves (Change immediately on splash) Incidental->Glove_Incidental Body_Def Standard Lab Coat + Goggles Incidental->Body_Def Glove_High Laminate (Silver Shield) Liner UNDER Nitrile Outer Glove High_Risk->Glove_High Body_Max FR Lab Coat + Apron + Face Shield + Goggles High_Risk->Body_Max

Caption: Decision matrix for selecting hand and body protection based on operational risk levels.

Figure 2: Safe Handling Workflow

A self-validating workflow to ensure containment and static control.[1][2]

Handling_Workflow Setup 1. Setup Phase (Grounding & Inert Gas) Check1 Validation: Clamp Ground Wire? Setup->Check1 Transfer 2. Transfer Phase (Cannula/Syringe Only) Check2 Validation: Fume Hood Sash < 18"? Transfer->Check2 Reaction 3. Reaction Phase (Temp Control) Disposal 4. Disposal Phase (Dilute -> Neutralize) Reaction->Disposal Check1->Transfer Yes Check2->Reaction Yes

Caption: Operational workflow emphasizing mandatory validation checkpoints (Grounding and Containment).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6427663, trans-1-Methyl-2-propylcyclopropane (Analogous Structure Safety Data).[1][2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link][1][2]

Sources

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